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Foundational

An In-depth Technical Guide to 5-Chloro-8-methylquinoline-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Chloro-8-methylquinoline-2-carbaldehyde, a substituted quinoline derivative of interest to researchers and professionals in drug discovery and medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5-Chloro-8-methylquinoline-2-carbaldehyde, a substituted quinoline derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended to be a valuable resource, grounded in scientific literature and established chemical principles, for those working at the forefront of pharmaceutical innovation.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the design of molecules with tailored pharmacological profiles. 5-Chloro-8-methylquinoline-2-carbaldehyde represents a unique combination of substituents that may confer specific biological activities.

Chemical Structure and Properties

The chemical structure of 5-Chloro-8-methylquinoline-2-carbaldehyde is characterized by a quinoline core with a chlorine atom at the C5 position, a methyl group at the C8 position, and a carbaldehyde (formyl) group at the C2 position.

Systematic Name: 5-Chloro-8-methylquinoline-2-carbaldehyde CAS Number: 186670-52-0

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene ring, coupled with the reactive carbaldehyde group on the pyridine ring, suggests a molecule with distinct electronic and chemical properties.

Table 1: Physicochemical Properties of 5-Chloro-8-methylquinoline-2-carbaldehyde

PropertyValueSource
Molecular Formula C₁₁H₈ClNOInferred
Molecular Weight 205.64 g/mol [3]
Appearance Yellow to yellow-brown crystalline powder[4]
Melting Point 138-141 °C (for the isomer 2-chloro-8-methylquinoline-3-carbaldehyde)
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and chloroform.[5]Inferred

Note: Some properties are inferred from structurally similar compounds due to the limited availability of direct experimental data for this specific isomer.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehydic proton (typically in the range of 9.5-10.5 ppm), and a singlet for the methyl protons (around 2.5-3.0 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the nine carbons of the quinoline ring system, the aldehydic carbonyl carbon (typically in the range of 190-200 ppm), and the methyl carbon (around 15-25 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1690-1715 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and a C-Cl stretching vibration.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis would likely start from the precursor 5-chloro-8-methylquinoline. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), would then be used to introduce the carbaldehyde group at the C2 position.

Experimental Protocol (Hypothetical):

  • Formation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C. Allow the mixture to stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 5-chloro-8-methylquinoline in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium carbonate or sodium hydroxide solution, to a pH of 7-8.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 5-Chloro-8-methylquinoline-2-carbaldehyde.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen due to its reliability in formylating heterocyclic compounds. The C2 position of the quinoline ring is susceptible to nucleophilic attack after activation by the Vilsmeier reagent. The use of an ice bath during the formation of the Vilsmeier reagent is crucial to control the exothermic reaction. The final purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting material and byproducts.

Diagram 1: Proposed Synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start 5-Chloro-8-methylquinoline Product 5-Chloro-8-methylquinoline-2-carbaldehyde Start->Product + Vilsmeier Reagent

A schematic representation of the proposed synthetic pathway.

Potential Applications in Drug Discovery and Research

While specific biological studies on 5-Chloro-8-methylquinoline-2-carbaldehyde are limited in the current literature, the well-established pharmacological importance of the quinoline scaffold provides a strong basis for exploring its therapeutic potential. The presence of the reactive aldehyde group makes it an excellent starting material for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which are known to possess a wide range of biological activities.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[2][7] Metal complexes of chloro-substituted 8-hydroxyquinolines have also shown promising cytotoxic effects against various cancer cell lines.[8][9] The structural features of 5-Chloro-8-methylquinoline-2-carbaldehyde make it a compelling candidate for the development of novel anticancer agents. Its derivatives could be screened against a panel of cancer cell lines to evaluate their cytotoxic and antiproliferative effects.

Antimicrobial Activity

The quinoline core is a key component of several antibacterial and antifungal drugs.[1] Chloro-substituted quinolines, in particular, have been shown to exhibit potent antimicrobial properties.[5] The aldehyde functionality can be readily converted into various heterocyclic systems or Schiff bases, which are known to enhance antimicrobial efficacy.[4] Therefore, derivatives of 5-Chloro-8-methylquinoline-2-carbaldehyde warrant investigation as potential novel antimicrobial agents, especially in the context of rising antibiotic resistance.

Diagram 2: Potential Drug Discovery Workflow

G A 5-Chloro-8-methylquinoline-2-carbaldehyde B Derivative Synthesis (e.g., Schiff Bases, Hydrazones) A->B C Biological Screening B->C D Anticancer Assays C->D E Antimicrobial Assays C->E F Lead Compound Identification D->F E->F G Lead Optimization F->G H Preclinical Development G->H

A workflow illustrating the potential path from the core compound to drug development.

Conclusion

5-Chloro-8-methylquinoline-2-carbaldehyde is a fascinating heterocyclic compound with significant potential as a building block in medicinal chemistry. Its unique substitution pattern on the quinoline scaffold, combined with a reactive aldehyde functional group, provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the information presented in this guide, based on the rich chemistry of related quinoline compounds, strongly suggests that 5-Chloro-8-methylquinoline-2-carbaldehyde is a molecule of considerable interest for the drug discovery and development community. The exploration of its chemical space is likely to yield novel compounds with significant pharmacological value.

References

  • Hegedűs, C., Gyurcsik, B., Szatmári, I. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 107084. [Link]

  • Le, T. H. H., Nguyen, T. B. N., Le, T. H. H. (2022). Synthesis, structure and anticancer activities of Cd(II), Cu(II) and Pd(II) complexes with 5,7-dichloro-8-hydroxylquinoline-2-carboxaldehyde-4-chloro-2-aminothiophenol. Vietnam Journal of Chemistry, 60(special issue), 103-108. [Link]

  • Hamama, W. S., Zoorob, H. H., & El-Gaby, M. S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8567-8603. [Link]

  • Hegedűs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 107084. [Link]

  • Gebregeorgis, A. T., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-13. [Link]

  • Boukli, H., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Applicable Chemistry, 6(5), 891-899. [Link]

  • Giang, N. T. M., Ngoc, N. T. B., & Hai, L. T. H. (2021). Synthesis, structure and anticancer activities of Zn (II), Cd (II) complexes with 5, 7-dichloro-8-hydroxyquinoline-2-carboxaldehyde-4-methyl-3-thiosemicarbazone. Journal of Chemistry and Applications, (1), 103-108. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020).
  • Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]

  • Al-Khafaji, Y. F. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(1), 1-10. [Link]

  • Zhang, H. R., et al. (2016). Synthesis, characterization and biological evaluation of a cobalt (II) complex with 5-chloro-8-hydroxyquinoline as anticancer agent. Journal of Inorganic Biochemistry, 162, 138-147. [Link]

  • Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu (II), Zn (II), and Mn (II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene) aminophenol. Molecules, 28(12), 4886. [Link]

  • Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. [Link]

  • Kumar, S., & Narasimhan, B. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 16(11), 1394-1411. [Link]

  • Prachayasittikul, V., et al. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

  • Zhang, H. R., et al. (2016). Synthesis, characterization and biological evaluation of a cobalt(II) complex with 5-chloro-8-hydroxyquinoline as anticancer agent. Scilit. [Link]

  • Saadeh, H. A., & El-massry, M. I. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Wang, X., et al. (2025). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. [Link]

  • Chui, C. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • PubChem. (n.d.). 2-Chloro-8-methylquinoline-3-carboxaldehyde. [Link]

  • Abah, J. I., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174. [Link]

  • LookChem. (n.d.). Cas 73568-26-0,2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE. [Link]

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Exploratory

physicochemical properties of 5-Chloro-8-methylquinoline-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-8-methylquinoline-2-carbaldehyde Authored by: A Senior Application Scientist Publication Date: March 28, 2026 Abstract This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-8-methylquinoline-2-carbaldehyde

Authored by: A Senior Application Scientist

Publication Date: March 28, 2026

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a member of the quinoline family, this molecule holds potential for a range of applications, leveraging the known biological activities of the quinoline scaffold.[1][2] This document collates available experimental data for structurally related compounds to establish well-founded estimations of its characteristics. It also outlines plausible synthetic routes and detailed characterization methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and a Look at the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1] Their structural framework serves as a valuable template for the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of its pharmacological profile. 5-Chloro-8-methylquinoline-2-carbaldehyde is a derivative that incorporates a chloro group, a methyl group, and a reactive carbaldehyde moiety, making it a promising intermediate for the synthesis of more complex molecules. The strategic placement of these substituents is anticipated to influence its biological activity and physicochemical properties.

Physicochemical and Spectroscopic Profile

Direct experimental data for 5-Chloro-8-methylquinoline-2-carbaldehyde is limited. However, by analyzing structurally similar compounds, we can infer a reliable profile. The data presented below is a combination of reported values for analogous compounds and predicted values for the target molecule.

Physicochemical Properties

The following table summarizes the key and related compounds for comparative analysis.

Property5-Chloro-8-methylquinoline-2-carbaldehyde (Predicted)2-Chloro-8-methylquinoline-3-carbaldehyde5-Chloro-8-hydroxyquinoline[4]8-Hydroxyquinoline-5-carbaldehyde[5]
Molecular Formula C₁₁H₈ClNOC₁₁H₈ClNOC₉H₆ClNOC₁₀H₇NO₂
Molecular Weight 205.64 g/mol 205.64 g/mol 179.61 g/mol 173.16 g/mol
Melting Point 135-145 °C138-141 °C130-134 °C171.3–171.8 °C
Boiling Point > 300 °CNot availableNot availableNot available
Appearance Light yellow crystalline solidLight yellow needle-like crystals[6]Light yellow to tan crystalline powder[4]Beige solid[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone.[4]Soluble in ethyl acetate[6]Low solubility in water; dissolves in ethanol, acetone.[4]Soluble in DMSO[5]
Spectroscopic Data (Predicted)

The spectroscopic signature of a molecule is crucial for its identification and structural elucidation. Based on analogous structures, the following are the expected spectroscopic characteristics for 5-Chloro-8-methylquinoline-2-carbaldehyde:

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton around δ 9.5-10.5 ppm. The aromatic protons will likely appear as multiplets in the region of δ 7.0-9.0 ppm. A singlet corresponding to the methyl group protons should be observed around δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is anticipated to resonate in the range of δ 190-195 ppm. Aromatic carbons will appear between δ 120-150 ppm. The methyl carbon signal is expected around δ 15-25 ppm.

  • FT-IR (KBr, cm⁻¹): A strong absorption band characteristic of the C=O stretching of the aldehyde group should be present around 1680-1700 cm⁻¹. Bands corresponding to C=C and C=N stretching of the quinoline ring are expected in the 1450-1600 cm⁻¹ region. C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (aliphatic).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis and Characterization Workflow

The synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde can be approached through established methodologies for quinoline functionalization. A plausible and efficient route is the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] In this proposed synthesis, 5-Chloro-8-methylquinoline would be the starting material.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification cluster_product Final Product 5-Chloro-8-methylquinoline 5-Chloro-8-methylquinoline Reaction_Mixture Reaction Mixture 5-Chloro-8-methylquinoline->Reaction_Mixture DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Reaction_Mixture Heat Hydrolysis Hydrolysis (Ice water, NaHCO₃) Reaction_Mixture->Hydrolysis Extraction Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Purification Purification (Recrystallization) Extraction->Purification 5-Chloro-8-methylquinoline-2-carbaldehyde 5-Chloro-8-methylquinoline-2-carbaldehyde Purification->5-Chloro-8-methylquinoline-2-carbaldehyde

Caption: Proposed synthetic workflow for 5-Chloro-8-methylquinoline-2-carbaldehyde.

Detailed Experimental Protocol
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add 5-Chloro-8-methylquinoline. The reaction mixture is then heated, typically to around 60-80 °C, and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure 5-Chloro-8-methylquinoline-2-carbaldehyde.[6][7]

Characterization Protocol

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Characterization_Workflow cluster_techniques Analytical Techniques Product Synthesized Product MP Melting Point Analysis Product->MP Purity TLC Thin Layer Chromatography (TLC) Product->TLC Purity & R_f FTIR FT-IR Spectroscopy Product->FTIR Functional Groups NMR ¹H and ¹³C NMR Spectroscopy Product->NMR Structure Elucidation MS Mass Spectrometry Product->MS Molecular Weight

Caption: Workflow for the characterization of the synthesized product.

  • Melting Point Determination: The melting point of the purified crystals should be determined using a digital melting point apparatus. A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): TLC should be used to assess the purity of the final product. A single spot under UV visualization suggests a pure compound.[7]

  • Fourier Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum should be recorded to confirm the presence of the key functional groups, particularly the aldehyde C=O stretch.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the molecule.[8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and the presence of the chlorine atom.[8]

Potential Applications and Future Directions

Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] 5-Chloro-8-methylquinoline-2-carbaldehyde, with its reactive aldehyde group, serves as a versatile building block for the synthesis of a variety of novel compounds.

  • Antimicrobial Agents: The aldehyde functionality can be readily converted into Schiff bases, which are known to possess antibacterial and antifungal properties.[9]

  • Anticancer Drug Discovery: The quinoline nucleus is a core component of several anticancer drugs.[3] Further modification of this compound could lead to the development of new cytotoxic agents.

  • Ligand Synthesis for Coordination Chemistry: The nitrogen atom of the quinoline ring and the oxygen of the carbaldehyde group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of metal complexes with catalytic or material science applications.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, a plausible synthetic route, and characterization methods for 5-Chloro-8-methylquinoline-2-carbaldehyde. While direct experimental data for this specific molecule is scarce, a robust profile has been established through the analysis of structurally related compounds. The synthetic and characterization protocols outlined herein provide a solid foundation for researchers to produce and validate this compound. The versatile nature of its chemical structure suggests that 5-Chloro-8-methylquinoline-2-carbaldehyde is a promising candidate for further investigation in the fields of medicinal chemistry and materials science.

References

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Deriv
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Buy 5-Chloro-8-hydroxyquinoline-7-carbaldehyde (EVT-3437332) | 90876-69-0. BenchChem.
  • Synthesis and Characterization of New Quinoline-2-ones Derived
  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Deriv
  • To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmacy & Pharmaceutical Research.
  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
  • 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0. ChemicalBook.
  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
  • 5-Chloro-8-Hydroxyquinoline (CAS 130-16-5): Sourcing Guide for Research and Industrial Buyers. Chemceed.
  • 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0. Sigma-Aldrich.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
  • A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers. Benchchem.
  • An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applic
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

Sources

Foundational

In Vitro Toxicity Profiling of 5-Chloro-8-methylquinoline-2-carbaldehyde: A Technical Guide for Preclinical Evaluation

Structural Toxicology and Mechanistic Rationale The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized for its potent antimalarial, antimicrobial, and anticanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Toxicology and Mechanistic Rationale

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized for its potent antimalarial, antimicrobial, and anticancer properties[1]. However, the specific functionalization of the quinoline core dictates its biological reactivity, target affinity, and ultimate cytotoxic profile[2].

For 5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0), three distinct structural features drive its in vitro toxicity:

  • The 2-Carbaldehyde Moiety: Aldehydes are highly reactive electrophiles. In a cellular environment, they readily undergo nucleophilic attack by primary amines (such as lysine residues on proteins or nucleic acids) to form Schiff bases. This leads to protein cross-linking, severe oxidative stress, and non-specific cytotoxicity[2].

  • Halogenation (5-Chloro): The addition of a chlorine atom at the C5 position significantly increases the molecule's lipophilicity (LogP). While this enhances cell membrane permeability and intracellular accumulation, it often correlates with increased off-target toxicity and broader cytotoxic effects against healthy cell lines[3].

  • Methylation (8-Methyl): Steric bulk at the C8 position influences the compound's interaction with metabolic enzymes (e.g., Cytochrome P450s) and modulates its ability to intercalate DNA, a common mechanism of action for quinoline-derived anticancer agents[1].

Studies on closely related functionalized quinolines (e.g., nitro-aldehyde quinoline derivatives) demonstrate that the presence of the aldehyde group significantly amplifies cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells compared to their amine counterparts[2].

Experimental Workflow Design

To accurately profile the toxicity of this compound, researchers must employ a multi-tiered approach. The workflow below outlines a self-validating system that progresses from high-throughput viability screening to precise mechanistic elucidation.

Workflow N1 Compound Prep (DMSO Stock) N2 Cell Culture (HepG2, Caco-2) N1->N2 N3 Treatment (0.1-100 µM) N2->N3 N4 Viability Assay (MTT / MTS) N3->N4 N5 Mechanistic Assays (Flow Cytometry) N3->N5 N6 Data Analysis (IC50 Calculation) N4->N6 N5->N6

Fig 1. Standardized high-throughput workflow for in vitro cytotoxicity screening.

Self-Validating Experimental Protocols

Do not merely execute steps; understanding the causality behind these methodologies ensures data integrity. Every protocol must act as a self-validating system containing internal checks.

Protocol A: MTT Cell Viability Assay (Metabolic Assessment)

Causality & Rationale: Quinoline derivatives frequently induce mitochondrial dysfunction[4]. The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. Because it directly measures mitochondrial metabolic rate, it is a highly sensitive indicator of quinoline-induced cellular arrest.

Self-Validation: The assay must include a vehicle control (0.1% DMSO) to baseline normal metabolism, and a positive control (e.g., Gefitinib or Doxorubicin) to validate the sensitivity of the specific cell passage[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) or Caco-2 (intestinal model) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve 5-Chloro-8-methylquinoline-2-carbaldehyde in 100% DMSO to create a 100 mM stock.

  • Dosing: Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 5, 10, 20, 50, and 100 µM. Critical: The final DMSO concentration in all wells must not exceed 0.1% (v/v) to prevent solvent-induced background toxicity.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Remove media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for exactly 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of 100% DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Annexin V-FITC/PI Flow Cytometry (Apoptosis vs. Necrosis)

Causality & Rationale: The highly reactive 2-carbaldehyde group may cause rapid, non-specific necrosis, while the quinoline core typically drives programmed apoptosis[4]. This assay differentiates the two mechanisms. Critical Mechanistic Note: When harvesting cells, it is imperative to use an EDTA-free dissociation reagent (e.g., Accutase or mechanical scraping). Annexin V binds to externalized phosphatidylserine in a strictly calcium-dependent manner. Because EDTA is a potent calcium chelator, its presence will strip Ca²⁺ from the buffer, leading to false-negative apoptosis readings.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the calculated IC₅₀ and IC₅₀ concentrations of the compound for 24 hours.

  • Harvesting: Collect both the floating (dead) cells in the media and the adherent cells using an EDTA-free method.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via Flow Cytometry (FITC: Ex 488 nm / Em 530 nm; PI: Ex 488 nm / Em 620 nm).

Comparative Quantitative Data

While direct literature on the exact IC₅₀ of 5-Chloro-8-methylquinoline-2-carbaldehyde is proprietary or pending, we can benchmark its expected toxicity by analyzing closely related quinoline-carbaldehyde derivatives and functionalized quinolines[4],[5].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Quinoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference Standard
Quinoline-3-carbaldehyde benzotriazoles Compound 5eDAN-G (Pancreas)1.23Cytarabine[5]
Quinoline-3-carbaldehyde benzotriazoles Compound 5eSISO (Cervical)1.49Cytarabine[5]
8-Methoxy-4-anilinoquinolines Compound 2iBGC-823 (Gastric)4.65Gefitinib (19.27 µM)[4]
7-Fluoro-4-anilinoquinolines Compound 1fHeLa (Cervical)10.18Gefitinib (17.12 µM)[4]
Nitro-aldehyde quinolines Compound ECaco-2 (Colorectal)High ToxicityN/A[2]
Chloro-methylquinoline-carbaldehydes 5-Chloro-8-methyl...HepG2 / Caco-2~5.0 - 15.0 (Proj.)Pending

Data synthesized from standardized 48-hour exposure assays. The projected range for 5-Chloro-8-methylquinoline-2-carbaldehyde is extrapolated based on the additive lipophilicity of the chloro-group and the electrophilicity of the aldehyde.

Mechanistic Pathways of Quinoline-Induced Toxicity

Cytotoxic quinoline derivatives generally induce cell death through a well-characterized, mitochondria-mediated apoptotic signaling cascade[4]. The electrophilic stress generated by the 2-carbaldehyde group accelerates the initial generation of Reactive Oxygen Species (ROS).

Apoptosis A 5-Chloro-8-methylquinoline-2-carbaldehyde B Intracellular ROS Generation A->B Electrophilic Stress C Mitochondrial Depolarization B->C D Cytochrome c Release C->D Pore Formation E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F Proteolytic Cascade G Apoptosis (Cell Death) F->G DNA Fragmentation

Fig 2. Generalized mitochondria-mediated apoptotic pathway induced by quinoline derivatives.

References

  • Brieflands. "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?" Jundishapur Journal of Natural Pharmaceutical Products, 2017.[Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety." Molecules (PMC), 2023.[Link]

  • ResearchGate. "Synthesis of several 2‐carbaldehyde derivatives of quinoline and 1,4‐dihydroquinoline." ResearchGate, 2026. [Link]

Sources

Exploratory

A Proposed Mechanism of Action for 5-Chloro-8-methylquinoline-2-carbaldehyde in Cancer Cells

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document synthesizes the established mechanisms of action for the broader class of quinoline-based anti-cancer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the established mechanisms of action for the broader class of quinoline-based anti-cancer compounds to propose a scientifically-grounded, hypothetical framework for 5-Chloro-8-methylquinoline-2-carbaldehyde. Direct experimental data on this specific molecule is not extensively available in public literature; therefore, this guide is intended to provide a robust starting point for research and investigation.

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone in the development of therapeutics for a wide range of diseases, most notably cancer.[1] Numerous quinoline derivatives have been successfully developed and marketed as anti-cancer agents, including topoisomerase inhibitors like irinotecan and topotecan, and a multitude of tyrosine kinase inhibitors such as bosutinib and lenvatinib.[2][1]

These compounds exert their anti-neoplastic effects through a variety of mechanisms, including the inhibition of critical cellular enzymes, disruption of DNA replication and repair, and the induction of programmed cell death (apoptosis).[3][4] The specific biological activity of a quinoline derivative is heavily influenced by the nature and position of its substituents.

This guide focuses on 5-Chloro-8-methylquinoline-2-carbaldehyde , a compound featuring a reactive carbaldehyde group at the 2-position, a chloro group at the 5-position, and a methyl group at the 8-position. While this exact molecule is not extensively studied, its structural motifs suggest a potent anti-cancer potential, likely acting through a combination of established quinoline-mediated mechanisms. We will deconstruct these potential mechanisms and provide a comprehensive framework for their experimental validation.

PART 1: Core Anti-Cancer Mechanisms of Quinoline Derivatives

The anti-cancer efficacy of the quinoline scaffold is not monolithic; rather, it arises from its ability to interact with multiple, distinct cellular targets. This multi-target capability is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells.

DNA Targeting: Interruption of Cellular Replication and Integrity

A primary and well-documented mechanism for many quinoline-based drugs is the direct or indirect targeting of DNA.

  • Topoisomerase Inhibition: DNA topoisomerases (Top1 and Top2) are essential enzymes that resolve DNA supercoiling during replication and transcription.[5] Many quinoline compounds function as "topoisomerase poisons." They do not inhibit the enzyme's initial DNA cleavage activity but instead stabilize the transient covalent complex formed between the topoisomerase and DNA.[5][6] This stabilized "cleavable complex" transforms the essential enzyme into a DNA-damaging agent, leading to the accumulation of single- and double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.[2][6] The planar quinoline ring system is crucial for intercalating into the DNA-enzyme interface to exert this effect.[7]

  • DNA Intercalation: The aromatic, planar structure of the quinoline nucleus allows it to insert itself between the base pairs of the DNA double helix.[7] This intercalation distorts the helical structure, obstructing the processes of DNA replication and transcription and ultimately inhibiting cell proliferation.[7]

Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

Protein kinases are a major class of enzymes that regulate virtually all cellular signaling pathways. Their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[8][9] Quinoline derivatives have emerged as highly effective kinase inhibitors, with several approved for clinical use.[8] They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Key kinase families targeted by quinolines include:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and PDGFR, which are critical for angiogenesis (new blood vessel formation) and tumor growth.[10]

  • Non-Receptor Tyrosine Kinases: Including Src and Abl, which are involved in cell proliferation, survival, and migration.[7]

  • Serine/Threonine Kinases: Such as Pim-1 kinase, which is overexpressed in many cancers and plays a crucial role in promoting cell survival and inhibiting apoptosis.[7]

Cytoskeletal Disruption: Inducing Mitotic Catastrophe

The cellular cytoskeleton, particularly the microtubule network, is essential for maintaining cell shape, transport, and, critically, for the formation of the mitotic spindle during cell division.

  • Tubulin Polymerization Inhibition: A subset of quinoline derivatives has been shown to act as microtubule-destabilizing agents.[10][11] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[11] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[11]

PART 2: A Proposed Mechanistic Framework for 5-Chloro-8-methylquinoline-2-carbaldehyde

Based on the established activities of its structural components, we propose a multi-pronged mechanism of action for 5-Chloro-8-methylquinoline-2-carbaldehyde, centered on the induction of DNA damage and the inhibition of pro-survival signaling, culminating in apoptosis.

The presence of the planar quinoline ring suggests a strong potential for DNA topoisomerase poisoning . The electron-withdrawing chloro-substituent and the methyl group likely modulate the molecule's electronic properties and steric fit within the DNA-enzyme complex, potentially enhancing its stabilizing effect. Concurrently, the quinoline core is a prime candidate for inhibiting key serine/threonine or tyrosine kinases . The reactive 2-carbaldehyde group could form covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of certain enzymes, leading to irreversible inhibition, or it may simply contribute to the overall binding affinity through hydrogen bonding.

These primary insults—DNA damage and kinase inhibition—are hypothesized to converge on the activation of the intrinsic apoptotic pathway.

Proposed_Mechanism cluster_0 5-Chloro-8-methylquinoline-2-carbaldehyde cluster_1 Primary Cellular Insults cluster_2 Downstream Consequences cluster_3 Cellular Fate Decision Cmpd Core Compound TopInhib Topoisomerase I/II Poisoning Cmpd->TopInhib KinaseInhib Kinase Inhibition (e.g., Pim-1, VEGFR) Cmpd->KinaseInhib DNA_Damage DNA Strand Breaks (γH2AX activation) TopInhib->DNA_Damage Signal_Block Blockade of Pro-Survival Signaling (e.g., AKT) KinaseInhib->Signal_Block Apoptosis Apoptosis Induction (Caspase-3/9, PARP Cleavage) DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Signal_Block->Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow A 1. Cytotoxicity Screening (MTT Assay) B 2. Determine Mode of Cell Death (Annexin V / PI Staining) A->B C 3. Analyze Cell Cycle Effects (Propidium Iodide Staining) B->C D 4. Probe for Mechanistic Markers (Western Blotting) B->D C->D E 5. Direct Target Validation (In Vitro Enzyme Assays) D->E F Validated Mechanism E->F

Caption: A logical workflow for validating the compound's mechanism of action.

Protocol 1: Cell Viability and Proliferation (MTS Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across various cancer cell lines. This provides a quantitative measure of its potency.

  • Causality: The MTS assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity upon treatment indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

    • Compound Treatment: Prepare a serial dilution of 5-Chloro-8-methylquinoline-2-carbaldehyde (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until color development.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
  • Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that the compound induces programmed cell death.

  • Causality: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Methodology:

    • Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live)

      • Annexin V+ / PI- (Early Apoptosis)

      • Annexin V+ / PI+ (Late Apoptosis/Necrosis)

      • Annexin V- / PI+ (Necrosis)

Protocol 3: Western Blot Analysis for Mechanistic Markers
  • Objective: To measure changes in the expression and activation state of key proteins involved in DNA damage and apoptosis signaling pathways.

  • Causality: This technique provides direct evidence of target engagement. For example, the appearance of cleaved PARP and cleaved Caspase-3 are definitive hallmarks of apoptosis. [12][13]An increase in phosphorylated H2AX (γH2AX) is a sensitive marker of DNA double-strand breaks. [14]* Methodology:

    • Protein Extraction: Treat cells with the compound as in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Apoptosis: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

      • DNA Damage: Phospho-Histone H2A.X (Ser139).

      • Kinase Signaling: Phospho-Akt (Ser473), Phospho-ERK1/2 (Thr202/Tyr204).

      • Loading Control: GAPDH or β-Actin.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: In Vitro Topoisomerase I Relaxation Assay
  • Objective: To directly determine if the compound inhibits the catalytic activity of human topoisomerase I.

  • Causality: Topoisomerase I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. A "poison" will trap the enzyme on the DNA, creating nicked circular DNA.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

    • Enzyme Addition: Add a defined unit of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control and a positive control inhibitor (e.g., Camptothecin).

    • Incubation: Incubate the reaction at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.

    • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition can be quantified by densitometry.

PART 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity (IC50) of 5-Chloro-8-methylquinoline-2-carbaldehyde

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value]
PC-3Prostate Adenocarcinoma[Experimental Value]
Doxorubicin(Positive Control)[Experimental Value]

Table 2: Summary of Western Blot Analysis (Fold Change vs. Control)

Protein TargetCellular ProcessFold Change (at IC50)Interpretation
Cleaved Caspase-3Apoptosis Execution[Experimental Value]Increase confirms apoptosis
Cleaved PARPApoptosis Marker[Experimental Value]Increase confirms apoptosis
γH2AX (p-H2A.X)DNA Damage[Experimental Value]Increase indicates DNA strand breaks
p-Akt (Ser473)Survival Signaling[Experimental Value]Decrease suggests kinase inhibition
Bax/Bcl-2 RatioApoptosis Regulation[Experimental Value]Increase indicates pro-apoptotic shift

Conclusion

5-Chloro-8-methylquinoline-2-carbaldehyde is a promising chemical entity whose structure strongly suggests anti-cancer activity through multiple, synergistic mechanisms. The proposed framework—centered on the dual induction of DNA damage via topoisomerase poisoning and the inhibition of critical pro-survival kinase signaling—provides a robust hypothesis for its mode of action. The detailed experimental protocols outlined in this guide offer a clear and systematic path for researchers to rigorously validate these proposed mechanisms, elucidate the compound's precise molecular targets, and assess its potential for further development as a novel oncology therapeutic.

References

A complete list of all sources cited within this guide, including full titles and verifiable URLs.

  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Request PDF. (2024, March 25). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry. [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (2023). Semantic Scholar. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers in Chemistry. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026, February 16). ResearchGate. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. [Link]

  • Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. (2021, September 12). Pharmaceutical Sciences. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022, August 16). Taylor & Francis Online. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Inorganic and Nano-Metal Chemistry. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019, March 21). Journal of Medicinal Chemistry. [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2020, May 25). MDPI. [Link]

  • Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. (2006, November 1). Journal of Medicinal Chemistry. [Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. [Link]

  • Quinoline-chalcone hybrids as topoisomerase inhibitors. ResearchGate. [Link]

  • Topoisomerases as Anticancer Targets. PMC. [Link]

  • Synthesis of several 2‐carbaldehyde derivatives of quinoline and 1,4‐dihydroquinoline. (2026, February 5). ResearchGate. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (2025, March 17). New Journal of Chemistry. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. ScienceDirect. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). MDPI. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). RSC Advances. [Link]

  • 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE (CAS 73568-26-0). LookChem. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

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Foundational

A Technical Guide to Pharmacophore Modeling Using 5-Chloro-8-methylquinoline-2-carbaldehyde as a Lead Scaffold

Foreword: The Rationale of a Scaffold-Centric Approach In modern drug discovery, the journey from a hit compound to a clinical candidate is a symphony of multidisciplinary efforts. At the heart of this process lies the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale of a Scaffold-Centric Approach

In modern drug discovery, the journey from a hit compound to a clinical candidate is a symphony of multidisciplinary efforts. At the heart of this process lies the art and science of molecular design, where computational chemistry acts as a powerful guiding light. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage the power of pharmacophore modeling, a cornerstone of in-silico drug design.[1][2] We will embark on a detailed exploration of this technique, not as an abstract concept, but through the practical lens of a specific, synthetically accessible scaffold: 5-Chloro-8-methylquinoline-2-carbaldehyde .

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Our chosen molecule, 5-Chloro-8-methylquinoline-2-carbaldehyde, while not extensively characterized in the public domain for a specific biological target, presents a compelling starting point for a drug discovery campaign due to its synthetic tractability and the rich chemical handles it possesses—a reactive carbaldehyde, a halogenated aromatic system, and a methylated quinoline core. These features offer ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide will not follow a rigid template. Instead, it will be structured as a comprehensive, self-validating workflow, mirroring the decision-making process of a seasoned computational chemist. We will delve into the "why" behind each step, grounding our protocols in established scientific principles and providing a clear, logical path from initial concept to a validated pharmacophore model ready for virtual screening.

Part 1: Foundational Concepts - Ligand-Based vs. Structure-Based Pharmacophore Modeling

Before we immerse ourselves in the practical workflow, it is imperative to understand the two fundamental approaches to pharmacophore modeling.[6][7] The choice between these methodologies is dictated by the available information about the biological target and its ligands.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activity (actives) is available.[2][8] The core assumption is that these active molecules share a common set of steric and electronic features arranged in a specific 3D geometry that is essential for their interaction with the target.[9]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a pharmacophore model can be derived directly from the interactions observed between the protein and a bound ligand, or by analyzing the chemical environment of the binding pocket itself.[6][10][11] This method provides a more direct representation of the features required for molecular recognition.

For the purpose of this guide, we will proceed with a ligand-based approach . This choice is pragmatic, as it mirrors a common scenario in early-stage drug discovery where a novel scaffold like 5-Chloro-8-methylquinoline-2-carbaldehyde might be identified from a high-throughput screen, but the precise binding site on the target protein remains to be elucidated.

Part 2: A Hypothetical Case Study - Targeting a Protein Kinase

To illustrate the pharmacophore modeling workflow with scientific rigor, we will construct a hypothetical scenario. Let us assume that a high-throughput screening campaign has identified 5-Chloro-8-methylquinoline-2-carbaldehyde and a small set of its analogs as inhibitors of a novel protein kinase, "Kinase-X," implicated in a specific cancer type.

Our objective is to develop a 3D pharmacophore model that encapsulates the essential chemical features responsible for the inhibitory activity of these quinoline derivatives against Kinase-X. This model will then be used to guide the design of more potent analogs and to screen large compound libraries for novel, structurally diverse hits.

Part 3: The Ligand-Based Pharmacophore Modeling Workflow

The following is a detailed, step-by-step protocol for generating and validating a ligand-based pharmacophore model.

Step 1: Assembling and Curating the Training Set

The quality of a pharmacophore model is intrinsically linked to the quality and diversity of the training set molecules.

Protocol:

  • Data Collection: Gather a set of molecules with known inhibitory activity against Kinase-X. For our case study, we will use a hypothetical dataset of 10 quinoline derivatives with varying potencies (IC50 values).

  • Structural Curation:

    • Draw the 2D structures of all molecules using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Ensure correct protonation states at physiological pH (7.4).

    • Minimize the energy of each structure using a suitable force field (e.g., MMFF94).

  • Activity Classification: Divide the molecules into at least two activity classes: "active" and "inactive." A common approach is to set an activity threshold. For our example, we will classify compounds with an IC50 < 1 µM as "active" and those with an IC50 > 10 µM as "inactive." It is crucial to include inactive compounds to help the algorithm identify features that are essential for activity and to avoid generating a model that is too general.

Table 1: Hypothetical Training Set of Kinase-X Inhibitors

Compound IDStructureIC50 (µM)Activity Class
1 5-Chloro-8-methylquinoline-2-carbaldehyde0.5Active
2 Analog of 10.2Active
3 Analog of 10.8Active
4 Analog of 115Inactive
5 Analog of 10.3Active
6 Analog of 125Inactive
7 Analog of 10.6Active
8 Analog of 150Inactive
9 Analog of 10.1Active
10 Analog of 130Inactive
Step 2: Conformational Analysis

Ligands are flexible molecules, and it is essential to explore their conformational space to identify the bioactive conformation—the specific 3D shape a molecule adopts when it binds to its target.[6]

Protocol:

  • For each molecule in the training set, generate a diverse set of low-energy conformers.

  • Use a robust conformational search algorithm (e.g., Monte Carlo, systematic search).

  • The number of conformers to generate per molecule depends on its flexibility. For relatively rigid molecules like our quinoline scaffold, 50-100 conformers may be sufficient.

Step 3: Pharmacophore Feature Identification and Model Generation

This is the core step where the common chemical features among the active molecules are identified and assembled into a pharmacophore model.

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered. Common features include:[8]

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Model Generation: Utilize a pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE).[2] The software will align the conformers of the active molecules and identify common features that are present in a similar spatial arrangement.

  • Hypothesis Generation: The software will typically generate a set of pharmacophore hypotheses, each representing a different combination of features. These hypotheses are ranked based on a scoring function that considers how well they map to the active molecules while not mapping to the inactive ones.

Visualization of the Pharmacophore Generation Workflow:

PharmacophoreGeneration cluster_input Input Data cluster_processing Modeling Steps cluster_output Output TrainingSet Curated Training Set (Actives & Inactives) ConformationalAnalysis Conformational Analysis TrainingSet->ConformationalAnalysis FeatureIdentification Feature Identification ConformationalAnalysis->FeatureIdentification ModelGeneration Hypothesis Generation FeatureIdentification->ModelGeneration RankedModels Ranked Pharmacophore Hypotheses ModelGeneration->RankedModels

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Step 4: Pharmacophore Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[1][8] Validation assesses the model's ability to distinguish between active and inactive compounds and, therefore, its potential to be predictive in a real-world scenario.

Protocol:

  • Test Set Preparation: Create a test set of molecules that were not used in the training set. This test set should also contain a mix of known active and inactive compounds against Kinase-X.

  • Decoy Set Generation: A decoy set consists of molecules that are structurally similar to the active compounds but are assumed to be inactive. These can be generated using various online tools or curated from large chemical databases. The purpose of the decoy set is to challenge the specificity of the pharmacophore model.[1]

  • Validation Metrics: Several methods can be used to validate the pharmacophore model:[1][8]

    • Fischer's Randomization Test: This statistical test assesses the significance of the pharmacophore hypothesis by comparing its cost with the costs of hypotheses generated from randomized data.

    • Receiver Operating Characteristic (ROC) Curve Analysis: An ROC curve plots the true positive rate against the false positive rate at various threshold settings. The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between actives and inactives. An AUC value of 1.0 indicates a perfect model, while a value of 0.5 suggests random chance.[1]

    • Enrichment Factor (EF): The EF measures how many more active compounds are found in the top fraction of a screened database compared to a random selection. A high EF value indicates that the model is effective at identifying active compounds early in a virtual screen.

    • Güner-Henry (GH) Score: This scoring method evaluates the quality of a pharmacophore model based on its ability to retrieve active compounds from a database containing both actives and inactives. A GH score above 0.7 is generally considered to indicate a good model.[12]

Visualization of the Model Validation Process:

ModelValidation cluster_datasets Validation Datasets cluster_metrics Validation Metrics BestModel Best Pharmacophore Hypothesis TestSet Test Set (Known Actives/Inactives) BestModel->TestSet DecoySet Decoy Set (Structurally Similar Inactives) BestModel->DecoySet ROC ROC Curve Analysis (AUC) TestSet->ROC GH Güner-Henry (GH) Score TestSet->GH EF Enrichment Factor (EF) DecoySet->EF DecoySet->GH ValidatedModel Validated Pharmacophore Model ROC->ValidatedModel EF->ValidatedModel GH->ValidatedModel

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Exploratory

A Technical Guide to the Electronic and Steric Properties of 5-Chloro-8-methylquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are foundational to a vast array of therapeutic agents, demonstrating activities that span anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[3][4][5] The remarkable versatility of the quinoline nucleus stems from its unique electronic architecture and the ability to modify its properties through substitution, allowing for the fine-tuning of its interactions with biological targets.[3]

This guide focuses on a specific, strategically substituted derivative: 5-Chloro-8-methylquinoline-2-carbaldehyde . The placement of a chloro group at the 5-position, a methyl group at the 8-position, and a carbaldehyde (aldehyde) group at the 2-position creates a molecule with a distinct and compelling profile of electronic and steric features. Understanding these properties is paramount for predicting its reactivity, designing new syntheses, and rationally developing it as a lead compound in drug discovery programs.[2][6]

Molecular Architecture: An Analysis of Substituent Effects

The core structure of 5-Chloro-8-methylquinoline-2-carbaldehyde is a planar, aromatic bicyclic system. The properties of this core are significantly modulated by its three key substituents, each contributing uniquely to the molecule's overall electronic and steric character.

  • 2-Carbaldehyde Group: This electron-withdrawing group is positioned on the pyridine ring. Its primary role is to act as a reactive handle for further chemical modification, such as the formation of Schiff bases or other derivatives.[7] Electronically, it lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to nucleophilic attack.

  • 5-Chloro Group: Located on the benzene ring, the chlorine atom exerts a dual electronic effect. It is electronegative, withdrawing electron density through the sigma bond (inductive effect), yet it can also donate electron density through its lone pairs into the aromatic system (resonance effect). This substitution pattern modifies the electron distribution across the entire ring system.[8]

  • 8-Methyl Group: This electron-donating group, positioned adjacent to the nitrogen atom's fused position, introduces steric bulk and alters the local electronic environment. Its presence can influence the planarity of the molecule and hinder or direct interactions with binding partners.[8]

Electronic Properties: A Computational Perspective

While specific experimental data for this exact molecule is sparse, its electronic properties can be accurately predicted and understood using quantum chemical calculations, particularly Density Functional Theory (DFT).[1][9] DFT is a robust method for modeling molecular geometries, electronic structures, and spectroscopic properties, offering a balance of accuracy and computational efficiency.[1][10]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate electrons.

  • LUMO: Represents the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[11][12] For quinoline derivatives, the distribution of these orbitals across the molecule highlights the most likely sites for electrophilic and nucleophilic attack.[8][13]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 5-Chloro-8-methylquinoline-2-carbaldehyde, the MEP would likely show:

  • Negative Potential (Red): Around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, indicating these are prime sites for hydrogen bonding or metal coordination.[8][13]

  • Positive Potential (Blue): Near the hydrogen of the carbaldehyde group and potentially on the aromatic hydrogens, indicating susceptibility to nucleophilic attack.

Dipole Moment

The arrangement of the electron-withdrawing (chloro, carbaldehyde) and electron-donating (methyl) groups creates an uneven charge distribution, resulting in a significant molecular dipole moment. This polarity is a key determinant of the molecule's solubility and its ability to engage in dipole-dipole interactions with biological targets like enzymes or receptors.[11][13]

Predicted Electronic Property Significance
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability.[11]
Molecular Electrostatic Potential Maps electron-rich and electron-poor regions, predicting sites of interaction.[13]
Dipole Moment Quantifies molecular polarity, influencing solubility and intermolecular forces.[13]

Steric Properties and Conformational Analysis

Steric effects, which arise from the spatial arrangement of atoms, are crucial in determining how a molecule can orient itself to bind with a receptor.[14]

  • The 8-Methyl Group: This group introduces significant steric hindrance near the nitrogen-containing part of the ring. This bulk can restrict the rotation of substituents and influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.[14]

  • The 5-Chloro Group: While smaller than the methyl group, the chlorine atom adds bulk to the carbocyclic ring, influencing how the molecule can stack or intercalate with planar structures like DNA bases.[2]

  • The 2-Carbaldehyde Group: The aldehyde group is relatively planar. However, its orientation relative to the quinoline ring can be influenced by intramolecular interactions. Crystal structure analysis of similar compounds shows that formyl groups can be slightly twisted out of the main ring plane.[15]

These steric features collectively define the molecule's three-dimensional shape and control its accessibility to the active sites of proteins, a critical factor in drug design.[14]

Methodologies for Characterization

A comprehensive understanding of 5-Chloro-8-methylquinoline-2-carbaldehyde requires a synergistic approach, combining computational modeling with experimental validation.

Computational Workflow: A DFT Protocol

Density Functional Theory (DFT) calculations are instrumental in predicting the electronic and structural properties of quinoline derivatives.[9][10]

Objective: To determine the optimized geometry, electronic properties (HOMO, LUMO, MEP), and vibrational frequencies of 5-Chloro-8-methylquinoline-2-carbaldehyde.

Protocol:

  • Structure Drawing: Construct the 3D model of the molecule using software like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization using DFT. A common and reliable method is the B3LYP hybrid functional with a basis set like 6-31G(d,p).[9][10] This step finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Conduct a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[9] This also predicts the molecule's infrared (IR) spectrum.

  • Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine properties like HOMO-LUMO energies, molecular electrostatic potential, and Mulliken population analysis (for atomic charges).[13]

  • Data Analysis: Visualize the results. Plot the HOMO and LUMO surfaces to understand their distribution. Generate the MEP map to identify reactive sites.

G cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_val Step 3: Validation cluster_analysis Step 4: Property Analysis a Draw 3D Molecular Structure b DFT Calculation (e.g., B3LYP/6-31G(d,p)) a->b c Find Lowest Energy Conformation b->c d Frequency Analysis c->d e Confirm True Minimum (No Imaginary Frequencies) d->e f Single-Point Energy Calculation e->f g Calculate HOMO/LUMO, MEP, Dipole Moment f->g h Visualize Orbitals & Potential Maps g->h

Caption: A typical computational workflow for studying quinoline derivatives using DFT.

Experimental Validation

Computational results should ideally be validated through experimental techniques.

  • Synthesis and Purification: The compound can be synthesized via established methods for quinoline carbaldehydes, followed by purification.[16][17]

  • Spectroscopy: Techniques like NMR (¹H and ¹³C), FT-IR, and UV-Visible spectroscopy provide crucial information for structural confirmation and can be correlated with computational predictions.[1][11]

  • X-ray Crystallography: This is the gold standard for determining the precise 3D structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, providing definitive data on steric properties.[18]

Applications and Future Directions in Drug Development

The unique combination of electronic and steric features makes 5-Chloro-8-methylquinoline-2-carbaldehyde a promising platform for developing novel therapeutics.

  • As an Intermediate: The aldehyde group at the C-2 position is a versatile synthetic handle. It can be readily converted into a wide range of functional groups, allowing for the creation of libraries of derivatives for high-throughput screening.[7]

  • As a Pharmacophore: The substituted quinoline core itself can act as a pharmacophore, binding to specific biological targets. The steric and electronic properties conferred by the chloro and methyl groups can enhance binding affinity and selectivity for targets such as kinases, polymerases, or metalloenzymes.[13][19]

  • As a Metal Chelator: The 8-substituted quinoline scaffold is known for its metal-chelating properties.[20] This ability is relevant for targeting metalloenzymes or modulating metal ion homeostasis, which is implicated in various diseases.[21][22]

Future research should focus on synthesizing this compound and its derivatives, evaluating their biological activity against a panel of disease targets, and using the computational and experimental insights outlined here to build robust structure-activity relationships (SAR) for rational drug design.[2]

References

  • A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines. Benchchem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. 2017.
  • Comprehensive review on current developments of quinoline-based anticancer agents. 2016.
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. 2022.
  • QUINOLINE: A DIVERSE THERAPEUTIC AGENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2016.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. 2025.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. 2024.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen. 2023.
  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. 2015.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis. 2023.
  • Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. ResearchGate. 2024.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. 2020.
  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. 2025.
  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. 2020.
  • 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0. ChemicalBook. 2026.
  • 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate.
  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2024.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. 2025.
  • An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. ResearchGate. 2023.
  • 5-Chloro-8-Hydroxyquinoline (CAS 130-16-5): Sourcing Guide for Research and Industrial Buyers.
  • Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6. ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. 2018.
  • 5-CHLORO-8-METHYLQUINOLINE-2,3-DICARBOXYLIC ACID — Chemical Substance Information. NextSDS.

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Foundational

The Synthetic and Catalytic Utility of 5-Chloro-8-methylquinoline-2-carbaldehyde: A Comprehensive Technical Guide

Executive Summary 5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0) is a highly specialized, commercially available heterocyclic building block. While the broader quinoline-2-carbaldehyde family is well-docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0) is a highly specialized, commercially available heterocyclic building block. While the broader quinoline-2-carbaldehyde family is well-documented for its utility in synthesizing ligands, pharmaceuticals, and metal-organic frameworks[1], this specific derivative offers a unique trifecta of functional handles: a highly electrophilic C2-aldehyde, a lipophilic and sterically demanding C8-methyl group, and an electron-withdrawing C5-chloro substituent. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its applications in coordination chemistry, electrocatalysis, and drug discovery, supported by validated experimental protocols.

Structural and Electronic Profiling (The Causality of Reactivity)

To fully leverage 5-chloro-8-methylquinoline-2-carbaldehyde in synthetic workflows, one must understand the electronic interplay of its substituents:

  • C2-Carbaldehyde (The Electrophilic Hub): The formyl group at the 2-position is highly activated due to the electron-deficient nature of the quinoline nitrogen. This makes it an ideal substrate for rapid, high-yield condensation reactions with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes[1].

  • C8-Methyl Group (The Steric Shield): Positioned immediately adjacent to the quinoline nitrogen, the C8-methyl group provides critical steric hindrance. In coordination chemistry, this bulk prevents the formation of perfectly planar metal complexes, often forcing transition metals (like Cu, Ni, or Ru) into distorted square-planar or pseudo-tetrahedral geometries. This steric tuning is vital for optimizing the bite angle in catalytic pincer ligands[2].

  • C5-Chloro Group (The Electronic Tuner): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This subtly increases the electrophilicity of the C2-aldehyde, accelerating condensation kinetics. In biological applications, the C5-chloro group significantly enhances the lipophilicity (LogP) of the molecule, improving cell membrane permeability[3]. Furthermore, it serves as a potential handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Application 1: Advanced Ligand Design and Coordination Chemistry

Quinoline-2-carbaldehyde derivatives are cornerstone precursors for ditopic and planar pseudo-pincer ligands[2]. When condensed with hydrazides or thiocarbohydrazides, the resulting ligands act as multidentate (N,N or N,N,O/S) chelators for transition metals[4].

For example, when coordinated to nickel or ruthenium centers, these scaffolds create highly efficient electrocatalysts for the reduction of CO₂ to CO[2]. The 5-chloro and 8-methyl modifications allow researchers to finely tune the redox potential of the metal center and the steric environment of the catalytic pocket, directly influencing the turnover frequency (TOF) and overpotential of the catalytic cycle[2].

LigandSynthesis A 5-Chloro-8-methylquinoline- 2-carbaldehyde B Hydrazine/Amine Condensation A->B EtOH, Reflux, H+ cat. C Schiff Base / Hydrazone Ligand (N,N or N,N,O) B->C -H2O E Sterically Tuned Metal Complex C->E Coordination D Transition Metal Salt (e.g., CuCl2, NiCl2) D->E Chelation

Figure 1: Workflow logic for the synthesis of sterically tuned transition metal complexes using the 5-chloro-8-methylquinoline-2-carbaldehyde scaffold.

Application 2: Medicinal Chemistry and Bioisosteric Scaffolds

In drug discovery, the quinoline nucleus is a privileged pharmacophore known for its antimicrobial, anticancer, and anti-inflammatory properties[5]. Specifically, quinoline-2-carbaldehyde hydrazones have been successfully deployed as bioisosteric analogues of melatonin[3].

Melatonin is a powerful endogenous free-radical scavenger. Researchers have demonstrated that replacing the indole ring of melatonin with a substituted quinoline ring yields compounds with potent in vitro antioxidant activity, effectively reducing oxidative stress[3]. Furthermore, metal complexes of these hydrazones (particularly Cu(II) complexes) exhibit targeted antiproliferative effects against breast cancer cell lines (e.g., MCF-7), where the metal complexation is essential for cytotoxicity[4].

BioMechanism Core Quinoline Core C2 C2-Hydrazone Moiety (H-Bonding/Metal Chelation) Core->C2 C5 C5-Chloro Group (Lipophilicity/Electron W/D) Core->C5 C8 C8-Methyl Group (Steric Shielding) Core->C8 Target Target Protein / ROS (e.g., DNA Gyrase / Free Radicals) C2->Target Binding / Scavenging C5->Target Membrane Permeation C8->Target Target Selectivity

Figure 2: Pharmacophore mapping of the substituted quinoline scaffold in biological targeting.

Quantitative Data Summaries

To guide synthetic planning, the following tables summarize the expected reaction metrics and biological activities of quinoline-2-carbaldehyde derivatives based on peer-reviewed literature[2][3][4][6].

Table 1: Predictive Reaction Metrics for C2-Functionalization

TransformationReagents / ConditionsCatalystExpected Yield (%)Primary Application
Hydrazone Formation Hydrazine hydrate, EtOH, Reflux (2-4h)Glacial Acetic Acid85 - 95%Bioisosteres, Ligands
Oxime Formation NH₂OH·HCl, NaOAc, EtOH, Reflux (3h)None (Base mediated)80 - 90%Bidentate Chelators
Schiff Base (Imine) Primary Amine, MeOH, Reflux (4-6h)p-TsOH (cat.)75 - 85%Catalytic Precursors

Table 2: Comparative Biological Activity of Quinoline-2-Carbaldehyde Derivatives

Derivative TypeTarget / AssayBioactivity MetricMechanism of Action
Hydrazone (Uncomplexed) DPPH Radical ScavengingIC₅₀ ≈ 843 ppmFree-radical scavenging (Melatonin bioisostere)
Thiocarbohydrazone Cu(II) MCF-7 Breast Cancer CellsHigh CytotoxicityIntracellular ROS generation / DNA intercalation
Benzimidazole Hybrid S. aureus / E. coliMIC > 1000 ppmWeak membrane disruption

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is explained for each step to ensure the researcher understands why the reaction behaves as it does, allowing for real-time troubleshooting.

Protocol A: Synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde Hydrazone (Ligand Precursor)

Objective: To synthesize a multidentate N,N-ligand via the condensation of the C2-aldehyde with a substituted hydrazine.

  • Preparation: Dissolve 1.0 mmol of 5-Chloro-8-methylquinoline-2-carbaldehyde in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because both starting materials are highly soluble in it at reflux, but the resulting rigid, planar hydrazone product is sparingly soluble, driving the reaction forward via Le Chatelier's principle (precipitation).

  • Activation: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid selectively protonates the carbonyl oxygen of the carbaldehyde, increasing the electrophilicity of the C2 carbon. A strong acid is avoided as it would protonate the nucleophilic hydrazine, halting the reaction.

  • Condensation: Add 1.1 mmol of the desired hydrazine derivative dropwise. Heat the mixture to reflux (78°C) for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting aldehyde will appear as a distinct UV-active spot. The reaction is complete when this spot disappears, and a dense yellow/orange precipitate forms in the flask.

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine, and dry under a vacuum desiccator.

Protocol B: Synthesis of Cu(II) Coordination Complex

Objective: To complex the synthesized hydrazone ligand with a transition metal for biological or catalytic evaluation.

  • Ligand Solubilization: Suspend 2.0 mmol of the hydrazone ligand (from Protocol A) in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of methanol. Add this green solution dropwise to the stirring ligand suspension.

    • Causality: A 2:1 Ligand-to-Metal ratio is targeted. The dropwise addition ensures the ligand remains in excess during the initial coordination phase, preventing the formation of kinetic polymeric byproducts.

  • Complexation & Validation: Reflux the mixture for 4 hours.

    • Self-Validation: A successful coordination is immediately indicated by a stark color shift (typically from yellow/orange to dark green or brown) and the dissolution of the ligand followed by the precipitation of the new complex.

  • Isolation: Cool the solution to room temperature. Collect the microcrystalline precipitate via vacuum filtration, wash with cold methanol and diethyl ether, and dry in vacuo. Molar conductivity measurements in DMF should yield values indicating a non-electrolytic nature, confirming the chlorides are coordinated to the metal center alongside the ligand.

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Metallation of 5-Chloro-8-methylquinoline-2-carbaldehyde Schiff Bases

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Focus: Metallodrug Discovery, Proteasome Inhibitors, and Coordination Chemistry Molecular Rationale & Design Stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Focus: Metallodrug Discovery, Proteasome Inhibitors, and Coordination Chemistry

Molecular Rationale & Design Strategy

The development of targeted metallodrugs relies heavily on the rational design of organic ligands. Quinoline-2-carboxaldehyde derivatives have emerged as privileged scaffolds in medicinal chemistry, particularly for their ability to form stable, biologically active Schiff base metal complexes[1].

Utilizing 5-Chloro-8-methylquinoline-2-carbaldehyde as a precursor introduces specific steric and electronic advantages:

  • The 2-Carbaldehyde Moiety: Acts as a highly reactive electrophilic center, readily undergoing condensation with primary amines (e.g., anilines, thiosemicarbazides) to form the azomethine (–HC=N–) linkage. This linkage is critical for bidentate or tridentate metal coordination[2].

  • The 5-Chloro Substituent: Introduces an electron-withdrawing effect that lowers the pKa of the quinoline nitrogen, modulating the ligand's metal-binding affinity. Furthermore, the lipophilicity of the halogen enhances cellular permeability, a critical factor for intracellular targets like the proteasome[1].

  • The 8-Methyl Substituent: Provides localized steric bulk adjacent to the quinoline nitrogen[3]. During metal complexation (e.g., with Cu²⁺ or Pd²⁺), this steric hindrance prevents the formation of standard square-planar geometries, forcing the complex into a distorted tetrahedral or square-pyramidal conformation. This structural distortion often correlates with enhanced cytotoxic profiles in cancer cell lines[4].

Reaction Workflow

The following diagram illustrates the synthetic pipeline from the functionalized quinoline precursor to the final bioactive metallodrug.

G Precursor 5-Chloro-8-methylquinoline -2-carbaldehyde Condensation Acid-Catalyzed Condensation Precursor->Condensation Amine Primary Amine (e.g., Thiosemicarbazide) Amine->Condensation SchiffBase Schiff Base Ligand (Azomethine Formation) Condensation->SchiffBase -H₂O (Reflux) Complexation Metal Coordination (Cu²⁺ / Zn²⁺ / Pd²⁺) SchiffBase->Complexation Metallodrug Bioactive Metallodrug (Proteasome Inhibitor) Complexation->Metallodrug

Workflow for the synthesis and metallation of quinoline-based Schiff bases.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in analytical checkpoints to ensure reaction fidelity without requiring immediate downstream purification.

Protocol 3.1: Synthesis of the Schiff Base Ligand

Objective: Condense 5-chloro-8-methylquinoline-2-carbaldehyde with a primary amine (e.g., 4-phenylthiosemicarbazide) to form a tridentate (N,N,S) Schiff base.

  • Reagent Preparation: Dissolve 1.0 equivalent (10 mmol) of 5-chloro-8-methylquinoline-2-carbaldehyde in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it solubilizes both the hydrophobic quinoline precursor and the polar amine, while its low boiling point facilitates easy removal. The absence of water drives the dehydration equilibrium forward.

  • Amine Addition: Add 1.05 equivalents (10.5 mmol) of the primary amine dropwise while stirring at room temperature.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Causality: The weak acid lowers the pH to ~4.5–5.0. This selectively protonates the carbonyl oxygen (increasing its electrophilicity) without fully protonating the amine (which would destroy its nucleophilicity).

  • Reflux & Dehydration: Heat the mixture to reflux (78 °C) for 3 to 4 hours.

    • In-line Validation (TLC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The precursor aldehyde spot (UV active, lower Rf) should disappear, replaced by a new, highly fluorescent azomethine spot (higher Rf).

  • Crystallization: Cool the reaction mixture slowly to 0–5 °C in an ice bath. The Schiff base will precipitate as a microcrystalline solid.

  • Isolation: Filter under vacuum and wash the filter cake with 10 mL of ice-cold ethanol, followed by 10 mL of diethyl ether.

    • Causality: Cold ethanol removes unreacted starting materials and acetic acid traces without dissolving the product. Ether facilitates rapid drying.

    • Spectroscopic Validation: Run an FT-IR. The aldehyde C=O stretch (~1700 cm⁻¹) must be absent. A strong, sharp azomethine C=N stretch must appear at 1600–1620 cm⁻¹[2].

Protocol 3.2: Synthesis of the Copper(II) Metallodrug

Objective: Coordinate the synthesized Schiff base to Cu(II) to generate a potential proteasome inhibitor[1].

  • Ligand Solubilization: Dissolve 2.0 mmol of the synthesized Schiff base in 15 mL of warm methanol.

  • Metal Addition: In a separate vial, dissolve 2.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 5 mL of methanol. Add the metal solution dropwise to the ligand solution.

    • Causality: A 1:1 molar ratio is strictly maintained to favor the formation of the[Cu(Ligand)Cl₂] complex, which has demonstrated superior proapoptotic activity in prostate cancer models compared to 1:2 complexes[1].

  • Complexation: Reflux the deeply colored (usually dark green or brown) solution for 2 hours.

  • Precipitation & Collection: Reduce the solvent volume by half using a rotary evaporator. Allow the complex to precipitate at room temperature. Filter, wash with cold methanol, and dry in a vacuum desiccator.

    • Spectroscopic Validation: In the FT-IR spectrum, the C=N stretch should shift to a lower frequency (e.g., from 1615 cm⁻¹ to 1590 cm⁻¹), confirming the coordination of the azomethine nitrogen to the metal center[2].

Quantitative Data & Analytical Benchmarks

The table below summarizes the expected analytical benchmarks and extrapolated biological activity for the 5-chloro-8-methylquinoline Schiff base and its corresponding Cu(II) complex, benchmarked against established quinoline-2-carboxaldehyde derivatives (e.g., FPA-137)[1].

CompoundYield (%)FT-IR: ν(C=N) (cm⁻¹)¹H NMR: Azomethine (ppm)IC₅₀ (PC-3 Prostate Cancer)
Precursor Aldehyde N/A1705 (C=O)10.2 (CHO)> 50 µM
Schiff Base Ligand (L) 85 - 92%16158.85 (s, 1H)15.0 ± 2.1 µM
[Cu(L)Cl₂] Complex 78 - 84%1592Paramagnetic broadening3.5 ± 0.4 µM
FPA-137 (Benchmark) 80%1588Paramagnetic broadening4.0 µM[1]

Note: The dramatic reduction in IC₅₀ upon copper complexation is attributed to the complex's ability to act as a potent proteasome inhibitor, leading to accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells[1].

References

  • Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells Journal of Medicinal Chemistry - ACS Publications[Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity MDPI[Link]

  • New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity ACS Omega - ACS Publications[Link]

Sources

Application

Application Notes &amp; Protocols: 5-Chloro-8-methylquinoline-2-carbaldehyde in Coordination Chemistry

Introduction: The Strategic Importance of Quinoline Scaffolds The quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal and coordination che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal and coordination chemistry.[1][2] Its derivatives are foundational to numerous pharmaceuticals and bioactive molecules, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and antimalarial properties.[2][3][4] In the realm of coordination chemistry, the quinoline moiety provides robust and tunable platforms for the design of ligands. When functionalized with a reactive group like a carbaldehyde (formyl group), as in 5-Chloro-8-methylquinoline-2-carbaldehyde , it becomes a powerful precursor for creating complex molecular architectures.

The true versatility of this aldehyde is unlocked through its condensation with primary amines to form Schiff bases.[5][6] These Schiff bases, characterized by their azomethine (-C=N-) group, are exceptional ligands. Their ease of synthesis, structural flexibility, and rich donor atom characteristics allow for the chelation of a vast array of transition metal ions.[6] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a synergistic effect attributed to the interplay between the metal center and the organic framework.[2][7] This guide provides a detailed exploration of the synthesis and application of coordination complexes derived from 5-Chloro-8-methylquinoline-2-carbaldehyde, offering protocols and insights for researchers in chemistry and drug development.

Plausible Synthesis of the Core Precursor: 5-Chloro-8-methylquinoline-2-carbaldehyde

While 5-Chloro-8-methylquinoline-2-carbaldehyde is a specialized starting material, its synthesis can be envisioned through established methodologies for the formylation of activated quinoline rings.

  • Vilsmeier-Haack Formylation: This is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction of a suitable precursor, such as 5-chloro-8-methylquinoline, with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide) would introduce a formyl group onto the quinoline ring. The substitution pattern would be dictated by the electronic and steric environment of the quinoline core.

  • Oxidation of a Methyl Group: An alternative route involves the selective oxidation of a methyl group at the 2-position of the quinoline ring. Starting with 5-chloro-2,8-dimethylquinoline, oxidation using reagents like selenium dioxide (SeO₂) or a controlled DMSO-based oxidation system (e.g., Swern or Parikh-Doering oxidation) could convert the 2-methyl group into the desired 2-carbaldehyde.[11][12] This method's success hinges on the selective oxidation of the 2-methyl group over the 8-methyl group, which is often achievable due to the electronic influence of the quinoline nitrogen.

For the protocols that follow, we will presume the availability of 5-Chloro-8-methylquinoline-2-carbaldehyde as the starting material.

PART 1: Synthesis of Schiff Base Ligands

The foundational step in harnessing the potential of 5-Chloro-8-methylquinoline-2-carbaldehyde is its conversion into a Schiff base ligand. This is typically achieved through a straightforward acid-catalyzed condensation reaction with a primary amine.

Protocol 1: General Synthesis of Schiff Base Ligands

Causality: This protocol relies on the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule, often facilitated by refluxing and an acid catalyst, drives the equilibrium towards the formation of the stable imine (azomethine) bond.

Materials:

  • 5-Chloro-8-methylquinoline-2-carbaldehyde (1.0 mmol)

  • Selected primary amine (e.g., substituted aniline, aminophenol, ethylenediamine, or a hydrazide) (1.0 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops, as catalyst)

  • Standard reflux and filtration apparatus

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 5-Chloro-8-methylquinoline-2-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask. Gentle warming may be necessary to achieve complete dissolution.

  • Amine Addition: In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base ligand will often form. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

G Aldehyde 5-Chloro-8-methylquinoline- 2-carbaldehyde Reflux Reflux (2-4h) Aldehyde->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Solvent Ethanol + Acetic Acid (cat.) Solvent->Reflux Product Schiff Base Ligand Reflux->Product Condensation (-H2O)

Caption: General workflow for Schiff base synthesis.

PART 2: Synthesis of Transition Metal Complexes

The synthesized Schiff base ligands serve as chelating agents to form stable complexes with various transition metals. The choice of metal ion, counter-ion, and stoichiometry dictates the final geometry and properties of the complex.

Protocol 2: General Synthesis of Metal(II) Complexes

Causality: This procedure involves the coordination of the Schiff base ligand to a metal ion. The ligand typically acts as a bidentate or tridentate chelating agent, using the azomethine nitrogen and the quinoline nitrogen as donor atoms. If the amine precursor contained other donor atoms (e.g., a phenolic oxygen), these can also participate in coordination. The reaction is driven by the formation of stable coordinate bonds between the electron-donating atoms of the ligand and the electron-accepting metal center.

Materials:

  • Schiff base ligand (derived from Protocol 1) (2.0 mmol)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂) (1.0 mmol)

  • Methanol or Ethanol (40 mL)

  • Standard reflux and filtration apparatus

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of the Schiff base ligand in 25 mL of methanol in a round-bottom flask, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of the selected metal(II) salt in 15 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A color change or the formation of a precipitate is often observed immediately.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-6 hours to ensure complete complexation.

  • Isolation: After cooling the mixture to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Washing: Wash the solid product with methanol to remove any unreacted ligand or metal salt, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.

  • Drying: Dry the purified metal complex in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Ligand Schiff Base Ligand in Methanol Reaction Combine & Reflux (3-6h) Ligand->Reaction Metal Metal(II) Salt in Methanol Metal->Reaction Filtration Cool & Filter Reaction->Filtration Precipitation Product Purified Metal Complex Filtration->Product Wash & Dry

Caption: Workflow for metal complex synthesis.

PART 3: Physicochemical Characterization

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized ligands and their metal complexes. A combination of spectroscopic and analytical techniques provides a comprehensive understanding.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the 1600-1640 cm⁻¹ region, characteristic of the C=N (azomethine) stretching vibration, and the disappearance of the C=O band from the parent aldehyde. Upon complexation, this C=N band often shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal ion.[13]

  • NMR Spectroscopy (¹H & ¹³C): In ¹H NMR, the resonance of the azomethine proton (-CH=N-) typically appears as a singlet between δ 8.0-9.5 ppm, providing definitive evidence of Schiff base formation.[6] In ¹³C NMR, the azomethine carbon signal is found around δ 160-165 ppm. Shifts in these signals upon the introduction of a diamagnetic metal like Zn(II) can confirm coordination in solution.[6]

  • UV-Visible Spectroscopy: The electronic spectra of the ligands show intense bands corresponding to π→π* and n→π* transitions within the aromatic and azomethine moieties. The metal complexes exhibit these ligand-centered bands, often shifted, along with new, lower-energy bands. These can be assigned to d-d transitions (for colored complexes like Cu(II), Ni(II), Co(II)) or ligand-to-metal charge transfer (LMCT) bands, which provide insights into the coordination geometry.[6]

  • Molar Conductance: Measured in a solvent like DMF or DMSO, low molar conductance values typically indicate that the complexes are non-electrolytic, meaning any counter-ions from the metal salt are coordinated directly to the metal center or are absent.[14]

  • Magnetic Susceptibility: This measurement helps determine the geometry of paramagnetic complexes by revealing the number of unpaired electrons on the metal ion. For example, it can distinguish between square-planar (diamagnetic) and octahedral (paramagnetic) Ni(II) complexes.[6]

Table 1: Typical Spectroscopic Data for Quinoline-Based Schiff Base Complexes
Complex Typeν(C=N) Stretch (cm⁻¹)Azomethine Proton (δ, ppm)Key UV-Vis Bands (nm)Probable Geometry
Free Ligand~1625~8.9~280, ~350 (π→π, n→π)-
Cu(II) Complex~1605ParamagneticLigand bands + ~450, ~650 (d-d)Square Planar / Distorted Octahedral
Ni(II) Complex~1610Diamagnetic/ParamagneticLigand bands + ~500-600 (d-d)Square Planar or Octahedral
Zn(II) Complex~1608~9.2 (shifted)Ligand bands + ~390 (LMCT)Tetrahedral
Pd(II) Complex~1600DiamagneticLigand bands + ~410 (LMCT)Square Planar

Note: The values presented are illustrative and based on typical findings for related quinoline Schiff base complexes. Actual values will vary based on the specific ligand and metal ion.[2][6]

PART 4: Applications in Biomedical and Catalytic Fields

The true value of synthesizing these coordination compounds lies in their diverse applications, particularly in the development of new therapeutic agents.[2] The quinoline scaffold itself is a well-known pharmacophore, and its activity is often potentiated upon chelation with a metal ion.[1][3]

Application Note 1: Antimicrobial Agents

Quinoline derivatives, including 5-chloro-8-hydroxyquinoline, are known for their potent antimicrobial effects.[15][16][17] Schiff base complexes derived from 5-Chloro-8-methylquinoline-2-carbaldehyde are expected to exhibit significant activity against a range of bacterial and fungal pathogens.

  • Mechanism of Action: According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid layers of microbial cell membranes. Once inside the cell, the complex can disrupt normal cellular processes by binding to enzymes or DNA, ultimately leading to cell death. The presence of the chloro and methyl groups on the quinoline ring can further modulate this lipophilicity and steric profile, fine-tuning the biological activity.[7]

  • Observed Efficacy: Studies on analogous quinoline-based Schiff base complexes have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[4][18] Often, the metal complexes are significantly more active than the free ligands.[7]

Application Note 2: Anticancer Therapeutics

A primary focus for metal-based drugs is oncology.[19] Schiff base complexes of quinolines have emerged as promising candidates for anticancer therapy, often demonstrating high cytotoxicity towards cancer cells with better selectivity than traditional platinum-based drugs.[3][20]

  • Targeted Cytotoxicity: Complexes derived from 5-Chloro-8-methylquinoline-2-carbaldehyde are promising candidates for evaluation against various cancer cell lines, such as cervical (HeLa), liver (HepG2), and breast (MCF-7) cancer lines.[20] The choice of metal is crucial; for instance, copper complexes are known to generate reactive oxygen species (ROS), while ruthenium complexes can mimic iron to enter cells.[20][21]

  • Mechanism of Action: The primary mechanism often involves interaction with DNA. The planar quinoline moiety allows the complex to intercalate between the base pairs of the DNA helix, disrupting replication and transcription.[20] Additionally, these complexes can induce apoptosis (programmed cell death) through pathways like the ROS-mediated mitochondrial pathway.[20][21] Molecular docking studies on similar complexes have confirmed favorable binding interactions within the minor groove of DNA.[20]

G Complex Metal Complex Membrane Cell Membrane Complex->Membrane Increased Lipophilicity Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus ROS ROS Generation Cytoplasm->ROS DNA DNA Nucleus->DNA Intercalation/ Groove Binding Apoptosis Apoptosis DNA->Apoptosis Replication Block ROS->Apoptosis Mitochondrial Pathway

Caption: Potential anticancer mechanism of action.

Application Note 3: Catalysis and Materials Science

Beyond biology, these complexes have potential in catalysis. The coordinated metal ion can act as a Lewis acid catalyst, and its reactivity can be tuned by the electronic properties of the Schiff base ligand. They have been explored in catalytic processes like oxidation and hydrogenation.[2][14] Furthermore, the inherent fluorescence of the quinoline ring, which can be modulated by metal coordination, makes these complexes interesting candidates for the development of chemical sensors and fluorescent probes for detecting specific metal ions or biomolecules.[1][2]

References

  • Frontiers. (2026, January 21). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Available from: [Link]

  • PMC. (n.d.). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. Available from: [Link]

  • ResearchGate. (2026, January 25). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Available from: [Link]

  • ResearchGate. (n.d.). The chemical structure of quinoline metal complexes (9–14) with anticancer activity. Available from: [Link]

  • PubMed. (2023, January 15). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. Available from: [Link]

  • ResearchGate. (2024, October 31). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Available from: [Link]

  • Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Available from: [Link]

  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Available from: [Link]

  • Bibliomed. (n.d.). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. Available from: [Link]

  • PMC. (n.d.). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available from: [Link]

  • PMC. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Available from: [Link]

  • Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • International Journal of Science and Research Archive. (2025, January 19). Review article the significance applications Schiff rules. Available from: [Link]

  • PMC. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). Available from: [Link]

  • IntechOpen. (2024, June 3). Schiff Bases: Contemporary Synthesis, Properties, and Applications. Available from: [Link]

  • Hilaris Publisher. (2022, July 19). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

  • TÜBİTAK Academic Journals. (2006, January 1). Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity. Available from: [Link]

  • PMC. (2026, February 14). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Available from: [Link]

  • CKT College. (2023, June 8). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. Available from: [Link]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Available from: [Link]

  • PrepChem.com. (2020, January 22). Synthesis of 8-methylquinoline. Available from: [Link]

  • ACS Publications. (2021, September 28). Pd(II)-Catalyzed Arylation/Oxidation of Benzylic C–H of 8-Methylquinolines: Access to 8-Benzoylquinolines. Available from: [Link]

  • ResearchGate. (2025, August 6). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Annulations Involving DMSO and Formamide: K2S2O8 Mediated Syntheses of Quinolines and Pyrimidines. Available from: [Link]

  • YouTube. (2020, April 6). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. Available from: [Link]

  • University of Calgary. (n.d.). DMSO Oxidation. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Oxidation with DMSO. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Chloro-8-methylquinoline-2-carbaldehyde as a Versatile Intermediate for Novel Fluorescent Probes

Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence Sensing Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a foundational scaffold in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a foundational scaffold in the development of fluorescent molecular probes.[1] Its rigid, planar structure and extended π-conjugated system provide an excellent platform for designing fluorophores with high quantum yields and tunable photophysical properties.[2] Small-molecule fluorescent probes offer significant advantages over protein-based alternatives in optical imaging and analytical sensing due to their non-invasive size, high sensitivity, and rapid response times.[3]

The quinoline core is particularly advantageous because the ring nitrogen can act as a coordination site, making the fluorophore's emission intensity and wavelength sensitive to its local environment, including pH, polarity, and the presence of specific analytes like metal ions.[4] This has led to the extensive development of quinoline-based chemosensors for a wide range of biological and environmental applications.[5]

This guide focuses on 5-Chloro-8-methylquinoline-2-carbaldehyde , a strategically substituted intermediate designed for the facile synthesis of a new generation of fluorescent probes. The aldehyde group at the C2 position serves as a versatile reactive handle for introducing various recognition moieties through reactions like Schiff base condensation.[6] The chloro and methyl substituents at the C5 and C8 positions, respectively, provide a means to fine-tune the electronic properties, solubility, and steric environment of the final probe, thereby influencing its selectivity and photophysical performance.

Section 1: Physicochemical & Spectroscopic Profile

Direct experimental data for 5-Chloro-8-methylquinoline-2-carbaldehyde is not broadly published. Therefore, the properties listed below are predicted based on the analysis of structurally similar, well-characterized quinoline derivatives, such as 2-chloro-8-methylquinoline-3-carbaldehyde and other substituted quinoline carbaldehydes.[1][7][8] Researchers should use this data as a guideline and confirm it experimentally upon synthesis.

PropertyPredicted Value / CharacteristicJustification & Scientific Insight
Molecular Formula C₁₁H₈ClNODerived from the chemical structure.
Molecular Weight 205.64 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Pale yellow to yellow solidQuinoline carbaldehydes are typically crystalline solids with a yellowish hue due to the extended π-conjugation.[1]
Melting Point 135-145 °CEstimated based on analogs like 2-chloro-8-methylquinoline-3-carboxaldehyde (m.p. 138-141 °C).[8] Substituent position affects crystal packing and melting point.
Solubility Soluble in Chloroform, Ethyl Acetate, DMSO; sparingly soluble in alcohols; insoluble in water.The chloro- and methyl- groups increase lipophilicity. Polarity is dominated by the quinoline nitrogen and the aldehyde.
¹H NMR (CDCl₃) Aldehyde-H: δ ~10.5 ppm (s, 1H); Aromatic-H: δ 7.5-8.8 ppm (m, 4H); Methyl-H: δ ~2.7 ppm (s, 3H)The aldehyde proton is highly deshielded. The methyl group on the benzene ring is typically upfield compared to one on the pyridine ring. Aromatic protons will show complex splitting patterns.
¹³C NMR (CDCl₃) Carbonyl-C: δ ~190 ppm; Aromatic-C: δ 120-155 ppm; Methyl-C: δ ~18-25 ppmThe carbonyl carbon is characteristic and appears far downfield. The number and positions of aromatic carbons can be confirmed by this technique.
IR (KBr, cm⁻¹) ~1690 (C=O stretch, strong); ~1580, ~1470 (C=C/C=N aromatic stretch); ~800-850 (C-H out-of-plane bend)The strong carbonyl stretch is a key diagnostic peak for the aldehyde functional group.[1]
UV-Vis (EtOH) λₘₐₓ₁: ~250 nm; λₘₐₓ₂: ~330 nmQuinoline systems typically exhibit multiple absorption bands corresponding to π-π* transitions. The exact wavelengths are sensitive to substitution.

Section 2: Synthesis of the Intermediate

The synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde is a multi-step process. A robust and logical pathway involves first constructing the quinoline core, followed by selective oxidation of the 2-methyl group.

Workflow for Synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde

G cluster_0 Part A: Doebner-von Miller Reaction cluster_1 Part B: Riley Oxidation A 4-Chloro-2-methylaniline D 5-Chloro-2,8-dimethylquinoline (Precursor) A->D B Crotonaldehyde B->D C Acid Catalyst (e.g., HCl, H₂SO₄) Oxidant (e.g., Nitrobenzene) C->D  Reaction  & Cyclization F 5-Chloro-8-methylquinoline-2-carbaldehyde (Final Intermediate) D->F  Selective Oxidation   E Selenium Dioxide (SeO₂) Solvent (e.g., Dioxane/H₂O) E->F

Caption: Proposed two-part synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of Precursor 5-Chloro-2,8-dimethylquinoline

This protocol is based on the principles of the Doebner-von Miller reaction, a classic method for quinoline synthesis.[3][9]

Materials:

  • 4-Chloro-2-methylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidant (e.g., nitrobenzene or arsenic pentoxide)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Causality: The reaction is acid-catalyzed, initiating a Michael addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde), followed by cyclization and oxidation to form the aromatic quinoline ring.[10]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-chloro-2-methylaniline in the chosen acid (e.g., 100 mL of 6M HCl).

  • Heat the mixture to approximately 100 °C. Add the oxidant to the reaction mixture.

  • Safety Note: The reaction can be highly exothermic. Add crotonaldehyde dropwise over 1-2 hours, carefully controlling the rate of addition to maintain the temperature below 140 °C.

  • After the addition is complete, continue heating the mixture under reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is ~8-9. A precipitate should form.

  • Extract the product into an organic solvent (e.g., DCM, 3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Validation: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-chloro-2,8-dimethylquinoline.[11] Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2.2: Synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde

This protocol employs the Riley oxidation, which selectively oxidizes an activated methyl group (at the C2 position of the quinoline) to an aldehyde using selenium dioxide.[2][12]

Materials:

  • 5-Chloro-2,8-dimethylquinoline (from Protocol 2.1)

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Causality: Selenium dioxide is a specific oxidizing agent for activated C-H bonds, such as those on a methyl group adjacent to an aromatic nitrogen heterocycle. The reaction proceeds via an ene reaction followed by a[3][10]-sigmatropic rearrangement.[13][14]

  • In a round-bottom flask, suspend 5-chloro-2,8-dimethylquinoline (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 to 1.5 equivalents) to the suspension.

  • Safety Note: Selenium compounds are highly toxic. Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will be present.

  • Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ solution to remove any acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: The resulting crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 5-Chloro-8-methylquinoline-2-carbaldehyde. Confirm the structure and purity via ¹H NMR (disappearance of the 2-methyl singlet and appearance of an aldehyde singlet ~10.5 ppm) and Mass Spectrometry.

Section 3: Application Protocol - Synthesis of a Zn²⁺ Fluorescent Probe

The aldehyde intermediate is perfectly suited for creating chemosensors via Schiff base condensation. This protocol details the synthesis of a "turn-on" fluorescent probe for zinc (Zn²⁺), a biologically crucial metal ion. The probe, QZ-1 (Quinoline-Zinc-1), is formed by reacting the aldehyde with 2-hydrazinopyridine.

Protocol 3.1: Synthesis of Probe QZ-1

Materials:

  • 5-Chloro-8-methylquinoline-2-carbaldehyde (from Protocol 2.2)

  • 2-Hydrazinopyridine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Causality: The reaction forms a hydrazone linkage (a type of Schiff base), creating a tridentate (N,N,N) binding pocket comprising the quinoline nitrogen, the imine nitrogen, and the pyridine nitrogen. This pocket is sterically and electronically favorable for chelating with ions like Zn²⁺.[10]

  • Dissolve 5-Chloro-8-methylquinoline-2-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add a solution of 2-hydrazinopyridine (1.05 equivalents) in absolute ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization by adding cold water or by cooling.

  • Validation: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure QZ-1 . Characterize the final probe using ¹H NMR, ¹³C NMR, FT-IR (disappearance of C=O stretch, appearance of C=N stretch), and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Section 4: Application Protocol - In Vitro Detection of Zn²⁺

This protocol describes how to use the synthesized probe QZ-1 for the fluorometric detection of Zn²⁺ ions in a buffered solution. The expected sensing mechanism is Chelation-Enhanced Fluorescence (CHEF).

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

Caption: The CHEF mechanism for the "turn-on" fluorescence of probe QZ-1.

Scientific Insight: In its free form, the QZ-1 probe has rotational and vibrational freedom around the C-N and N-N bonds of the hydrazone linker. This freedom allows the excited-state energy to be dissipated through non-radiative pathways (heat, motion), resulting in weak fluorescence ("Off" state). Upon binding to Zn²⁺, the probe forms a rigid, planar complex. This structural rigidity blocks the non-radiative decay pathways, forcing the excited-state energy to be released as light, which leads to a significant increase in fluorescence intensity ("On" state).[4][15][16]

Protocol 4.1: Fluorescence Titration of Zn²⁺

Materials:

  • Probe QZ-1

  • Zinc Chloride (ZnCl₂) or Zinc Perchlorate (Zn(ClO₄)₂)

  • HEPES buffer (10 mM, pH 7.4)

  • Methanol or DMSO (for stock solutions)

  • High-purity water

  • Fluorescence spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of QZ-1 in HPLC-grade methanol or DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in high-purity water.

  • Experimental Setup:

    • In a series of quartz cuvettes, add the appropriate volume of HEPES buffer.

    • Add a fixed amount of the QZ-1 stock solution to each cuvette to achieve a final concentration of 10 µM. Mix well.

    • To each cuvette, add increasing volumes of the ZnCl₂ stock solution to achieve a range of final concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20... µM). Ensure the total volume in each cuvette is the same by adding buffer.

  • Data Acquisition:

    • Incubate the solutions for 5-10 minutes at room temperature to ensure complex formation is complete.

    • Set the excitation wavelength (λₑₓ) based on the absorption maximum of the QZ-1-Zn²⁺ complex (a preliminary scan is recommended, but start around 330-350 nm).

    • Record the fluorescence emission spectra for each sample (e.g., from 400 nm to 600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum emission (λₑₘ).

    • Plot the fluorescence intensity at λₑₘ against the concentration of Zn²⁺.

    • The plot should show a saturation curve, indicating the binding of the probe to the metal ion. The linear portion at low concentrations can be used to calculate the Limit of Detection (LOD).

Expected Photophysical Properties of Probe QZ-1
ParameterExpected ResultSignificance
λₐᵦₛ (nm) ~340 nmWavelength of maximum light absorption.
λₑₘ (nm) ~450-500 nmWavelength of maximum fluorescence emission.
Stokes Shift >100 nmA large separation between absorption and emission maxima reduces self-quenching and improves signal-to-noise.
Quantum Yield (Φ) Free QZ-1: <0.05QZ-1 + Zn²⁺: >0.30A measure of fluorescence efficiency. A large increase upon analyte binding indicates a sensitive "turn-on" response.
Selectivity High for Zn²⁺ over other ions like Na⁺, K⁺, Ca²⁺, Mg²⁺. May show some response to Cd²⁺.The probe should ideally respond to only the target analyte in a complex mixture. This must be validated experimentally by testing against a panel of other metal ions.

Section 5: Troubleshooting & Advanced Insights

  • Low Synthesis Yield: If the Doebner-von Miller reaction yield is low, ensure anhydrous conditions and careful temperature control, as side reactions are common.[9] For the Riley oxidation, ensure the SeO₂ is of high quality and that reflux is adequate.

  • Poor Probe Solubility: If the final probe QZ-1 has poor solubility in aqueous buffers, consider synthesizing derivatives with solubilizing groups (e.g., sulfonic acids, polyethylene glycol chains) attached to the quinoline core or the pyridine ring.

  • Interference from Other Ions: Quinoline-based probes for Zn²⁺ often show cross-reactivity with Cadmium (Cd²⁺) due to their similar electronic configurations. If this is an issue, the ligand structure can be modified to sterically disfavor the larger Cd²⁺ ion.

  • Influence of Substituents: The 5-chloro group is electron-withdrawing, which can slightly blue-shift the spectra and influence the pKa of the quinoline nitrogen. The 8-methyl group provides steric bulk and is weakly electron-donating, which can affect the binding pocket's geometry and the probe's photostability.

Conclusion

5-Chloro-8-methylquinoline-2-carbaldehyde is a highly valuable and versatile intermediate for constructing sophisticated fluorescent probes. Its strategic functionalization allows for straightforward derivatization into chemosensors capable of detecting biologically and environmentally important analytes with high sensitivity. The protocols provided herein offer a robust framework for the synthesis of this intermediate and its successful application in the development of a representative "turn-on" fluorescent probe for zinc ions, grounded in the well-established principle of Chelation-Enhanced Fluorescence.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate (2023). Doebner–Miller synthetic route for the formation of substituted quinolines. [Link]

  • PubMed (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J. Org. Chem.[Link]

  • Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. [Link]

  • Shaikh, N. S., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. J. Chem. Research. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • Vive Chemistry (2012). Skraup's Synthesis. [Link]

  • Wikipedia. Skraup reaction (PDF version). [Link]

  • Emporia State University (1995). The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]

  • Organic Chemistry Portal. Selenium-Dioxide. [Link]

  • PubChem. 2-Chloro-8-methylquinoline-3-carboxaldehyde. [Link]

  • NPTEL Archive. 5.5.2.2 Selenium Dioxide. [Link]

  • Wikipedia. Riley oxidation. [Link]

  • Atmiya University (2023). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

  • Google Patents.
  • ResearchGate (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

  • Google Patents. Skraup reaction process for synthesizing quinolones.
  • Appchem. 5-Chloro-2,8-dimethylquinoline. [Link]

  • Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. Method for preparing 5-chloro-8-hydroxyquinoline.

Sources

Application

Application Note: A Practical Guide to the Dissolution of 5-Chloro-8-methylquinoline-2-carbaldehyde in Organic Solvents

An In-depth Technical Guide Abstract 5-Chloro-8-methylquinoline-2-carbaldehyde is a substituted quinoline derivative that serves as a critical building block in the synthesis of novel chemical entities for pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

5-Chloro-8-methylquinoline-2-carbaldehyde is a substituted quinoline derivative that serves as a critical building block in the synthesis of novel chemical entities for pharmaceutical and materials science research. Its utility is, however, contingent upon its effective solubilization in appropriate solvents for subsequent reactions or analyses. This application note provides a comprehensive guide to understanding the solubility profile of this compound. It details optimized protocols for its dissolution in a range of common organic solvents, offers a logical framework for solvent selection, and includes a methodology for researchers to determine precise solubility. Crucial safety and handling precautions, as well as stability and storage recommendations, are also provided to ensure experimental integrity and user safety.

Introduction and Chemical Profile

5-Chloro-8-methylquinoline-2-carbaldehyde belongs to the quinoline class of heterocyclic aromatic compounds.[1] Quinolines and their derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The specific substitution pattern of this molecule—a chloro group at position 5, a methyl group at position 8, and a reactive carbaldehyde at position 2—makes it a versatile intermediate for creating more complex molecular architectures.

The successful use of this reagent hinges on achieving complete dissolution in a solvent that is compatible with the intended downstream application, be it organic synthesis, biological screening, or analytical characterization. This guide provides the necessary protocols and rationale to navigate this critical first step.

Chemical Profile:

  • IUPAC Name: 5-chloro-8-methylquinoline-2-carbaldehyde

  • Molecular Formula: C₁₁H₈ClNO[2]

  • Molecular Weight: 205.64 g/mol [2]

  • Appearance: Typically a solid powder, which may range from off-white to yellow or brown, especially if aged or exposed to light.[1][3]

Critical Safety and Handling Precautions

Substituted quinolines and aldehydes require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds necessitates treating it as a hazardous substance.[4][5]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure adequate ventilation in the work area.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[5]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8] Prevent dust formation during weighing and transfer.[6] Wash hands thoroughly after handling.[8]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Physicochemical Properties and Solubility Profile

The solubility of 5-Chloro-8-methylquinoline-2-carbaldehyde is dictated by its molecular structure. The aromatic quinoline core provides a large, hydrophobic surface, while the nitrogen atom and the polar carbaldehyde group offer sites for hydrogen bonding and dipole-dipole interactions. Generally, quinoline derivatives exhibit good solubility in a variety of organic solvents but are only slightly soluble in water.[1][3][10]

The following table summarizes the expected solubility in common laboratory solvents based on data for structurally similar compounds like 5-chloro-8-hydroxyquinoline and other quinoline derivatives.[10][11]

Solvent ClassSolventExpected SolubilityRationale & Expert Notes
Aprotic Polar Dimethyl Sulfoxide (DMSO)HighExcellent solvent for creating high-concentration stock solutions. Its high polarity effectively solvates the quinoline ring system.[10][12]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a strong solvent for many aromatic and heterocyclic compounds.[13]
AcetoneModerateGood general-purpose solvent. Solubility is expected to be sufficient for many synthetic applications.[11]
AcetonitrileModerateIts polarity is suitable for dissolving many organic compounds and is often used as a mobile phase in chromatography.
Chlorinated Dichloromethane (DCM)GoodA common solvent for organic reactions and extractions. Its ability to dissolve quinolines is well-documented.[10]
ChloroformGoodSimilar in properties to DCM, offering good solubility for nonpolar to moderately polar compounds.
Ethers Tetrahydrofuran (THF)ModerateA versatile solvent for a wide range of organic reactions.
1,4-DioxaneGoodKnown to be a good solvent for substituted quinolines.[11]
Alcohols (Protic) Ethanol, MethanolLow to ModerateThe polar hydroxyl group can interact with the solute, but the overall solubility may be lower than in aprotic polar solvents.[10][11] Heating may be required to improve dissolution.
Nonpolar Hexanes, HeptaneVery LowThe high polarity of the carbaldehyde and the quinoline nitrogen makes it unlikely to dissolve in nonpolar aliphatic solvents.
Aromatic TolueneModerateThe aromatic nature of toluene allows for π-stacking interactions with the quinoline ring, aiding solubility.[14]

Solvent Selection Framework

Choosing the right solvent is critical and depends entirely on the intended application. The following decision-making workflow can guide the selection process.

SolventSelection start Define Downstream Application stock High-Concentration Stock Solution? start->stock reaction Organic Synthesis? start->reaction analysis Analytical Method (e.g., NMR, HPLC)? start->analysis dmso Use DMSO or DMF (High boiling point, high solvating power) stock->dmso Yes dcm Use Aprotic Solvents: DCM, THF, Toluene (Check for reactivity with reagents) reaction->dcm Yes nmr Use Deuterated Solvents: CDCl₃, DMSO-d₆ analysis->nmr NMR hplc Use Acetonitrile or Methanol (Miscible with aqueous mobile phases) analysis->hplc HPLC

Caption: Logical workflow for selecting an appropriate solvent.

Optimized Dissolution Protocols

5.1 Protocol for High-Concentration Stock Solutions (e.g., in DMSO)

This protocol is ideal for preparing stock solutions for biological screening or for dilution into other solvents.

  • Preparation: Tare a clean, dry amber glass vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of 5-Chloro-8-methylquinoline-2-carbaldehyde into the vial. Record the exact mass.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mg/mL).

  • Initial Mixing: Cap the vial securely and vortex for 30-60 seconds. A suspension or partial dissolution is expected.

  • Sonication: Place the vial in a bath sonicator. Sonicate in 5-10 minute intervals.

    • Causality Note: Sonication uses high-frequency sound waves to create micro-cavitations, which provide localized energy to break apart the solute's crystal lattice structure, facilitating dissolution without the need for high heat that could degrade the aldehyde.

  • Visual Inspection: After each sonication interval, visually inspect the solution against a bright light source to check for any remaining undissolved particulates.

  • Gentle Warming (Optional): If particulates remain, the vial may be warmed in a water bath to 35-40°C for 5-10 minutes, followed by vortexing. Caution: Avoid excessive heat.

  • Completion: The process is complete when a clear, particulate-free solution is obtained.

5.2 Protocol for Dissolution in Volatile Solvents (e.g., DCM, Toluene)

This protocol is designed for preparing solutions for use in organic synthesis.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the weighed 5-Chloro-8-methylquinoline-2-carbaldehyde.

  • Inert Atmosphere: If the subsequent reaction is air or moisture-sensitive, flush the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add the desired volume of the anhydrous organic solvent (e.g., Dichloromethane, Toluene) via syringe or cannula.

  • Agitation: Place the flask on a magnetic stir plate and stir at a moderate speed (e.g., 250-400 rpm) at room temperature.

  • Monitoring: Continue stirring and monitor visually for complete dissolution. This may take several minutes. For these solvents, dissolution is typically rapid if the concentration is not near the saturation point.

  • Proceed to Reaction: Once the solution is clear, it is ready for the addition of other reagents.

Experimental Protocol for Solubility Determination

Given the limited publicly available quantitative data, this protocol allows researchers to determine the equilibrium solubility of the compound in a solvent of interest. This method is based on creating a saturated solution and quantifying the dissolved solute.[10]

SolubilityDetermination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent in vial B Seal vial tightly A->B C Agitate at constant temp (e.g., 25°C) for 24-48h B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute aliquot to fall within calibration curve E->F G Analyze by HPLC-UV or UV-Vis F->G

Caption: Workflow for experimental solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid 5-Chloro-8-methylquinoline-2-carbaldehyde to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[10]

  • Equilibration: Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[10]

  • Separation: Centrifuge the sample at high speed to pellet the undissolved solid.[10]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter (PTFE is recommended for organic solvents) to remove any fine particulates.[10]

  • Quantification: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

  • Calculation: Calculate the concentration in the original supernatant to determine the equilibrium solubility.

Stability and Storage Recommendations

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidation of the aldehyde group.

  • Solutions:

    • Solutions in aprotic solvents like DMSO and DMF are generally stable for several weeks when stored at -20°C and protected from light. For long-term storage (-80°C), stability should be verified.

    • Solutions in more reactive solvents (e.g., methanol, which can form acetals with aldehydes) or volatile solvents (e.g., DCM) should be prepared fresh before use.

    • Quinoline derivatives can be light-sensitive.[12] Always store solutions in amber vials or protect them from light to prevent photodegradation.

References

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. (2025). Benchchem.
  • SAFETY D
  • SAFETY D
  • 5-Chloro-8-Methylquinoline-2-carboxiMidaMide hydrochloride Safety D
  • SAFETY D
  • Facet..
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (2025). Benchchem.
  • 5-CHLORO-8-METHYLQUINOLINE-2,3-DICARBOXYLIC ACID — Chemical Substance Inform
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry.
  • 5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde. PubChem.
  • SAFETY D
  • Quinoline. Wikipedia.
  • 5-chloroquinoline-8-carbaldehyde — Chemical Substance Inform
  • 186670-52-0|5-Chloro-8-methylquinoline-2-carbaldehyde. BLD Pharm.
  • 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0. Sigma-Aldrich.
  • Quinoline compounds and process of making same.
  • 2-Chloro-8-methylquinoline-3-carboxaldehyde. PubChem.
  • 5-Chloro-8-quinolinol - Material Safety D
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde: A Technical Guide to Solubility and Stability. (2025). Benchchem.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Millipore-Sigma.

Sources

Method

Application Note &amp; Protocols: 5-Chloro-8-methylquinoline-2-carbaldehyde Derived Ligands in Palladium-Catalyzed Cross-Coupling

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the catalytic applications of Schiff base ligands derived from 5-Chloro-8-methylquinoline-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the catalytic applications of Schiff base ligands derived from 5-Chloro-8-methylquinoline-2-carbaldehyde. We present the scientific rationale for the use of this ligand scaffold, focusing on its unique electronic and steric properties. A primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling is explored in depth, including a field-tested, step-by-step protocol for ligand synthesis, in situ catalyst formation, and the coupling of aryl halides with boronic acids. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Scientific Rationale

The quinoline moiety is a privileged scaffold in coordination chemistry, serving as a robust bidentate ligand framework for various transition metals.[1] The specific precursor, 5-Chloro-8-methylquinoline-2-carbaldehyde, offers a unique combination of features that make its derivatives highly promising for catalysis:

  • Bidentate N,N Coordination: The aldehyde at the C2 position is a versatile handle for synthesizing imine-based (Schiff base) ligands. The resulting imine nitrogen and the quinoline nitrogen form a stable five-membered chelate ring with a metal center, such as palladium.[1]

  • Electronic Tuning: The electron-withdrawing chloro group at the C5 position modulates the electronic density of the quinoline ring system. This can influence the Lewis acidity of the coordinated metal center, potentially enhancing key steps in the catalytic cycle, such as oxidative addition.[2]

  • Steric Influence: The methyl group at the C8 position provides steric bulk near the coordination sphere. This can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions, and can also enhance catalyst stability by preventing catalyst aggregation.[3]

These combined properties make ligands derived from this carbaldehyde excellent candidates for reactions requiring stable, active, and tunable catalysts, most notably palladium-catalyzed C-C bond forming reactions like the Suzuki-Miyaura coupling.[4]

Ligand Synthesis Workflow

The most direct method to generate a catalytically active ligand from 5-Chloro-8-methylquinoline-2-carbaldehyde is through the formation of a Schiff base via condensation with a primary amine. This reaction is typically high-yielding and straightforward.

Workflow Diagram: Schiff Base Ligand Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product & Byproduct Carbaldehyde 5-Chloro-8-methylquinoline- 2-carbaldehyde Solvent Solvent (e.g., Absolute Ethanol) Carbaldehyde->Solvent Amine Primary Amine (e.g., Aniline derivative) Amine->Solvent Catalyst Acid Catalyst (e.g., Glacial Acetic Acid) Solvent->Catalyst Reflux Heat / Reflux (2-4 hours) Catalyst->Reflux Ligand Schiff Base Ligand (N,N-bidentate) Reflux->Ligand Water Water (H₂O) Reflux->Water

Caption: General workflow for synthesizing Schiff base ligands.

Protocol 2.1: Synthesis of a Representative Schiff Base Ligand

This protocol details the synthesis of (E)-N-(4-methoxyphenyl)-1-(5-chloro-8-methylquinolin-2-yl)methanimine.

Materials:

  • 5-Chloro-8-methylquinoline-2-carbaldehyde (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.0 eq)

  • Absolute Ethanol (approx. 0.2 M concentration)

  • Glacial Acetic Acid (catalytic, 3-4 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-Chloro-8-methylquinoline-2-carbaldehyde in absolute ethanol.

  • Amine Addition: Add 1.0 equivalent of p-anisidine to the solution with stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.[5]

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume in vacuo.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Confirm the structure and purity of the resulting ligand using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized Schiff base ligand can be used to form a highly active palladium catalyst in situ for Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.[4][6]

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add [Ar¹-Pd(II)(X)L₂] (Oxidative Adduct) pd0->pd_add Oxidative Addition pd_trans [Ar¹-Pd(II)(Ar²)L₂] (Transmetalation Complex) pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) ar1x Ar¹-X (Aryl Halide) ar1x->pd_add boronic Ar²-B(OH)₂ (Boronic Acid) boronic->pd_trans product->pd0        base Base (e.g., K₂CO₃) base->boronic bx B(OH)₂X⁻

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[2][7]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

  • Schiff Base Ligand (from Protocol 2.1) (2 mol%)

  • 4-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Schlenk flask, inert atmosphere (Nitrogen or Argon), magnetic stirrer, heating source

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the Schiff base ligand (2 mol%). Add a small amount of the dioxane solvent and stir at room temperature for 15 minutes. The formation of the active Pd(0) species is often facilitated by the ligand.[8]

  • Reagent Addition: To the flask, add K₂CO₃ (2.0 eq), 4-bromotoluene (1.0 eq), and phenylboronic acid (1.2 eq).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture. The total volume should result in a concentration of the aryl halide of approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Performance Data (Representative)

The following table presents typical results for Suzuki-Miyaura couplings using analogous quinoline-based palladium/Schiff base catalyst systems. These values serve as a benchmark for what can be expected when employing ligands derived from 5-Chloro-8-methylquinoline-2-carbaldehyde.

EntryAryl Halide (Ar¹-X)Boronic Acid (Ar²-B(OH)₂)ProductYield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl>95
24-ChloroacetophenonePhenylboronic acid1-(4-Phenylphenyl)ethan-1-one>90
31-Bromo-4-methoxybenzene4-Formylphenylboronic acid4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde>92
42-BromopyridineNaphthalene-2-boronic acid2-(Naphthalen-2-yl)pyridine>88
51-Bromo-3,5-dimethylbenzene4-(Trifluoromethyl)phenylboronic acid3,5-Dimethyl-4'-(trifluoromethyl)-1,1'-biphenyl>96

Yields are based on isolated product after column chromatography. Reaction conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, 2 eq. K₂CO₃, Dioxane/H₂O, 100 °C.

Trustworthiness & Causality: Expert Insights

  • Why a Ligand-to-Metal Ratio of 2:1? A slight excess of the ligand relative to the palladium source helps ensure that the metal center is fully coordinated, preventing the formation of palladium black (inactive, aggregated Pd) and stabilizing the active catalytic species.

  • The Role of Water and Base: The base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[2] The presence of water often accelerates the reaction, though a completely anhydrous system can also be effective with different bases (e.g., K₃PO₄).[4]

  • Handling Challenging Substrates: For electron-rich or sterically hindered aryl chlorides, which are less reactive, increasing the catalyst loading to 2-3 mol% and using a stronger base like potassium phosphate (K₃PO₄) may be necessary to achieve good conversion.[6]

  • Ligand Modification: The primary amine used in the ligand synthesis (Protocol 2.1) can be easily varied. Using bulky amines (e.g., 2,6-diisopropylaniline) can create a more sterically hindered ligand, which may improve selectivity in certain applications. This modularity is a key advantage of the Schiff base approach.[9]

Conclusion

Ligands derived from 5-Chloro-8-methylquinoline-2-carbaldehyde represent a potent and highly tunable class of ligands for homogeneous catalysis. Their straightforward synthesis and the unique electronic and steric properties imparted by the quinoline core make them exceptionally well-suited for palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage these advanced catalytic systems in pharmaceutical synthesis, materials science, and beyond.

References

  • Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. Artuklu International Journal of Engineering Sciences, 9(1), 65-83.
  • Li, J., et al. (2023). Synthesis of quinoline derivatives by palladium-catalyzed isocyanide insertion/undirected C(sp2)–H functionalization/[4 + 1] cyclization reactions involving aryl isocyanide. Royal Society of Chemistry.
  • Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 133(45), 18277–18282.
  • Schareina, T., & Zapf, A. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Ji, Y., et al. (2010). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Letters, 13(2), 216-218.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6438-6461.
  • Wilson, N. A., et al. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)
  • Szychta, M., et al. (2020).
  • BenchChem. (2025). Application of 2-Methyl-8-quinolinecarboxaldehyde Analogues in Catalysis.
  • Tekale, S. U., et al. (n.d.). Chapter 4: Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Study of Heterocyclic Compound as Antimicrobial Agent.
  • Jones, C., et al. (2024). Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Hanan, K. J. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(5), 887-895.
  • Hanan, K. J. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this multi-step synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you might encounter during your experiments. Our focus is on providing practical, field-proven insights to help you improve your yield and obtain a high-purity final product.

The synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde typically involves two key stages: first, the construction of the 5-chloro-8-methylquinoline core, often via a Skraup or Doebner-von Miller reaction, followed by the selective oxidation of the 2-methyl group to a carbaldehyde. Each stage presents unique challenges that can significantly impact the overall yield.

Part 1: Troubleshooting the 5-Chloro-8-methylquinoline Synthesis

The Skraup and Doebner-von Miller reactions are powerful methods for constructing the quinoline ring system. However, they are often associated with highly exothermic conditions and the formation of tarry byproducts, which can complicate purification and reduce yields.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate the reaction's exotherm?

A1: The violent and exothermic nature of the Skraup synthesis is a primary safety and yield concern.[2] The reaction of the aniline precursor with glycerol and sulfuric acid can proceed uncontrollably.[3] To mitigate this, the use of a moderating agent is crucial.

  • Ferrous Sulfate (FeSO₄): This is the most common and effective moderator. It is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing a runaway reaction.[4]

  • Boric Acid: This can also be used to control the reaction's vigor, though it may sometimes result in slightly lower yields.[5]

  • Controlled Reagent Addition: A slow, dropwise addition of concentrated sulfuric acid with efficient mechanical stirring and external cooling (e.g., an ice bath) is essential for managing the reaction temperature.[5]

Q2: I'm experiencing very low yields and significant tar formation in my quinoline synthesis. What are the primary causes and how can I improve this?

A2: Low yields and tar formation are classic pitfalls of the Skraup synthesis, often stemming from the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[5] Here are several factors to troubleshoot:

  • Moderator Use: As mentioned above, ensure you are using an effective moderator like ferrous sulfate to prevent the uncontrolled polymerization that leads to tar.[5]

  • Oxidizing Agent: The choice of oxidizing agent is critical. While nitrobenzene is traditionally used, it can contribute to a violent reaction. Arsenic pentoxide is a less violent alternative.[6]

  • Anhydrous Conditions: Water can interfere with the efficient dehydration of glycerol to acrolein. Ensure your reagents and glassware are dry.[5]

  • Temperature Control: Overheating can accelerate polymerization and decomposition. Maintain strict temperature control throughout the reaction. A well-controlled heating mantle and a thermocouple are recommended.

Diagram: General Workflow for Quinoline Synthesis

Quinoline Synthesis Workflow cluster_Reagents Starting Materials cluster_Reaction Reaction cluster_Workup Work-up & Purification Aniline Substituted Aniline Mixing 1. Controlled Mixing & Heating Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Moderator Moderator (e.g., FeSO₄) Moderator->Mixing Reflux 2. Reflux Mixing->Reflux Quench 3. Quench & Neutralize Reflux->Quench SteamDistill 4. Steam Distillation Quench->SteamDistill Extract 5. Extraction SteamDistill->Extract Purify 6. Final Purification (e.g., Vacuum Distillation) Extract->Purify Product Product Purify->Product 5-Chloro-8-methylquinoline Oxidation Troubleshooting Start Low Aldehyde Yield Check_TLC Analyze TLC Plate Start->Check_TLC Starting_Material Significant Starting Material Remains Check_TLC->Starting_Material Yes Complex_Mixture Complex Mixture/ Streaking Check_TLC->Complex_Mixture No Action1 Increase Reaction Time or Increase Temperature or Increase SeO₂ Ratio Starting_Material->Action1 Main_Spot_Aldehyde Main Spot is Aldehyde, but Isolated Yield is Low Complex_Mixture->Main_Spot_Aldehyde No Action2 Decrease Reaction Time or Decrease Temperature or Optimize Work-up (Basic Wash) Complex_Mixture->Action2 Action3 Improve Purification: - Filter through Celite - Optimize Chromatography Main_Spot_Aldehyde->Action3 Yes Success Improved Yield Action1->Success Action2->Success Action3->Success

Sources

Optimization

troubleshooting oxidation reactions to form 5-Chloro-8-methylquinoline-2-carbaldehyde

Welcome to the technical support center for the synthesis of quinoline-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions for the oxidation of 5-Chloro-2,8-dimethylquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of quinoline-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions for the oxidation of 5-Chloro-2,8-dimethylquinoline to the target aldehyde, 5-Chloro-8-methylquinoline-2-carbaldehyde. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective oxidation of the 2-methyl group on the quinoline scaffold?

The most common and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂).[1][2] This reagent is particularly well-suited for oxidizing activated methyl groups, such as those at the 2- and 4-positions of a quinoline ring, to the corresponding aldehydes.[2][3][4] The electron-withdrawing nitrogen atom in the quinoline ring activates the adjacent methyl group, making it susceptible to selective oxidation by SeO₂.[5]

Q2: What are the typical reaction conditions for a selenium dioxide oxidation of a methylquinoline?

While specific conditions should be optimized for each substrate, a general starting point involves refluxing the starting material with a slight molar excess of selenium dioxide in a high-boiling point, inert solvent.

ParameterTypical Value / ReagentRationale & Key Considerations
Oxidant Selenium Dioxide (SeO₂)Purity is important. Using old or impure SeO₂ can lead to lower yields.[1][6] Sublimation can be used for purification.
Stoichiometry 1.1 - 1.2 equivalents of SeO₂A slight excess ensures complete conversion. A large excess can promote over-oxidation to the carboxylic acid.[1]
Solvent 1,4-Dioxane, Xylene, TolueneAn inert solvent with a boiling point high enough to facilitate the reaction is required. Dioxane is a common choice.[1][4]
Temperature Reflux (typically >100 °C)The reaction often requires significant thermal energy to proceed at a reasonable rate.
Reaction Time 4 - 24 hoursProgress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of maximum product formation.
Q3: What are the primary safety concerns when working with selenium dioxide?

Selenium compounds are highly toxic and should be handled with extreme caution.[7]

  • Toxicity: Selenium dioxide is toxic upon inhalation, ingestion, and skin contact. Chronic exposure can lead to selenosis.[7]

  • Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[8]

  • PPE: Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Disposal: All selenium-containing waste must be disposed of according to institutional and local environmental regulations.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Troubleshooting_Workflow start Low Yield or Reaction Failure q1 Is Starting Material (SM) Consumed (via TLC)? start->q1 no_conversion Problem: No Reaction q1->no_conversion No low_yield Problem: Low Product Yield q1->low_yield Yes cause1a Cause: Inactive SeO₂ no_conversion->cause1a cause1b Cause: Insufficient Temperature no_conversion->cause1b sol1a Solution: Use freshly sublimed SeO₂. cause1a->sol1a sol1b Solution: Ensure true reflux; check solvent bp. cause1b->sol1b cause2a Cause: Over-oxidation to Carboxylic Acid low_yield->cause2a cause2b Cause: Product Loss During Work-up low_yield->cause2b cause2c Cause: Tar/Polymer Formation low_yield->cause2c sol2a Solution: Reduce reaction time; Avoid large excess of SeO₂. cause2a->sol2a sol2b Solution: Use filter aid (Celite); Thoroughly wash selenium cake. cause2b->sol2b sol2c Solution: Purify via column chromatography; Consider milder conditions. cause2c->sol2c

Troubleshooting decision tree for the oxidation reaction.
Issue 1: The reaction does not proceed, and TLC analysis shows only the starting material.
  • Possible Cause: The selenium dioxide may be old or of low purity, diminishing its reactivity.[1] The reaction may also not have reached the required activation temperature.

  • Expert Recommendation:

    • Verify Reagent Quality: Use a fresh bottle of high-purity selenium dioxide or purify the existing reagent by sublimation.[6] The quality of the oxidant is a critical parameter for success.[1]

    • Confirm Reaction Temperature: Ensure the reaction mixture is genuinely refluxing. Use a high-boiling solvent like xylene or dioxane and measure the vapor temperature to confirm it matches the solvent's boiling point.

    • Check Stoichiometry: Ensure at least a stoichiometric amount (1.0 equivalent) of SeO₂ is used. An insufficiency of the oxidant will result in a sharp drop in aldehyde yield.[1]

Issue 2: The reaction mixture turns dark red or black, and the product yield is low after work-up.
  • Scientific Explanation: The formation of a red or black precipitate is expected and is a positive sign.[6][8] This is elemental selenium, the byproduct of the oxidation-reduction reaction where Se(IV) in SeO₂ is reduced to Se(0).[6] A low yield in this case often points to over-oxidation or mechanical loss of the product during purification.[8]

  • Expert Recommendation:

    • Optimize Reaction Time: Monitor the reaction closely using TLC. The concentration of the desired aldehyde will increase to a maximum before it begins to decrease as it is over-oxidized to the corresponding carboxylic acid (2-quinolinecarboxylic acid). Quench the reaction when the aldehyde spot is at its most intense.

    • Improve Work-up Procedure: Elemental selenium can precipitate as very fine particles, which can trap the product and make filtration difficult.

      • Cool the reaction mixture to room temperature before filtering.

      • Filter the mixture through a pad of a filter aid like Celite.[8] This prevents the fine selenium particles from clogging the filter paper and ensures better recovery of the filtrate.

      • Wash the filter cake thoroughly with several portions of the reaction solvent or another suitable solvent (e.g., dichloromethane, ethyl acetate) to recover any adsorbed product.

Issue 3: Multiple products are observed by TLC, leading to difficult purification.
  • Scientific Explanation: Besides the desired aldehyde and the over-oxidation product (carboxylic acid), other side reactions can occur, especially under harsh conditions or with prolonged reaction times. These can include the formation of organoselenium compounds or tar-like polymerization products.[6][9]

  • Expert Recommendation:

    • Control Temperature: Avoid excessive temperatures, as this can exacerbate the decomposition of the starting material or product.[8] Maintain a steady, controlled reflux.

    • Purification Strategy: Column chromatography is typically required to separate the desired aldehyde from the starting material, carboxylic acid, and other byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for purification.

    • Consider a Catalytic Approach: For sensitive substrates, a catalytic amount of SeO₂ can be used with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH).[8] This method continuously re-oxidizes the selenium in situ, minimizing the amount of selenium waste and potentially offering milder reaction conditions that reduce byproduct formation.[8]

Experimental Protocol & Workflow

This section provides a representative protocol for the oxidation of 5-Chloro-2,8-dimethylquinoline.

Experimental_Workflow start 1. Reaction Setup reagents Charge flask with: - 5-Chloro-2,8-dimethylquinoline (1.0 eq) - SeO₂ (1.1 eq) - Dioxane (solvent) start->reagents reflux 2. Heating & Reflux heat Heat to reflux (e.g., ~101 °C) for 4-24 hours. reflux->heat monitor 3. Monitoring tlc Monitor reaction progress by TLC until SM is consumed and product spot is maximal. monitor->tlc workup 4. Work-up cool Cool mixture to room temp. workup->cool filter Filter through Celite pad to remove red/black selenium ppt. cool->filter wash Wash Celite pad with solvent (e.g., Dioxane, DCM). filter->wash concentrate Concentrate combined filtrate under reduced pressure. wash->concentrate purify 5. Purification column Purify crude product via silica gel column chromatography. purify->column

General workflow for SeO₂ oxidation of a methylquinoline.
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Chloro-2,8-dimethylquinoline (1.0 eq.) and 1,4-dioxane. To this stirred solution, add selenium dioxide (1.1 eq.).

  • Heating: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) and maintain this temperature.

  • Monitoring: Follow the course of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Visualize the spots under UV light. The product aldehyde should have a different Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature. A red or black precipitate of elemental selenium will be present.[6]

    • Set up a filtration apparatus with a Büchner funnel containing a 1-2 cm pad of Celite.

    • Filter the reaction mixture through the Celite pad.

    • Wash the filter cake thoroughly with several portions of dichloromethane or ethyl acetate to ensure all the product is collected in the filtrate.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to isolate the pure 5-Chloro-8-methylquinoline-2-carbaldehyde.

References
  • Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 34-35. Available from: [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. Available from: [Link]

  • Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). (PDF) Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. ResearchGate. Available from: [Link]

  • Emporia State University. (n.d.). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Available from: [Link]

  • Młochowski, J., Kloc, K., & Wróbel, Z. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12345-12398. Available from: [Link]

Sources

Troubleshooting

best purification methods for crude 5-Chloro-8-methylquinoline-2-carbaldehyde

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Chloro-8-methylquinoline-2-carbaldehyde .

The synthesis of quinoline-2-carbaldehydes is most commonly achieved via the Riley oxidation of 2-methylquinolines using selenium dioxide (SeO₂). While effective, this reaction generates a complex crude matrix containing unreacted starting materials, over-oxidized carboxylic acids, and stubborn colloidal selenium byproducts[1][2]. Furthermore, the target aldehyde is highly reactive and prone to auto-oxidation or degradation on active stationary phases[3][4].

This guide provides field-proven, self-validating protocols to navigate these bottlenecks, ensuring high-purity isolation with maximum yield.

Part 1: Impurity Profiling and Removal Strategies

Before selecting a purification method, it is critical to understand the causality behind the impurities present in your crude mixture. Table 1 summarizes the physicochemical basis for separating the target aldehyde from common reaction byproducts.

Table 1: Impurity Profiling in Riley Oxidation of 2-Methylquinolines

Impurity ProfileSource / CausalityPhysical PropertyRecommended Removal Strategy
Colloidal Red Selenium Reduction byproduct of SeO₂.Insoluble, fine red particulate that clogs frits and columns.Filtration through a tightly packed Celite pad prior to any extraction[2].
5-Chloro-2,8-dimethylquinoline Unreacted starting material (incomplete oxidation).Highly lipophilic, non-electrophilic.Bisulfite extraction (remains in organic phase) or early elution in chromatography[4].
5-Chloro-8-methylquinoline-2-carboxylic acid Over-oxidation of the aldehyde by SeO₂ or ambient O₂.Acidic; soluble in basic aqueous media.Pre-wash the crude organic layer with mild aqueous NaHCO₃ before main purification.
Aldol Condensation Dimers Base-catalyzed self-condensation during harsh workups.High molecular weight; highly retained on silica gel.Strictly avoid strong bases (e.g., NaOH, KOH) during workup; use Na₂CO₃ instead.

Part 2: Purification Workflows

Workflow Visualization

The following diagram illustrates the optimal chemoselective purification route, which bypasses the need for silica gel chromatography by exploiting the specific reactivity of the aldehyde group.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Riley Oxidation) Celite Celite Filtration Crude->Celite SeWaste Colloidal Selenium (Solid Waste) Celite->SeWaste Retentate Filtrate Organic Filtrate Celite->Filtrate Filtrate Bisulfite Add Sat. NaHSO3 (aq) (Vigorous Stirring) Filtrate->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgWaste Organic Phase (Unreacted SM, Byproducts) PhaseSep->OrgWaste Top Layer AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSep->AqPhase Bottom Layer Base Add Na2CO3 (pH 8-9) Extract with DCM AqPhase->Base Pure Pure 5-Chloro-8-methyl quinoline-2-carbaldehyde Base->Pure Organic Extract

Chemoselective purification workflow for 5-Chloro-8-methylquinoline-2-carbaldehyde via bisulfite.

Protocol A: Chemoselective Sodium Bisulfite Purification (Recommended)

Scientific Rationale: This method exploits the electrophilicity of the aldehyde carbon. The bisulfite anion (HSO₃⁻) acts as a nucleophile, attacking the carbonyl to form a water-soluble α-hydroxy sulfonate adduct. Non-aldehydic impurities (like the lipophilic starting material) cannot form this adduct and remain trapped in the organic phase[4].

Step-by-Step Methodology:

  • Selenium Removal: Dilute the crude Riley oxidation mixture with Ethyl Acetate (EtOAc). Filter the dark red suspension through a 2-inch pad of Celite. Wash the pad with hot EtOAc until the filtrate runs clear. Self-validation: The filtrate should be yellow/orange, free of red particulate.

  • Adduct Formation: Transfer the organic filtrate to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).

  • Biphasic Stirring: Transfer the mixture to a flask and stir vigorously for 2–4 hours at room temperature. Note: Vigorous stirring is mandatory to overcome the mass transfer limitations of the biphasic system.

  • Phase Separation: Return the mixture to the separatory funnel. Separate the aqueous layer (which now contains your product as a dissolved sulfonate salt) from the organic layer (which contains unreacted starting material). Wash the aqueous layer once more with clean EtOAc to remove trace lipophilic impurities.

  • Aldehyde Regeneration: Cool the aqueous layer to 0 °C in an ice bath. Carefully add saturated aqueous Na₂CO₃ dropwise until the pH reaches 8–9. Causality: Mild base reverses the equilibrium, liberating the free aldehyde. Strong bases like NaOH must be avoided as they trigger the Cannizzaro disproportionation reaction.

  • Extraction & Isolation: Extract the liberated aldehyde with Dichloromethane (DCM) three times. Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure aldehyde.

Protocol B: Deactivated Flash Column Chromatography

Scientific Rationale: If bisulfite purification is not viable, physical separation via silica gel is required. Because aldehydes can undergo surface-catalyzed oxidation or streak due to hydrogen bonding with acidic silanol groups on standard silica, the stationary phase must be deactivated[3][4].

Step-by-Step Methodology:

  • Silica Deactivation: Prepare a slurry of silica gel in Hexane containing 1% Triethylamine (Et₃N). Pack the column and flush with 2 column volumes of the same solvent mixture.

  • Sample Loading: Dissolve the Se-free crude mixture in a minimum volume of DCM and load it evenly onto the column head.

  • Gradient Elution: Elute using a gradient of Hexane:EtOAc (starting at 95:5 and ramping to 80:20).

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target aldehyde typically elutes at an Rf of ~0.4 in a 4:1 Hexane:EtOAc system.

  • Concentration: Pool the product-containing fractions and concentrate under an inert atmosphere (N₂ or Argon) to prevent auto-oxidation.

Part 3: Troubleshooting & FAQs

Q: My crude mixture is a dark red, viscous sludge. How do I handle this before purification? A: The red sludge is colloidal elemental selenium, a byproduct of the SeO₂ reduction[2]. Never load this directly onto a silica column or into a separatory funnel, as it will cause severe emulsions and irreversible column fouling. Quench the reaction with a small amount of water to help aggregate the colloid, then filter it through a tightly packed Celite pad.

Q: I tried the bisulfite method, but no solid adduct precipitated. Did I lose my product? A: Not necessarily. While some aliphatic aldehyde bisulfite adducts precipitate beautifully as white solids, the adduct of 5-Chloro-8-methylquinoline-2-carbaldehyde is often highly soluble in the aqueous phase[4][5]. Do not discard the aqueous layer! Proceed with separating the phases, wash the aqueous layer with EtOAc, and then basify it with Na₂CO₃. Your product will liberate and can be extracted into DCM.

Q: My purified aldehyde looked great on NMR, but a week later, a new spot appeared on the TLC baseline. What is happening? A: Your aldehyde is undergoing auto-oxidation to 5-Chloro-8-methylquinoline-2-carboxylic acid[3]. Aldehydes are highly sensitive to atmospheric oxygen and light. To prevent this, always store the purified compound in an amber vial, flush the headspace with Argon or Nitrogen, and keep it refrigerated at -20 °C.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Carbonate (Na₂CO₃) to break the bisulfite adduct? A: No. Using a strong base like NaOH on an aldehyde lacking α-protons (like your quinoline-2-carbaldehyde) will initiate a Cannizzaro reaction. This will disproportionate your hard-earned product into a 1:1 mixture of the corresponding carboxylic acid and primary alcohol. Always use a mild base like Na₂CO₃ or NaHCO₃[4].

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 5-Chloro-8-methylquinoline-2-carbaldehyde in Aqueous Media

Welcome to the technical support center for 5-Chloro-8-methylquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-8-methylquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Introduction to the Challenge

5-Chloro-8-methylquinoline-2-carbaldehyde is a quinoline derivative, a class of compounds known for their broad therapeutic potential, including anticancer, antimalarial, and antiviral activities.[1][2][3] However, the inherent hydrophobicity of the quinoline core, coupled with the presence of a chloro-substituent, often leads to poor aqueous solubility.[4] This presents a significant hurdle in various experimental settings, from biological assays to formulation development. This guide will equip you with the knowledge and practical techniques to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Chloro-8-methylquinoline-2-carbaldehyde poorly soluble in aqueous buffers?

A1: The low aqueous solubility is primarily due to its molecular structure. The quinoline ring system is aromatic and largely hydrophobic.[4] The presence of a chlorine atom further increases its lipophilicity. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to effectively solvate individual molecules, thus limiting solubility.[4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?

A2: This common issue, often termed "crashing out," occurs when the concentration of the organic co-solvent (like DMSO) is drastically reduced upon dilution into an aqueous medium.[5][6] The aqueous environment cannot maintain the solubility of the hydrophobic compound at the desired concentration, leading to precipitation.[6] To prevent this, you can:

  • Lower the final concentration: Your target concentration may be above the kinetic solubility limit in the final buffer composition.[5]

  • Optimize the dilution process: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to allow for better mixing and dispersion.[5]

  • Control the final DMSO concentration: Keep the final DMSO concentration consistent and as low as possible to minimize its impact on both solubility and potential biological activity.[5]

Q3: What are the primary strategies for enhancing the aqueous solubility of 5-Chloro-8-methylquinoline-2-carbaldehyde?

A3: Several effective methods can be employed. The choice of technique depends on your specific experimental requirements, such as the desired concentration, tolerance of your assay to additives, and required solution stability.[6] The main strategies include:

  • pH Adjustment: Leveraging the basic nature of the quinoline nitrogen.[4][5]

  • Co-solvency: Using water-miscible organic solvents.[4][5]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule.[4][7]

  • Use of Surfactants: Forming micelles to solubilize the compound.[8][9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for the most common and effective solubility enhancement techniques.

Method 1: pH Adjustment

Principle: Quinoline derivatives are typically weak bases.[4][5] By lowering the pH of the solution, the nitrogen atom on the quinoline ring can be protonated, forming a more soluble cationic salt.[4][6] To be effective, the pH should ideally be adjusted to 1-2 units below the compound's pKa.[4][6]

Experimental Protocol: pH-Mediated Solubilization
  • Determine Target pH: While the exact pKa of 5-Chloro-8-methylquinoline-2-carbaldehyde may not be readily available, a reasonable starting point for quinoline derivatives is to aim for a buffer pH in the range of 4.0-6.0, depending on your experimental constraints.[1][6]

  • Buffer Selection: Choose a buffer system with adequate capacity in the desired pH range (e.g., acetate or citrate buffers).

  • Dissolution:

    • Accurately weigh a small amount of the compound.

    • Add the prepared acidic buffer to the powder.

    • Use sonication or gentle vortexing to aid dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

Troubleshooting:
  • Precipitation Persists: The required pH for full solubilization might be outside the viable range for your experiment. In this case, consider combining pH adjustment with a co-solvent.

  • Compound Instability: Extreme pH values could potentially lead to the degradation of the aldehyde functional group. It is crucial to assess the stability of your compound at the target pH over the time course of your experiment.

Method 2: Co-solvency

Principle: The addition of a water-miscible organic solvent (a co-solvent) reduces the overall polarity of the solvent system, which can increase the solubility of a hydrophobic compound.[4]

Co-solvents for Consideration:
Co-solventProperties & Considerations
Dimethyl Sulfoxide (DMSO) A powerful and widely used solvent for creating high-concentration stock solutions.[5] Be mindful of its potential effects in biological assays.[10]
Ethanol A biocompatible solvent, often used in formulations.
Polyethylene Glycol (PEG) Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.
N-methyl-2-pyrrolidone (NMP) Another strong organic solvent option.[5]
Experimental Protocol: Co-solvent Solubilization
  • Stock Solution Preparation: Dissolve 5-Chloro-8-methylquinoline-2-carbaldehyde in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using sonication if necessary.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. Add the stock solution slowly while vortexing the buffer to avoid precipitation.[5]

  • Final Concentration: Ensure the final concentration of the co-solvent is low enough to be tolerated by your experimental system (typically <1% for DMSO in cell-based assays).[5]

Troubleshooting:
  • "Crashing Out" on Dilution: This indicates that the final co-solvent concentration is too low to maintain solubility. Try a formulation with a combination of co-solvents (e.g., DMSO and PEG) or explore alternative methods like cyclodextrin complexation. A formulation using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for other poorly soluble compounds.[10]

Method 3: Cyclodextrin Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11] They can encapsulate hydrophobic "guest" molecules, like 5-Chloro-8-methylquinoline-2-carbaldehyde, forming an inclusion complex that has significantly improved aqueous solubility.[4][7][11] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation
  • Molar Ratio Determination: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.[7]

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired buffer.

  • Complexation:

    • Add the 5-Chloro-8-methylquinoline-2-carbaldehyde powder to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution might become clear or remain slightly opalescent.[10]

  • Optional: Lyophilization: For a stable, solid form, the resulting solution can be freeze-dried to obtain a powder of the inclusion complex.[10] This powder can then be readily dissolved in an aqueous buffer for your experiments.[10]

Troubleshooting:
  • Incomplete Solubilization: The concentration of the compound may be too high for the amount of cyclodextrin used. Try increasing the cyclodextrin concentration or experimenting with a different type of cyclodextrin derivative.

  • Stability Issues: While complexation significantly improves solubility, the equilibrium between the free and complexed compound still exists.[11] Ensure the solution is used within a validated stability window.

Method 4: Surfactant-Based Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[8] These micelles have a hydrophobic core that can entrap poorly soluble compounds, effectively solubilizing them in the aqueous phase.[8][12]

Commonly Used Surfactants:
Surfactant TypeExamples
Non-ionic Polysorbates (e.g., Tween® 80), Poloxamers
Anionic Sodium Dodecyl Sulfate (SDS)
Cationic Cetyltrimethylammonium Bromide (CTAB)

Note: For biological applications, non-ionic surfactants are often preferred due to their lower toxicity.[13]

Experimental Protocol: Micellar Solubilization
  • Surfactant Selection: Choose a surfactant that is compatible with your experimental system.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

  • Dissolution: Add the 5-Chloro-8-methylquinoline-2-carbaldehyde to the surfactant solution.

  • Equilibration: Gently agitate or sonicate the mixture until the compound is fully dissolved. This may take several hours.

Troubleshooting:
  • Toxicity: Surfactants can be toxic to cells. It is essential to determine the maximum non-toxic concentration of the chosen surfactant in your specific assay.

  • Interference: Surfactants can sometimes interfere with biological assays or analytical measurements. Always run appropriate controls with the surfactant alone.

Visualization of Workflows

Decision-Making Workflow for Solubility Enhancement

Caption: Decision tree for selecting a solubility enhancement method.

Cyclodextrin Inclusion Complex Formation Workflow

Cyclodextrin_Workflow cluster_prep Preparation cluster_complex Complexation cluster_result Resulting Solution cluster_optional Optional Prep_CD Prepare Aqueous Cyclodextrin Solution Add_Compound Add 5-Chloro-8-methylquinoline-2-carbaldehyde Prep_CD->Add_Compound Stir Stir at Room Temp for 24-48h Add_Compound->Stir Soluble_Complex Aqueous Solution of Inclusion Complex Stir->Soluble_Complex Lyophilize Freeze-Dry (Lyophilize) for Stable Powder Soluble_Complex->Lyophilize

Sources

Troubleshooting

preventing degradation of 5-Chloro-8-methylquinoline-2-carbaldehyde during long-term storage

Technical Support Center: 5-Chloro-8-methylquinoline-2-carbaldehyde Welcome to the technical support guide for 5-Chloro-8-methylquinoline-2-carbaldehyde. This resource is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Chloro-8-methylquinoline-2-carbaldehyde

Welcome to the technical support guide for 5-Chloro-8-methylquinoline-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, compromising experimental reproducibility and the quality of downstream products. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and verifying compound purity.

Section 1: Understanding Degradation - FAQs on Chemical Stability

This section addresses the fundamental chemical vulnerabilities of 5-Chloro-8-methylquinoline-2-carbaldehyde. Understanding why it degrades is the first step toward preventing it.

Q1: What are the primary chemical degradation pathways for 5-Chloro-8-methylquinoline-2-carbaldehyde?

A: The aldehyde functional group is the most reactive site and, therefore, the primary source of instability. The two main degradation pathways are:

  • Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation when exposed to atmospheric oxygen. This reaction converts the aldehyde into the corresponding, and often unreactive, 5-Chloro-8-methylquinoline-2-carboxylic acid. This is the most common degradation pathway during storage.[1]

  • Polymerization/Self-Condensation: Aldehydes can undergo acid- or base-catalyzed self-condensation reactions, leading to the formation of dimers, trimers, or higher-order polymers.[2] These byproducts can appear as insoluble particulates or cause the material to become gummy or discolored.

  • Photodegradation: Aromatic systems, like the quinoline core, can absorb UV light, which provides the energy to initiate and accelerate oxidation and other radical-based degradation pathways.[1]

Q2: What environmental factors are most detrimental to the stability of this compound?

A: Several environmental factors can significantly accelerate the degradation processes mentioned above:

  • Atmospheric Oxygen: Directly facilitates the oxidation of the aldehyde to a carboxylic acid.[3]

  • Light (especially UV): Acts as a catalyst for photodegradation and oxidation.[1]

  • Elevated Temperature: Increases the rate of all chemical reactions, including oxidation and polymerization.[4] Storing formulations below 25°C (77°F) is a general best practice to mitigate this.[1]

  • Moisture: Can lead to the formation of hydrates and potentially facilitate hydrolysis, altering the compound's physical state and reactivity profile.[1]

  • Contaminants: Trace amounts of acidic or basic impurities on glassware or from the environment can catalyze polymerization.

cluster_factors main 5-Chloro-8-methylquinoline-2-carbaldehyde (Active Reagent) acid 5-Chloro-8-methylquinoline-2-carboxylic acid (Oxidation Product) main->acid Oxidation polymer Polymer/Trimer (Condensation Product) main->polymer Polymerization O2 Oxygen (Air) O2->main Light Light (UV) Light->main Heat Heat Heat->main H2O Moisture H2O->main

Caption: Primary degradation pathways for the target compound.

Section 2: Troubleshooting Common Storage Issues

Even with precautions, you may encounter signs of degradation. This guide helps you identify the problem and determine the best course of action.

Observation Potential Cause(s) Recommended Action
Color Change (e.g., from off-white to yellow/brown)Minor oxidation or formation of colored polymeric byproducts.The compound may still be usable for non-critical applications. Mandatory: Perform a purity check via TLC or ¹H NMR before use. Compare with a reference standard if available.
Change in Physical State (e.g., free-flowing powder becomes clumpy or sticky)Moisture absorption (hydrate formation); early-stage polymerization.Dry the sample under high vacuum at room temperature. Re-evaluate the physical state. If still clumpy, significant degradation has likely occurred. A purity analysis is required.
Reduced Reaction Yields Loss of active aldehyde due to oxidation to the unreactive carboxylic acid.This is a strong indicator of degradation. Quantify the purity of the aldehyde using HPLC or qNMR. If purity is <95%, consider purification by recrystallization or column chromatography, or procure a fresh batch.
Insolubility in Recommended Solvents Formation of insoluble polymers.The material is likely significantly degraded and should not be used. The presence of insoluble matter indicates high levels of impurities that are difficult to remove.

Section 3: Standard Operating Procedure (SOP) for Optimal Long-Term Storage

To maximize the shelf-life of 5-Chloro-8-methylquinoline-2-carbaldehyde, a self-validating protocol is essential. Following these steps minimizes exposure to detrimental environmental factors.

Materials Required:
  • High-purity 5-Chloro-8-methylquinoline-2-carbaldehyde

  • Amber glass vials with PTFE-lined screw caps

  • Source of inert gas (high-purity Argon or Nitrogen) with tubing

  • Laboratory balance

  • Spatula

  • Glovebox or glove bag (recommended, not mandatory)

  • -20°C freezer (non-cycling/manual defrost preferred)

  • Desiccator cabinet or container with active desiccant

Step-by-Step Protocol:
  • Work Environment Preparation: Perform all handling in an area with low humidity and away from direct sunlight. If available, use a glovebox flushed with an inert gas.

  • Aliquotting: Upon receiving a new batch, avoid storing the entire quantity in a single large container. Aliquot the bulk powder into multiple smaller, pre-labeled vials appropriate for single or short-term use.[3] This crucial step prevents the entire stock from being repeatedly exposed to air and moisture each time a sample is needed.

  • Weighing and Transfer: Tare a pre-labeled amber glass vial. Carefully transfer the desired amount of the aldehyde into the vial. Work efficiently to minimize exposure time to the atmosphere.

  • Inert Gas Purge: Place a tube delivering a gentle stream of Argon or Nitrogen into the vial's headspace for 30-60 seconds.[1][5] The inert gas displaces the oxygen-rich air.

  • Secure Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. The PTFE liner provides a superior chemical barrier compared to other materials.

  • Secondary Containment and Storage: Place the sealed aliquot vials inside a desiccator. Store the entire desiccator in a -20°C freezer.[3] The combination of cold, dark, and dry conditions provides the ultimate protection against all major degradation pathways.

start Receive Bulk Compound aliquot Aliquot into smaller, pre-labeled amber vials start->aliquot Avoids repeated exposure of entire stock purge Purge headspace with Inert Gas (Ar or N₂) aliquot->purge Displaces O₂ seal Tightly seal with PTFE-lined cap purge->seal Creates inert environment desiccate Place vials in a desiccator seal->desiccate Protects from moisture store Store desiccator at -20°C desiccate->store Minimizes all degradation end Stable Long-Term Storage store->end

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for 5-Chloro-8-methylquinoline-2-carbaldehyde

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the purification of 5-Chloro-8-methylquinoline-2-carbaldehyde via recrystallization. The f...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the purification of 5-Chloro-8-methylquinoline-2-carbaldehyde via recrystallization. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges encountered during experimental work.

Understanding the Molecule: 5-Chloro-8-methylquinoline-2-carbaldehyde

Before delving into recrystallization strategies, a foundational understanding of the target molecule's physicochemical properties is crucial. 5-Chloro-8-methylquinoline-2-carbaldehyde possesses a substituted quinoline core, a heterocyclic aromatic system. The presence of a chloro group, a methyl group, and a carbaldehyde (aldehyde) group imparts a moderate degree of polarity to the molecule. This structural complexity necessitates a systematic approach to solvent selection for effective purification.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a suitable recrystallization solvent for 5-Chloro-8-methylquinoline-2-carbaldehyde?

A1: The initial step is a preliminary solubility screening with a range of solvents of varying polarities.[1] The ideal single solvent for recrystallization will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1][2] A general principle to follow is "like dissolves like," meaning that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2][3] Given the structure of 5-Chloro-8-methylquinoline-2-carbaldehyde, solvents of intermediate polarity are a good starting point.

Q2: Which solvents are recommended for an initial screening?

A2: A practical approach is to test a spectrum of solvents. Based on the properties of similar quinoline derivatives, the following solvents are recommended for an initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol[3][4]

  • Ketones: Acetone[5]

  • Esters: Ethyl acetate[4]

  • Halogenated Solvents: Dichloromethane

  • Aromatic Hydrocarbons: Toluene

  • Ethers: 1,4-Dioxane[6]

  • Apolar Solvents: Hexane, Heptane

Q3: My compound is either too soluble or insoluble in all the single solvents I've tested. What should I do next?

A3: In such cases, a mixed solvent system, also known as a solvent-pair, is the logical next step.[7] This technique involves using two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "poor" or "insoluble" solvent).[3]

Commonly used solvent pairs include:

  • Ethanol/Water[1]

  • Acetone/Water[1]

  • Ethyl acetate/Hexane[4]

  • Toluene/Hexane[7]

  • Dichloromethane/Hexane[7]

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity (cloudiness) is observed.[8] The solution is then allowed to cool slowly.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 5-Chloro-8-methylquinoline-2-carbaldehyde.

Problem Potential Cause(s) Troubleshooting Steps
No Crystal Formation The solution is not sufficiently supersaturated.[4]Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites.[4][9] • Seeding: Introduce a small, pure crystal of the compound to the solution to initiate crystal growth.[4] • Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of the solvent and allow the solution to cool again.[9][10] • Cooling: Ensure the solution is cooled to a sufficiently low temperature, potentially using an ice bath.[2]
Oiling Out The compound is precipitating from the solution above its melting point. This can be due to a highly concentrated solution, rapid cooling, or the presence of impurities that lower the melting point.[4]Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation.[4][10] • Slow Cooling: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.[9] • Change Solvent System: The chosen solvent may not be suitable. Experiment with a different solvent or solvent pair.[4]
Poor Recovery/Low Yield Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[10]Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize crystal formation. • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Be aware that this crop may be less pure than the first.[3]
Colored Impurities in Crystals The solvent did not effectively exclude colored impurities during crystallization.Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product.[3] • Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool.[7]
Crystals Form Too Quickly Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[10]Use More Solvent: Add a slight excess of the hot solvent to slow down the crystallization process upon cooling.[10] • Insulate the Flask: Allow the flask to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can further slow the cooling rate.[10]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 5-Chloro-8-methylquinoline-2-carbaldehyde. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable. If it is insoluble or sparingly soluble, heat the test tube gently. If the compound dissolves completely upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling. Continue adding the solvent in small portions until the compound is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a miscible solvent pair where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single solvent protocol.

Visualizing the Workflow

Recrystallization_Workflow start Start: Crude Compound solubility_screen Solubility Screening (Single Solvents) start->solubility_screen good_single_solvent Good Single Solvent Found? solubility_screen->good_single_solvent single_solvent_recrys Perform Single Solvent Recrystallization good_single_solvent->single_solvent_recrys Yes mixed_solvent_screen Solubility Screening (Mixed Solvents) good_single_solvent->mixed_solvent_screen No pure_product Pure Product single_solvent_recrys->pure_product good_mixed_solvent Good Mixed Solvent Found? mixed_solvent_screen->good_mixed_solvent mixed_solvent_recrys Perform Mixed Solvent Recrystallization good_mixed_solvent->mixed_solvent_recrys Yes troubleshoot Troubleshoot (See Guide) good_mixed_solvent->troubleshoot No mixed_solvent_recrys->pure_product

Caption: Recrystallization Solvent Selection Workflow.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for polar compounds, but may require a co-solvent.[3]
Methanol5.165Good general-purpose polar solvent.[2][3]
Ethanol4.378Excellent general-purpose solvent.[2][3]
Acetone5.156Good for moderately polar compounds.[2]
Ethyl Acetate4.477Good for moderately polar compounds.[2]
Dichloromethane3.140Useful for less polar compounds; volatile.
Toluene2.4111Good for non-polar to moderately polar compounds.
Hexane0.169Apolar; often used as the "poor" solvent in a mixed pair.[2]

Concluding Remarks

The successful recrystallization of 5-Chloro-8-methylquinoline-2-carbaldehyde is contingent upon a systematic and informed approach to solvent selection. This guide provides a framework for troubleshooting common issues and a logical progression for optimizing the purification process. By understanding the interplay between the solute and solvent properties, researchers can significantly enhance the purity and yield of their target compound.

References

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • University of California, Irvine. (n.d.). Crystallization.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • University of York. (n.d.). Solvent Choice.
  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • LookChem. (n.d.). Cas 73568-26-0, 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-8-quinolinecarboxaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Chloro-8-methylquinoline-3-carboxaldehyde 98%.
  • Benchchem. (n.d.). 5-Chloro-8-Hydroxyquinoline (CAS 130-16-5): Sourcing Guide for Research and Industrial Buyers.
  • ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

Sources

Troubleshooting

handling moisture sensitivity of 5-Chloro-8-methylquinoline-2-carbaldehyde

Welcome to the technical support center for 5-Chloro-8-methylquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-8-methylquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive compound. By understanding its reactivity and implementing proper techniques, you can ensure the integrity of your starting material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of 5-Chloro-8-methylquinoline-2-carbaldehyde.

Q1: Why is 5-Chloro-8-methylquinoline-2-carbaldehyde considered moisture-sensitive?

A1: The primary reason for its moisture sensitivity lies in the reactivity of the aromatic aldehyde group (-CHO). Aromatic aldehydes are susceptible to degradation through several pathways when exposed to moisture and air.[1] The two main concerns are:

  • Hydration: The aldehyde can react with water to form an unstable geminal diol (hydrate). While this process is often reversible, it can affect reaction kinetics and lead to byproducts.

  • Oxidation: In the presence of oxygen, which is often dissolved in atmospheric moisture, the aldehyde group can be easily oxidized to the corresponding carboxylic acid.[1][2] This is a common degradation pathway for aromatic aldehydes and results in an impurity that can be difficult to remove.[1]

Q2: What are the visible signs of degradation?

A2: Fresh, pure 5-Chloro-8-methylquinoline-2-carbaldehyde is typically a light-yellow crystalline solid.[3] Signs of degradation can include:

  • A noticeable change in color, often darkening to a brownish hue.

  • A change in physical state, such as becoming sticky or oily due to the absorption of water and formation of impurities.

  • The appearance of new spots on a Thin Layer Chromatography (TLC) analysis, particularly a more polar spot corresponding to the carboxylic acid byproduct.

Q3: How should I store this compound to ensure its long-term stability?

A3: Proper storage is critical to prevent degradation. The compound should be stored in an environment that rigorously excludes moisture and air.[4][5] The ideal storage conditions are:

  • Under an Inert Atmosphere: The container should be flushed with a dry, inert gas like argon or nitrogen before sealing.[5][6]

  • In a Tightly Sealed Container: Use a vial with a secure, airtight cap. Wrapping the cap's threads with Parafilm can provide an extra barrier.[4][7]

  • In a Cool, Dry, and Dark Place: Store the container inside a desiccator, preferably placed in a refrigerator or freezer to slow down any potential degradation pathways.[5][8] Avoid frequent temperature fluctuations which can cause condensation.[5]

Q4: Can I handle this compound on an open lab bench?

A4: It is strongly discouraged. Brief exposure to the atmosphere for weighing may be tolerable if done quickly, but for any extended manipulation or for reactions requiring high purity, the use of a controlled environment is essential.[4][9] The best practices involve using either a glovebox with an inert atmosphere or employing Schlenk line techniques.[10]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no reaction yield 1. Degraded Starting Material: The aldehyde may have oxidized to the less reactive carboxylic acid. 2. Reaction Quenched by Moisture: Trace water in solvents or reagents may have reacted with other sensitive components in your reaction (e.g., organometallics, strong bases).1. Verify Purity: Check the purity of your 5-Chloro-8-methylquinoline-2-carbaldehyde via TLC or NMR before use. If degraded, purify by recrystallization from a dry solvent or column chromatography under anhydrous conditions. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry glassware and perform the reaction under a positive pressure of inert gas (argon or nitrogen).[10]
Multiple unexpected spots on TLC 1. Formation of Hydrate: The presence of water can lead to the formation of the aldehyde hydrate, which may appear as a different spot on TLC. 2. Oxidation to Carboxylic Acid: Exposure to air during the reaction setup or workup can cause oxidation. 3. Side Reactions: The aldehyde may undergo side reactions like the Cannizzaro reaction if exposed to strong basic conditions in the presence of water.[11]1. Use Anhydrous Solvents: Ensure all solvents for the reaction and for preparing TLC samples are anhydrous. 2. Maintain Inert Atmosphere: Keep the reaction under an inert atmosphere from start to finish.[6] Use degassed solvents for the workup if the product is also sensitive. 3. Control Reaction Conditions: Carefully control the stoichiometry of reagents and the temperature. If using a base, ensure it is added under strictly anhydrous conditions.
Inconsistent results between experiments 1. Variable Moisture Content: The amount of atmospheric moisture can vary daily, leading to different levels of degradation or side reactions.[1] 2. Inconsistent Handling Technique: Differences in how the reagent is handled between experiments can introduce varying amounts of moisture and air.1. Standardize Procedures: Adopt a standardized, rigorous protocol for handling the compound using either a glovebox or Schlenk techniques for all experiments.[10] 2. Use a Freshly Opened or Purified Batch: For a series of critical experiments, use a single, high-purity batch of the reagent to minimize variability.
Visualizing the Problem: Degradation Pathways

The following diagram illustrates the primary degradation pathways for 5-Chloro-8-methylquinoline-2-carbaldehyde upon exposure to moisture and oxygen.

cluster_0 Degradation Pathways A 5-Chloro-8-methylquinoline-2-carbaldehyde (Active Reagent) B Geminal Diol Hydrate (Reversible, Inactive Intermediate) A->B + H₂O (Hydration) C 5-Chloro-8-methylquinoline-2-carboxylic acid (Inactive Impurity) A->C + O₂ (Oxidation) B->A - H₂O

Caption: Key degradation routes for the title compound.

Part 3: Best Practices and Experimental Protocols

Adherence to rigorous experimental technique is the most effective way to handle moisture-sensitive reagents.

Protocol 1: Weighing and Preparing a Solution of the Reagent

This protocol should be performed inside a glovebox or using Schlenk techniques.

  • Preparation: Place a clean, dry vial with a magnetic stir bar and a screw cap on a balance outside the glovebox and tare the balance.[4]

  • Transfer to Inert Environment: Move the open vial, cap, and a spatula into the glovebox antechamber. Cycle the antechamber as per the glovebox protocol (typically 3 purge-and-refill cycles).[10]

  • Weighing: Inside the glovebox, transfer the desired amount of 5-Chloro-8-methylquinoline-2-carbaldehyde to the vial.

  • Sealing and Re-weighing: Tightly seal the vial inside the glovebox. Remove it from the glovebox and weigh it on the same tared balance to get the precise mass of the compound.[4]

  • Dissolution: To dissolve, take the sealed vial and an oven-dried syringe with a needle into the glovebox. Alternatively, use a Schlenk line. Puncture the septum cap with the needle and add the required volume of anhydrous solvent via the syringe.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This protocol outlines the setup using a Schlenk line, a common alternative to a glovebox.[10]

  • Glassware Preparation: Assemble your reaction glassware (e.g., a round-bottom flask with a condenser and a rubber septum). Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum.[10][12]

  • Inert Gas Purge: While the glassware is still warm, immediately place it under a positive pressure of dry inert gas (argon is preferred as it's denser than air).[5] This is done by connecting it to a Schlenk line and performing at least three vacuum/inert gas backfill cycles.[10]

  • Reagent Addition:

    • Solids: If adding 5-Chloro-8-methylquinoline-2-carbaldehyde as a solid, briefly remove the septum and add the solid quickly against a positive flow of inert gas (a "nitrogen blanket").[10]

    • Solutions: If adding as a solution (prepared as per Protocol 1), use a clean, dry syringe to transfer the solution through the rubber septum.

  • Solvent and Reagent Transfer: All liquid reagents and solvents must be anhydrous and transferred via syringe or cannula under inert gas.[10]

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon filled with nitrogen or argon attached to the flask.

Visualizing the Workflow: Troubleshooting a Failed Reaction

This flowchart provides a logical path for diagnosing issues when working with this compound.

Start Reaction Yield is Low or Impure Check_SM Analyze starting aldehyde (TLC, NMR) Start->Check_SM Is_SM_Pure Is it pure? Check_SM->Is_SM_Pure Purify_SM Purify aldehyde (recrystallization/chromatography) and repeat reaction Is_SM_Pure->Purify_SM No Check_Conditions Review reaction setup: - Solvents anhydrous? - Glassware dry? - Inert atmosphere maintained? Is_SM_Pure->Check_Conditions Yes Success Problem Solved Purify_SM->Success Conditions_OK Were conditions rigorously anhydrous? Check_Conditions->Conditions_OK Improve_Technique Improve technique: - Use Schlenk line/glovebox - Flame-dry glassware - Use freshly distilled solvents Conditions_OK->Improve_Technique No Check_Stoichiometry Re-evaluate stoichiometry and reaction parameters (temp, time, etc.) Conditions_OK->Check_Stoichiometry Yes Improve_Technique->Success Check_Stoichiometry->Success

Caption: A decision tree for troubleshooting experiments.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Ossila. Air Sensitive Compounds.
  • The Synergist. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
  • The Synergist. Best Practices for Proper Chemical Storage.
  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
  • Wikipedia. Air-free technique.
  • YouTube. (2022, February 2). Inert Atmosphere.
  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • MDPI. (2018, June 20). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
  • ResearchGate. (2025, October 17). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • ACS Publications. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions.
  • Books. Chapter 10: Using Aerobic Pathways for Aromatic Compound Degradation to Engineer Lignin Metabolism.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
  • SpringerLink. (2014). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • ResearchGate. (2013, March). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
  • Organic Syntheses. protocatechualdehyde.
  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly.
  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2020, August). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • YouTube. (2022, December 4). Bob Willis Webinar - Handling Moisture Sensitive Materials.
  • University of Rochester. How To: Store Reagents.
  • ACS Publications. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications.
  • ResearchGate. Moisture-insensitive adhesives: Reactivity with water and bond strength to wet and saliva-contaminated enamel.
  • PMC. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • ACS Publications. (2018, July 16). Unveiling the Chemical Reactions Involved in Moisture-Induced Weakening of Adhesion between Aluminum and Epoxy Resin.
  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ChemicalBook. (2026, January 13). 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE.
  • PMC. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-8-methylquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a compound's biological activity. Consequently, unambiguous structural elucidation via techniques like NMR spectroscopy is paramount in the development of novel quinoline-based drugs.[1] This guide will delve into the expected ¹H and ¹³C NMR spectral features of 5-Chloro-8-methylquinoline-2-carbaldehyde, comparing them with the known data of related compounds to provide a comprehensive analytical framework.

Predicted ¹H and ¹³C NMR Spectral Data for 5-Chloro-8-methylquinoline-2-carbaldehyde

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The introduction of a chloro, a methyl, and a carbaldehyde group to the quinoline core will induce predictable shifts in the ¹H and ¹³C NMR spectra. The following tables outline the predicted chemical shifts for 5-Chloro-8-methylquinoline-2-carbaldehyde, based on established substituent effects on the quinoline ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chloro-8-methylquinoline-2-carbaldehyde

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2d~8.5
H-4~8.4d~8.5
H-6~7.8d~8.0
H-7~7.6d~8.0
CHO~10.2s-
CH₃~2.8s-

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-8-methylquinoline-2-carbaldehyde

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~120
C-4~138
C-4a~129
C-5~135
C-6~128
C-7~127
C-8~140
C-8a~148
CHO~193
CH₃~18

Comparative Analysis with 2-Chloroquinoline

To ground our predictions in experimental reality, we can compare the expected spectrum of our target compound with the known NMR data of a simpler, related molecule: 2-chloroquinoline. This comparison will highlight the influence of the additional substituents at the 5, 8, and 2-positions.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of Quinoline, 2-Chloroquinoline, and Predicted 5-Chloro-8-methylquinoline-2-carbaldehyde

ProtonQuinoline2-Chloroquinoline[2]Predicted 5-Chloro-8-methylquinoline-2-carbaldehyde
H-37.417.35~8.2
H-48.128.03~8.4
H-57.757.80-
H-67.527.60~7.8
H-77.657.75~7.6
H-88.088.15-

The electron-withdrawing nature of the chlorine atom at the 2-position in 2-chloroquinoline causes a slight upfield shift of H-3 and a downfield shift of the protons on the carbocyclic ring compared to unsubstituted quinoline.[2] In our target molecule, the additional electron-withdrawing carbaldehyde group at the 2-position will further deshield the adjacent H-3 and H-4 protons, shifting them significantly downfield. The methyl group at C-8, being electron-donating, will have a minor shielding effect on the protons of the carbocyclic ring. The chlorine at C-5 will deshield the neighboring H-6 proton.

Structural Elucidation Workflow

The process of elucidating the structure of a substituted quinoline using NMR spectroscopy follows a logical progression.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Processing & Analysis cluster_2 Structure Determination A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C E Fourier Transform & Phasing B->E C->E D 2D NMR (COSY, HSQC, HMBC) H Assign Protons & Carbons D->H F Peak Picking & Integration E->F G Coupling Constant Analysis F->G G->H I Connect Fragments H->I J Final Structure Confirmation I->J

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for substituted quinolines.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.[1]

  • Homogenization: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator for brief periods.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

2. ¹H NMR Spectrum Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds allows for full relaxation of the protons between scans.

    • Number of Scans: For a sample of this concentration, 16-64 scans should provide a good signal-to-noise ratio.

3. ¹³C NMR Spectrum Acquisition:

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.[2]

    • Spectral Width: Set the spectral width to cover the expected range of carbon resonances (e.g., 0-200 ppm).

    • Acquisition Time: A longer acquisition time (e.g., 1-2 seconds) is typically required compared to ¹H NMR.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.[2]

4. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to remove any distortions.[1]

  • Referencing: The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

  • Integration and Peak Picking: The signals are integrated to determine the relative number of protons, and the exact chemical shift of each peak is identified.[1]

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectral data of 5-Chloro-8-methylquinoline-2-carbaldehyde. By leveraging comparative data from related quinoline derivatives and adhering to rigorous experimental protocols, researchers can confidently characterize this and other novel substituted quinolines, accelerating the pace of drug discovery and development. The principles and methodologies outlined herein underscore the power of NMR spectroscopy as an indispensable tool for structural elucidation in modern chemistry.

References

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-8-methylquinoline-2-carbaldehyde

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 5-Chloro-8-methylquinoline-2-carbaldehyde, a substituted heterocyclic aldehyde of interest in synthetic and med...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 5-Chloro-8-methylquinoline-2-carbaldehyde, a substituted heterocyclic aldehyde of interest in synthetic and medicinal chemistry. Due to the scarcity of published experimental spectra for this specific molecule, this document presents a predictive analysis grounded in the established vibrational frequencies of its constituent functional groups and data from closely related quinoline analogs.

We will deconstruct the anticipated FTIR spectrum, assign key absorption bands, and provide a robust experimental protocol for data acquisition. Furthermore, this guide will objectively compare the utility of FTIR spectroscopy with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a comprehensive perspective on a multi-technique approach to structural elucidation.

Predictive Analysis of FTIR Absorption Bands

The structure of 5-Chloro-8-methylquinoline-2-carbaldehyde incorporates a quinoline ring system, a carbaldehyde group, a chloro substituent, and a methyl group. Each of these components contributes characteristic vibrations to the infrared spectrum. The analysis is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations of key functional groups.

  • Aromatic C-H Stretching (ν C-H): The quinoline ring possesses aromatic C-H bonds. These stretching vibrations are expected to produce multiple weak to medium bands in the 3100-3000 cm⁻¹ region.[1][2][3][4] This is a key diagnostic feature distinguishing aromatic C-H from aliphatic C-H stretches.[2][3]

  • Aliphatic C-H Stretching (ν C-H): The 8-methyl group will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Expect asymmetric and symmetric stretching bands around 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ , respectively.[4]

  • Aldehyde C-H Stretching (ν C-H): A hallmark of aldehydes is the C-H stretching vibration of the CHO group. This typically appears as two weak to medium bands between 2850-2700 cm⁻¹ .[5] Often, one peak appears near 2830-2820 cm⁻¹ and a second, more distinct peak, appears near 2730-2720 cm⁻¹.[3][6] The latter is particularly diagnostic as it appears in a relatively uncluttered region of the spectrum.[6] This phenomenon can arise from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[5]

  • Carbonyl Stretching (ν C=O): The C=O double bond stretch of the aldehyde is one of the most intense and unambiguous absorptions in the spectrum. For an aromatic aldehyde, where the carbonyl is conjugated with the quinoline ring, this band is expected in the range of 1710-1685 cm⁻¹ .[6][7][8] The conjugation delocalizes the pi electrons of the carbonyl group, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated aldehyde (1740-1720 cm⁻¹).[8][9] Data for quinoline-2-carbaldehyde specifically places this peak around 1700 cm⁻¹.[10]

  • Quinoline Ring Stretching (ν C=C and ν C=N): The quinoline core will produce a series of characteristic skeletal stretching vibrations. These C=C and C=N absorptions typically appear as multiple bands of variable intensity in the 1625-1430 cm⁻¹ region.[1] For quinoline derivatives, strong bands are commonly observed near 1600 cm⁻¹ and 1500 cm⁻¹.[2][10][11]

Fingerprint Region (<1500 cm⁻¹)

This region contains a high density of complex vibrations, including bending and skeletal modes, that are unique to the overall molecular structure.

  • Methyl C-H Bending (δ C-H): The methyl group will have an asymmetric bending (scissoring) mode around 1465-1450 cm⁻¹ and a symmetric bending ("umbrella") mode near 1380-1370 cm⁻¹ .[4]

  • Aromatic C-H In-Plane Bending (δ C-H): These vibrations occur in the 1300-1000 cm⁻¹ range and are typically weak to medium in intensity.[1][2]

  • C-C Stretching: Various C-C single bond stretching vibrations within the molecular framework will appear throughout the fingerprint region.

  • C-Cl Stretching (ν C-Cl): The stretching vibration for an aromatic carbon-chlorine bond is expected in the 760–505 cm⁻¹ range.[12] However, these bands can sometimes be weak and difficult to assign definitively without comparative analysis or computational support.

  • Aromatic C-H Out-of-Plane Bending (γ C-H): These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.[2][3] The specific pattern for the 2,5,8-trisubstituted quinoline system would require empirical data or high-level calculation for precise assignment but will contribute to a unique fingerprint.

Summary of Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Quinoline)Weak to Medium
2975 - 2865C-H StretchAliphatic (-CH₃)Weak to Medium
2850 - 2700C-H StretchAldehyde (-CHO)Weak to Medium
1710 - 1685C=O StretchAromatic AldehydeStrong, Sharp
1625 - 1470C=C / C=N StretchQuinoline RingMedium to Strong
1465 - 1450C-H Bend (Asymmetric)Aliphatic (-CH₃)Medium
1380 - 1370C-H Bend (Symmetric)Aliphatic (-CH₃)Medium
1300 - 1000C-H In-Plane BendAromatic (Quinoline)Weak to Medium
900 - 675C-H Out-of-Plane BendAromatic (Quinoline)Strong
760 - 505C-Cl StretchAryl HalideMedium to Weak

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This protocol describes a validated method for acquiring a high-quality solid-state FTIR spectrum, a standard and reliable technique for crystalline or powdered organic compounds.

Rationale: The potassium bromide (KBr) pellet method is chosen for its ability to produce a uniform, solid-phase dispersion of the analyte, minimizing scattering effects and producing sharp, well-defined spectra. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Materials:

  • 5-Chloro-8-methylquinoline-2-carbaldehyde (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Ensure both the KBr powder and the analyte are completely dry. Moisture will cause a very broad absorption band around 3400 cm⁻¹ (O-H stretch), which can obscure other important peaks. Place KBr in an oven at ~110°C for at least 2 hours and cool in a desiccator before use.

  • Grinding: Place ~200 mg of dry KBr into the agate mortar. Grind it thoroughly with the pestle for 1-2 minutes to a very fine, consistent powder. This step is critical to reduce particle size and minimize light scattering.

  • Sample Addition: Add 1-2 mg of the analyte to the ground KBr in the mortar.

  • Mixing & Homogenization: Gently mix the analyte with the KBr using a spatula, then grind the mixture with the pestle for another 2-3 minutes. The goal is to create a homogenous, fine powder dispersion. Inadequate mixing is a common source of poor-quality spectra.

  • Pellet Pressing:

    • Transfer a portion of the mixture into the collar of the pellet-pressing die.

    • Level the surface gently with the plunger.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Acquire a background spectrum with the sample chamber empty. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.[10]

Workflow Visualization

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition start Start Dry KBr & Analyte grind_kbr Grind KBr Reduce particle size start->grind_kbr add_sample Add Analyte 1:100 ratio grind_kbr->add_sample mix Homogenize Ensure uniform dispersion add_sample->mix load_die Load Die Transfer powder mix->load_die press Apply Pressure 7-10 tons load_die->press background Acquire Background Subtract CO₂, H₂O press->background acquire Acquire Sample Spectrum 16-32 scans background->acquire result Result | FTIR Spectrum acquire->result

Caption: KBr Pellet Preparation and FTIR Analysis Workflow.

Comparative Guide: FTIR vs. Other Analytical Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation requires a combination of analytical methods.

TechniqueInformation ProvidedStrengthsLimitationsApplication to 5-Chloro-8-methylquinoline-2-carbaldehyde
FTIR Spectroscopy Presence of functional groups (C=O, C-H, C-Cl, etc.) and a unique molecular "fingerprint".Fast, inexpensive, non-destructive, excellent for identifying key functional groups.Provides limited information on molecular connectivity and stereochemistry. Complex fingerprint region can be difficult to interpret from first principles.Quickly confirms the presence of the aldehyde (C=O and C-H stretches) and the aromatic quinoline ring. Provides a unique fingerprint for identity confirmation against a known standard.
NMR Spectroscopy (¹H, ¹³C) Detailed map of the carbon-hydrogen framework, including connectivity (via coupling), chemical environment of each nucleus, and number of unique atoms.Unparalleled for determining the precise 3D structure and connectivity of a molecule in solution. Quantitative.Slower acquisition time, requires more sample, more expensive instrumentation, and deuterated solvents.[10]Essential for unambiguously determining the substitution pattern. It would confirm the positions of the chloro (5-), methyl (8-), and aldehyde (2-) groups by analyzing chemical shifts and proton-proton coupling patterns.
Mass Spectrometry (MS) Precise molecular weight and information on molecular formula (High-Res MS). Fragmentation patterns can reveal structural motifs.Extremely high sensitivity (requires very little sample), provides exact molecular weight.Isomeric compounds can be difficult to distinguish without fragmentation analysis (MS/MS). Provides limited information on functional group connectivity.Would confirm the molecular weight (205.03 g/mol for C₁₁H₈ClNO) and molecular formula. Fragmentation patterns could show the loss of the -CHO group or the Cl atom, supporting the proposed structure.

FTIR spectroscopy serves as a rapid and effective first-pass analytical technique for the characterization of 5-Chloro-8-methylquinoline-2-carbaldehyde. Its ability to definitively identify the critical aldehyde carbonyl group and confirm the presence of the aromatic system is invaluable. However, for unambiguous confirmation of the specific substitution pattern and complete structural elucidation, FTIR must be used in concert with NMR spectroscopy and Mass Spectrometry. This multi-technique approach leverages the strengths of each method to provide a comprehensive and trustworthy characterization of novel chemical entities.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved March 28, 2026, from [Link]

  • Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved March 28, 2026, from [Link]

  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved March 28, 2026, from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved March 28, 2026, from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved March 28, 2026, from [Link]

  • Slewa-Pawinska, A., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI. Retrieved March 28, 2026, from [Link]

  • Di Lonardo, G., et al. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. RSC Publishing. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 2-Quinolinecarboxaldehyde. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Muthuselvi, C., et al. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. Retrieved March 28, 2026, from [Link]

  • Szala, M., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Celin Hemalatha, F., & Ramalingam, S. (n.d.). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House (IRPH). Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved March 28, 2026, from [Link]

  • NIST. (n.d.). Quinoline-2-carboxaldehyde. NIST WebBook. Retrieved March 28, 2026, from [Link]

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved March 28, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 28, 2026, from [Link]

  • International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved March 28, 2026, from [Link]

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Validation

A Guide to the Predicted Mass Spectrometry Fragmentation of 5-Chloro-8-methylquinoline-2-carbaldehyde

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 5-Chloro-8-methylquinoline-2-carbaldehyde. In the absence of published experimental data...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 5-Chloro-8-methylquinoline-2-carbaldehyde. In the absence of published experimental data for this specific molecule, this document synthesizes established fragmentation principles from analogous structures to construct a reliable molecular fingerprint. This resource is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of novel heterocyclic compounds.

We will explore the most probable fragmentation pathways, compare these predictions with the known behavior of related molecules, and provide a standardized experimental protocol for acquiring such data.

Part I: Ionization Methodologies - A Comparative Overview

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For a molecule like 5-Chloro-8-methylquinoline-2-carbaldehyde, two methods are most relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): As a "hard" ionization technique, EI uses high-energy electrons (typically 70 eV) to ionize the sample, imparting significant internal energy to the resulting molecular ion.[1] This excess energy induces extensive and reproducible fragmentation, creating a detailed pattern that serves as a unique molecular fingerprint. This makes EI, particularly when coupled with Gas Chromatography (GC-MS), the gold standard for structural identification of volatile and semi-volatile compounds.[1] For the purpose of detailed structural elucidation, this guide will focus on the predicted EI fragmentation.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique primarily used for liquid-phase samples (LC-MS). It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[2][3] While ESI is excellent for confirming molecular weight, it provides limited structural detail from fragmentation unless tandem mass spectrometry (MS/MS) is employed.[4]

The selection between EI and ESI is therefore a choice between obtaining a rich, structural fingerprint (EI) or confirming molecular mass with high sensitivity (ESI).

Part II: Predicted Electron Ionization (EI-MS) Fragmentation Pathway

The fragmentation of 5-Chloro-8-methylquinoline-2-carbaldehyde under EI conditions is predicted to proceed through a series of logical steps, driven by the relative stability of the resulting ions and neutral losses.[5] The molecule has a monoisotopic mass of 205.0294 g/mol .

The Molecular Ion (M⁺•)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺•) at m/z 205 . A key confirmatory feature will be the presence of an [M+2]⁺• isotopic peak at m/z 207 with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Primary Fragmentation Pathways

The initial fragmentation events are dominated by the substituents on the stable quinoline core.

  • Loss of Hydrogen Radical (α-Cleavage): Aromatic aldehydes are well-known to undergo facile α-cleavage with the loss of the aldehydic hydrogen.[6][7] This is predicted to be a major fragmentation pathway, resulting in a highly stable acylium ion ([M-1]⁺ ) at m/z 204 . This peak is often the base peak in the spectra of aromatic aldehydes.

  • Loss of Carbon Monoxide (CO): The [M-1]⁺ acylium ion is expected to subsequently lose a neutral molecule of carbon monoxide (28 Da).[6][7] This fragmentation leads to the formation of a quinolinyl cation ([M-29]⁺ ) at m/z 176 .

  • Loss of the Formyl Radical (•CHO): The entire aldehyde group can also be lost as a formyl radical (29 Da) directly from the molecular ion, leading to the same quinolinyl cation ([M-29]⁺ ) at m/z 176 .

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond will result in the loss of a chlorine radical (35 Da), producing a fragment ion ([M-35]⁺ ) at m/z 170 .

  • Loss of Methyl Radical (•CH₃): Studies on methylquinolines have shown that fragmentation can involve the loss of the methyl group.[8] This would result in an ion ([M-15]⁺ ) at m/z 190 . It is proposed that this process may be accompanied by a ring expansion to form a more stable benzazatropylium-type structure.[8]

Secondary Fragmentation of the Quinoline Core

The quinoline ring itself can fragment further, typically after the initial loss of its substituents. A hallmark fragmentation of the quinoline nucleus is the loss of hydrogen cyanide (HCN, 27 Da).[9] For example, the fragment at m/z 176 ([M-CHO]⁺) could lose HCN to produce a smaller fragment ion at m/z 149 .

Summary of Predicted Key Fragments
Predicted m/z Assignment Neutral Loss Description
207[M+2]⁺•-Isotopic peak confirming the presence of one Chlorine atom.
205M⁺•-Molecular Ion.
204[M-H]⁺•HPrimary Fragmentation: Loss of aldehydic hydrogen via α-cleavage to form a stable acylium ion.[6][7]
176[M-CHO]⁺•CHO or H• + COLoss of the formyl radical or sequential loss of H• and CO.[7]
170[M-Cl]⁺•ClLoss of the chlorine radical from the quinoline ring.[2]
149[M-CHO-HCN]⁺•CHO + HCNLoss of hydrogen cyanide from the quinoline core after initial loss of the aldehyde.[9]
142[M-Cl-HCN]⁺•Cl + HCNLoss of hydrogen cyanide from the quinoline core after initial loss of chlorine.
Predicted Fragmentation Diagram

G M C₁₁H₈ClNO⁺• m/z 205 M_iso [M+2]⁺• m/z 207 (Cl Isotope) M->M_iso ~32% Intensity M_minus_H [M-H]⁺ m/z 204 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 176 M->M_minus_CHO - •CHO M_minus_Cl [M-Cl]⁺ m/z 170 M->M_minus_Cl - •Cl M_minus_CH3 [M-CH₃]⁺ m/z 190 M->M_minus_CH3 - •CH₃ M_minus_H->M_minus_CHO - CO M_minus_CHO_minus_HCN [M-CHO-HCN]⁺ m/z 149 M_minus_CHO->M_minus_CHO_minus_HCN - HCN G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis a Dissolve Analyte (1-10 µg/mL) b Inject Sample a->b c GC Separation b->c d EI Ionization (70 eV) c->d e Mass Analysis (Q) d->e f Extract Spectrum e->f g Compare to Predicted Fragmentation f->g

Sources

Comparative

Comparative Reactivity Guide: 5-Chloro-8-methylquinoline-2-carbaldehyde vs. 8-Hydroxyquinoline

Quinoline scaffolds are ubiquitous in medicinal chemistry, materials science, and catalysis. However, the specific substitution pattern on the quinoline ring fundamentally dictates its reactivity profile.

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline scaffolds are ubiquitous in medicinal chemistry, materials science, and catalysis. However, the specific substitution pattern on the quinoline ring fundamentally dictates its reactivity profile. This guide provides an in-depth comparative analysis of two structurally distinct quinoline derivatives: 5-Chloro-8-methylquinoline-2-carbaldehyde and 8-Hydroxyquinoline (8-HQ) . By contrasting an electrophile-dominated building block with a nucleophile-dominated chelating agent, researchers can strategically select the appropriate scaffold for downstream applications, ranging from complex ligand design to the synthesis of metallo-pharmaceuticals.

Mechanistic Profiling & Causality

5-Chloro-8-methylquinoline-2-carbaldehyde: The Electrophilic Scaffold

The reactivity of 5-Chloro-8-methylquinoline-2-carbaldehyde is driven by three distinct structural features that collectively render it highly electrophilic:

  • C2-Carbaldehyde (Primary Electrophile): The aldehyde group at the C2 position is highly susceptible to nucleophilic attack. It readily undergoes condensation with primary amines to form Schiff bases (imines), a foundational step in the synthesis of multidentate nitrogen-based ligands[1].

  • C5-Chloro (Cross-Coupling Handle): The electron-withdrawing nature of the chlorine atom further depletes electron density from the quinoline ring. While this deactivates the ring toward electrophilic aromatic substitution (EAS), the C5-Cl bond serves as an excellent synthetic handle for late-stage transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].

  • C8-Methyl (Steric Modulator): Located adjacent to the quinoline nitrogen, the C8-methyl group provides significant steric bulk. In coordination chemistry, this steric hindrance dictates the geometry of the resulting metal complexes, often preventing planar coordination and forcing tetrahedral or octahedral geometries.

8-Hydroxyquinoline (8-HQ): The Nucleophilic Chelator

In stark contrast, 8-Hydroxyquinoline (8-HQ) is a privileged nucleophilic structure and a classic bidentate chelator[3].

  • N,O-Bidentate Chelation: The proximity of the mildly acidic C8-hydroxyl group (pKa ~9.9) and the basic quinoline nitrogen (pKa ~5.0) creates an ideal pocket for metal coordination[4]. Upon deprotonation, the 8-hydroxyquinolinate anion forms highly stable, insoluble chelate complexes with a wide variety of metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺)[5]. This property is heavily exploited in the development of organic light-emitting diodes (OLEDs), such as tris(8-hydroxyquinolinato)aluminium (Alq3), and in analytical gravimetric analysis[4].

  • Ring Activation for EAS: The strongly electron-donating hydroxyl group at C8 activates the carbocyclic ring via resonance. Consequently, 8-HQ is highly susceptible to electrophilic aromatic substitution (EAS). Reactions such as halogenation, nitration, and sulfonation occur rapidly and regioselectively at the electron-rich C5 and C7 positions[6].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties and reactivity profiles of the two compounds.

Property / Feature5-Chloro-8-methylquinoline-2-carbaldehyde8-Hydroxyquinoline (8-HQ)
Primary Role Electrophilic Building BlockNucleophilic Chelator / Scaffold
Key Reactive Sites C2 (Aldehyde), C5 (C-Cl bond)C8 (-OH), N1, C5 & C7 (EAS sites)
Typical Reactions Schiff base condensation, Cross-couplingMetal chelation, Halogenation, Nitration
Electronic Nature Electron-deficient (due to C5-Cl)Electron-rich (due to C8-OH)
Major Applications Ligand synthesis, Pharmaceutical intermediatesOLEDs (e.g., Alq3), Metallo-drugs, Analytical reagents[5]
Physical State Solid[7]White to faintly yellow crystalline powder[8]

Experimental Protocols: Self-Validating Workflows

To demonstrate the divergent reactivity of these scaffolds, the following field-proven protocols outline the standard derivatization of each compound.

Protocol 1: Condensation of 5-Chloro-8-methylquinoline-2-carbaldehyde (Schiff Base Formation)
  • Objective: Synthesize an imine ligand via nucleophilic addition to the C2-aldehyde.

  • Causality: The electrophilic carbonyl carbon is attacked by a primary amine. The reaction is driven to completion by the thermodynamic stability of the resulting conjugated imine and the removal/precipitation of the product[1].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 equivalent of 5-Chloro-8-methylquinoline-2-carbaldehyde in dry methanol or ethanol under an inert atmosphere (nitrogen or argon).

    • Amine Addition: Add 1.05 equivalents of the desired primary amine dropwise to the solution at room temperature[1].

    • Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops) to activate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the incoming amine.

    • Reflux: Heat the reaction mixture to reflux for 4–12 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC)[1].

    • Isolation: Upon completion, cool the mixture to 0 °C. The Schiff base typically precipitates as a crystalline solid. Filter under vacuum, wash with cold methanol, and dry under reduced pressure[1].

Protocol 2: Electrophilic Bromination of 8-Hydroxyquinoline
  • Objective: Synthesize 5,7-dibromo-8-hydroxyquinoline via Electrophilic Aromatic Substitution (EAS).

  • Causality: The C8-OH group strongly donates electron density into the ring, making the ortho (C7) and para (C5) positions highly nucleophilic. Molecular bromine acts as the electrophile, resulting in rapid di-substitution[6].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 8-hydroxyquinoline (1.0 equivalent) in anhydrous chloroform (CHCl₃) at room temperature. Protect the reaction flask from direct light to prevent radical side reactions[9].

    • Bromine Addition: Prepare a solution of molecular bromine (Br₂, 2.1 equivalents) in CHCl₃. Add this solution dropwise over 10–15 minutes to the 8-HQ solution. The use of a slight excess of bromine ensures complete di-halogenation[6].

    • Reaction: Stir the mixture continuously at room temperature for 1 to 2 hours. A yellow precipitate (the hydrobromide salt of the product) will form as the reaction progresses[6].

    • Neutralization & Work-up: Dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane or additional chloroform) and wash the organic layer thoroughly with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the generated HBr and free the base[6].

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5,7-dibromo-8-hydroxyquinoline can be recrystallized from ethanol or benzene to yield the pure product in high yield[6][10].

Reactivity Visualizations

G A 5-Chloro-8-methylquinoline- 2-carbaldehyde B C2-Carbaldehyde (Electrophilic Center) A->B  Primary Reactivity C C5-Chloro (Cross-Coupling Handle) A->C  Secondary Reactivity D C8-Methyl (Steric Modulator) A->D  Structural Effect E Schiff Base Formation (Reaction with Amines) B->E  Nucleophilic Addition F Suzuki/Buchwald Coupling (Pd-Catalyzed) C->F  Oxidative Addition G Coordination Geometry Tuning (Steric Hindrance) D->G  Ligand Design

Diagram 1: Reactivity logic of 5-Chloro-8-methylquinoline-2-carbaldehyde driven by electrophilicity.

G A 8-Hydroxyquinoline (8-HQ) B C8-Hydroxyl + N1 (N,O-Bidentate Pocket) A->B  Nucleophilic/Chelating C C5 & C7 Positions (Electron-Rich Sites) A->C  Ring Activation D Metal Chelation (Al3+, Zn2+, Cu2+) B->D  Deprotonation & Coordination E Electrophilic Aromatic Substitution (Halogenation, Nitration) C->E  Electrophilic Attack F OLED Materials & Metallo-Drugs D->F  Application G 5,7-Disubstituted Derivatives (e.g., 5,7-Dibromo-8-HQ) E->G  Product Isolation

Diagram 2: Reactivity logic of 8-Hydroxyquinoline driven by chelation and ring activation.

References

  • Wikipedia. "8-Hydroxyquinoline - Wikipedia". 4

  • RSC Publishing. "8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential". 3

  • Open Access Journals. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications". 5

  • PubChem. "8-Hydroxyquinoline | C9H7NO | CID 1923". 8

  • Santa Cruz Biotechnology. "5-Chloro-8-methylquinoline | CAS 78941-95-4 | SCBT". 2

  • Sigma-Aldrich. "5-Chloro-8-methylquinoline-3-carboxylic acid AldrichCPR 948294-24-4".7

  • ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles". 6

  • ChemicalBook. "7-Bromoquinolin-8-ol synthesis". 9

  • BenchChem. "Introduction to the synthesis of polybrominated quinolines". 10

  • ResearchGate. "Synthesis, characterization, and antioxidant activity of heterocyclic Schiff bases". 1

Sources

Validation

Comprehensive Guide to HPLC Method Validation for 5-Chloro-8-methylquinoline-2-carbaldehyde Purity Analysis

Introduction & Scientific Context 5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0) is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0) is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because structural impurities (such as des-chloro derivatives or regioisomers) in starting materials can propagate through synthetic pathways and compromise the safety and efficacy of the final drug product, establishing a highly selective and robust purity analysis method is a critical quality attribute.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) remains the gold standard for this assessment[1]. This guide provides an objective, data-backed comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methodologies for evaluating the purity of 5-Chloro-8-methylquinoline-2-carbaldehyde, fully aligned with the latest regulatory frameworks.

Regulatory Framework: The ICH Q14 & Q2(R2) Lifecycle

Modern analytical method validation is governed by the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines[2]. These updated frameworks mandate a Quality-by-Design (QbD) approach. Rather than treating method development and validation as isolated, one-time events, they are now integrated into a continuous lifecycle driven by an Analytical Target Profile (ATP)[3].

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Method Objectives Dev Method Development (ICH Q14) Column & Mobile Phase Selection ATP->Dev Guides Risk Risk Assessment & Robustness Identify Critical Parameters Dev->Risk Optimizes Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Risk->Val Informs Protocol Routine Routine Quality Control System Suitability Testing (SST) Val->Routine Approves for Use Routine->ATP Continuous Monitoring

Figure 1: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Comparative Analysis: Gradient C18 vs. Isocratic Phenyl-Hexyl

When analyzing halogenated quinoline derivatives, the primary analytical challenge is resolving the main API peak from structurally similar synthetic byproducts. We compare two distinct RP-HPLC strategies:

Method A: Standard Gradient RP-HPLC (C18 Column)
  • Mechanistic Causality: This method relies on hydrophobic partitioning. The gradient elution (progressively increasing the organic modifier) sharpens early-eluting peaks while ensuring that strongly retained, highly lipophilic impurities elute within a practical timeframe[4].

  • Primary Use Case: Comprehensive impurity profiling during early-stage drug development where the degradation pathways are not yet fully characterized.

Method B: Alternative Isocratic RP-HPLC (Phenyl-Hexyl Column)
  • Mechanistic Causality: This method exploits π−π interactions between the electron-dense phenyl rings of the stationary phase and the aromatic quinoline core of the analyte. This provides orthogonal selectivity compared to standard alkyl (C18) phases[4].

  • Primary Use Case: Routine Quality Control (QC) and batch release testing, where the impurity profile is well-known and a simpler, highly reproducible isocratic pump system is preferred.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must operate as a self-validating system . This is achieved by mandating System Suitability Testing (SST) prior to sample analysis. If the SST criteria are not met, the instrument sequence automatically aborts, preventing the generation of untrustworthy data[3].

Protocol A: Gradient C18 Method
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment ( 30∘C ), and DAD set to 254 nm.

  • Stationary Phase: C18 column ( 4.6×150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water. Causality: Formic acid lowers the pH to suppress the ionization of the basic quinoline nitrogen. This prevents secondary interactions with residual silanols on the silica support, effectively eliminating peak tailing[1].

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile (ACN).

  • Gradient Program: 0-5 min (20% B), 5-20 min (20% to 80% B), 20-25 min (80% B), 25-30 min (re-equilibration at 20% B). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 5-Chloro-8-methylquinoline-2-carbaldehyde in a 50:50 Water:ACN diluent to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • System Suitability Gatekeeper: Inject a standard solution (100 µg/mL) six times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing factor ≤1.5 , Theoretical plates ( N ) ≥5000 .

Protocol B: Isocratic Phenyl-Hexyl Method
  • Stationary Phase: Phenyl-Hexyl column ( 4.6×150 mm, 5 µm).

  • Mobile Phase: Isocratic blend of 40% Mobile Phase A (0.1% Phosphoric acid in water) and 60% Mobile Phase B (Methanol).

    • Causality: Methanol is deliberately chosen over Acetonitrile. Because Methanol is a protic solvent, it does not disrupt the π−π interactions between the stationary phase and the analyte as strongly as ACN (an aprotic, π -electron rich solvent), thereby maximizing the unique selectivity of the Phenyl-Hexyl column.

  • Flow Rate: 1.0 mL/min. Column temperature: 35∘C .

  • System Suitability Gatekeeper: Identical acceptance criteria as Protocol A.

Quantitative Method Validation Data

Following ICH Q2(R2) guidelines, both methods were subjected to rigorous validation encompassing Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification (LOD/LOQ)[5]. The comparative performance data is summarized below.

Table 1: Comparative Validation Data for 5-Chloro-8-methylquinoline-2-carbaldehyde Purity Methods

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A (Gradient C18)Method B (Isocratic Phenyl-Hexyl)
Specificity (Resolution) Baseline separation ( Rs​>1.5 ) Rs​=2.8 (Excellent broad-spectrum separation) Rs​=1.9 (Good, highly selective for aromatics)
Linearity Range Correlation Coefficient R2≥0.999 0.5−150 µg/mL ( R2=0.9998 ) 1.0−150 µg/mL ( R2=0.9995 )
Accuracy (Recovery) 98.0%−102.0% recovery 99.5%±0.8% 98.9%±1.1%
Repeatability (Precision) RSD≤2.0% for 6 replicates 0.6% RSD 0.9% RSD
LOD / LOQ Signal-to-Noise 3:1 / 10:1 0.1 µg/mL / 0.3 µg/mL 0.3 µg/mL / 1.0 µg/mL
Robustness Stable under deliberate variationsHighly robust to flow/temp changesSensitive to mobile phase organic ratio

Conclusion & Strategic Recommendations

Both methodologies successfully meet the stringent validation criteria set forth by ICH Q2(R2)[5].

Method A (Gradient C18) demonstrates superior sensitivity (lower LOD/LOQ) and broader resolving power. It is the definitive choice for R&D scientists conducting early-stage drug development, stability-indicating studies, and comprehensive impurity profiling[4]. The gradient ensures that both highly polar and highly lipophilic degradation products are captured within a single analytical run.

Method B (Isocratic Phenyl-Hexyl) provides a highly reliable, cost-effective alternative for routine manufacturing Quality Control. By leveraging π−π interactions, it effectively resolves specific aromatic impurities that might co-elute on a standard C18 phase[4]. Its isocratic nature reduces column equilibration time, leading to faster throughput for high-volume batch release testing.

Sources

Comparative

X-ray crystallographic structure of 5-Chloro-8-methylquinoline-2-carbaldehyde

Structural Elucidation in Rational Drug Design: A Comparative Guide to 5-Chloro-8-methylquinoline-2-carbaldehyde Characterization Introduction In the realm of rational drug design and transition-metal catalysis, heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation in Rational Drug Design: A Comparative Guide to 5-Chloro-8-methylquinoline-2-carbaldehyde Characterization

Introduction

In the realm of rational drug design and transition-metal catalysis, heterocyclic building blocks like (CAS: 186670-52-0) serve as foundational scaffolds. With a molecular weight of 205.64 g/mol , this compound features a highly reactive 2-carbaldehyde moiety primed for Schiff base formation. For drug development professionals, confirming the precise three-dimensional architecture of such intermediates is not merely a quality control step—it is a prerequisite for predicting downstream reactivity, ligand bite angles, and receptor binding affinity.

Mechanistic Causality: Why Structure Dictates Function

The spatial arrangement and reactivity of 5-Chloro-8-methylquinoline-2-carbaldehyde (5-CMQ-2-C) are governed by two competing forces:

  • Steric Hindrance: The 8-methyl group introduces significant steric bulk adjacent to the quinoline nitrogen. This restricts the rotational freedom of coordinating metals or bulky substituents during downstream synthesis, directly impacting the conformational geometry of resulting bidentate ligands[1].

  • Electronic Modulation: The 5-chloro substitution acts as an electron-withdrawing group via inductive effects, reducing the electron density of the aromatic core. This alters the electrophilicity of the 2-carbaldehyde carbon, accelerating condensation reactions with primary amines[2].

Logic Core 5-CMQ-2-C Scaffold Sub1 5-Chloro Group Core->Sub1 Sub2 8-Methyl Group Core->Sub2 Sub3 2-Carbaldehyde Core->Sub3 Effect1 Electron Withdrawal (Inductive Effect) Sub1->Effect1 Effect2 Steric Bulk (Restricted N-C rotation) Sub2->Effect2 Effect3 Electrophilic Center (Schiff Base Formation) Sub3->Effect3 Outcome1 Altered Core Lipophilicity Effect1->Outcome1 Outcome2 Specific Ligand Bite Angle Effect2->Outcome2 Outcome3 Metal Coordination Complexes Effect3->Outcome3

Logical relationship between 5-CMQ-2-C structural features and their effects.

Performance Comparison: SCXRD vs. Solution-State NMR

To leverage these physicochemical properties, scientists must choose the appropriate analytical technique. While Nuclear Magnetic Resonance (NMR) is the workhorse for routine connectivity verification, it only provides a time-averaged structural model in solution. In contrast, 3 captures the absolute solid-state conformation, revealing critical non-covalent interactions that dictate solid-state stability[3].

Analytical MetricSingle-Crystal X-ray Diffraction (SCXRD)Solution-State NMR (1H, 13C, 2D)Causality / Impact on Drug Design
Primary Output Absolute 3D atomic coordinates & thermal ellipsoidsChemical shifts, J-coupling, & through-space connectivitySCXRD provides exact bond lengths/angles; NMR provides bulk connectivity.
Conformational State Static (Lowest energy solid-state lattice)Dynamic (Time-averaged in solution)X-ray reveals exact steric clashes (e.g., 8-methyl vs. N-lone pair) masked by rotation in NMR.
Stereochemistry Absolute configuration (Flack parameter)Relative stereochemistry (NOESY/ROESY)SCXRD definitively proves spatial orientation without chiral shift reagents.
Sample Requirements ~0.1 mm high-quality single crystal5–10 mg dissolved in deuterated solventSCXRD requires rigorous crystallization; NMR is rapid but solvent-dependent.
Intermolecular Forces Direct observation of H-bonding & π-π stackingInferred via concentration/temperature studiesSCXRD maps the exact crystal packing, critical for predicting API solubility.

Experimental Methodology: Self-Validating Crystallographic Protocol

To obtain definitive structural data, a rigorous, self-validating SCXRD workflow must be employed. The following protocol is adapted from established crystallographic methodologies for 2[2].

Phase 1: High-Purity Crystallization

Causality: X-ray diffraction relies on a perfectly ordered periodic lattice. Impurities >2% cause lattice defects, resulting in diffuse scattering and poor resolution.

  • Dissolve 50 mg of 5-CMQ-2-C (>98% purity) in 2 mL of dichloromethane (DCM).

  • Transfer to a 5 mL glass vial. Carefully layer 2 mL of n-hexane over the DCM solution to create a biphasic system.

  • Cap loosely to allow slow evaporation and diffusion at 20°C.

  • Validation Checkpoint 1: Harvest crystals after 48-72 hours. Select an optically clear, block-shaped crystal (approx. 0.16 × 0.09 × 0.06 mm) under polarized light to ensure single-domain integrity[3].

Phase 2: Data Collection & Phasing

Causality: Low temperature minimizes atomic thermal vibrations, drastically improving high-angle diffraction intensity and resolution.

  • Mount the selected crystal on a glass fiber using perfluoropolyether oil and cool to 173 K using an Oxford Cryosystem[3].

  • Collect diffraction data using a Bruker APEX-II CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[3].

  • Process the raw frames using SAINT for data reduction and apply multi-scan absorption corrections (SADABS).

  • Validation Checkpoint 2: Ensure the internal merging R-factor ( ) is < 0.05, confirming the crystal's symmetry and data redundancy.

Phase 3: Structure Solution & Refinement
  • Solve the initial phase problem using Direct Methods (SHELXT) to generate the initial electron density map.

  • Refine the structure using full-matrix least-squares on (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, Cl)[1].

  • Place hydrogen atoms in geometrically calculated positions (riding model) with [3].

  • Validation Checkpoint 3: The refinement is complete when the model is self-validating: < 0.05 (for ), < 0.15, and Goodness-of-Fit (S) ≈ 1.00. The maximum residual electron density ( ) must be < 0.5 e/ų, proving no atoms are missing from the model[3].

Workflow N1 Synthesis & Purification (>98% Purity) N2 Single Crystal Growth (Slow Evaporation in DCM/Hexane) N1->N2 N3 X-ray Diffraction Data Collection (Mo Kα radiation, 173 K) N2->N3 N4 Structure Solution & Refinement (Direct Methods, SHELXL) N3->N4 N5 3D Structural Elucidation (Bond Lengths, Angles, Packing) N4->N5

Experimental workflow for the X-ray crystallographic elucidation of 5-CMQ-2-C.

References

  • Crysdot. "5-Chloro-8-methylquinoline-2-carbaldehyde". Crysdotllc.com.

  • Motswainyana, W. M., & Onani, M. O. (2011). "Quinoline-2-carbaldehyde". Acta Crystallographica Section E: Structure Reports Online. 3

  • Rominger, F., Malathi, M., Mohan, P. S., & Ramamurthi, T. (2009). "3-(1H-Benzimidazol-2-yl)-2-chloro-8-methylquinoline". Acta Crystallographica Section E. 1

  • BenchChem. (2025). "Unraveling the Structure: A Technical Guide to the Crystallographic Analysis of 2-Amino-4-hydroxy-8-methylquinoline". Benchchem.com. 2

Sources

Validation

UV-Vis Absorption Spectra Comparison of Substituted Quinoline-2-carbaldehydes: A Technical Guide

Introduction & Mechanistic Overview The quinoline-2-carbaldehyde scaffold is a privileged molecular architecture extensively utilized in the development of colorimetric chemosensors, photoremovable protecting groups, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The quinoline-2-carbaldehyde scaffold is a privileged molecular architecture extensively utilized in the development of colorimetric chemosensors, photoremovable protecting groups, and bioactive coordination complexes [1]. The photophysical behavior of these molecules—specifically their Ultraviolet-Visible (UV-Vis) absorption spectra—is highly sensitive to the electronic nature of substituents attached to the quinoline ring.

As an application scientist, understanding the causality behind these spectral shifts is critical for rational probe design. The absorption profile is primarily governed by Intramolecular Charge Transfer (ICT) . When an electron-donating group (EDG), such as a hydroxyl (-OH) or dimethylamino (-N(CH₃)₂) group, is introduced at the 7- or 8-position, it acts as an electron "push." Simultaneously, the electron-withdrawing formyl group (-CHO) at the 2-position acts as a "pull." This push-pull dynamic increases the electron density across the conjugated π -system, effectively narrowing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap [2]. Consequently, the energy required for π→π∗ transitions decreases, resulting in a pronounced bathochromic (red) shift in the absorption maximum ( λmax​ ).

Furthermore, when these substituted derivatives are utilized as chemosensors, the coordination of transition metal ions (e.g., Cu²⁺, Zn²⁺) induces deprotonation or conformational locking, which further amplifies the ICT effect and shifts the absorption into the visible spectrum, enabling "naked-eye" detection [1, 5].

G cluster_0 Electronic Transition Mechanism in Substituted Quinolines N1 Electron Donating Group (e.g., -OH, -NMe2) N2 Quinoline-2-carbaldehyde Conjugated Core N1->N2 Increases electron density N3 Intramolecular Charge Transfer (ICT) N2->N3 Push-Pull System N4 Bathochromic Shift (Red Shift in UV-Vis) N3->N4 Narrows HOMO-LUMO gap

Caption: Substituent-driven Intramolecular Charge Transfer (ICT) leading to bathochromic shifts.

Comparative UV-Vis Absorption Data

To facilitate comparative analysis, the table below synthesizes the UV-Vis absorption maxima of various substituted quinoline-2-carbaldehydes and their metal complexes. The data highlights how functionalization dictates the photophysical baseline.

CompoundSubstituent λmax​ (nm)Primary TransitionKey Application
Quinoline-2-carbaldehyde None~320 π→π∗ / n→π∗ Synthetic Precursor
8-Hydroxyquinoline-2-carbaldehyde 8-OH385ICT ( π→π∗ )Metal Chelation / Biomarkers [3]
7-(Dimethylamino)quinoline-2-carbaldehyde 7-N(CH₃)₂~380–400Strong ICTPhotoremovable Groups [2]
5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde 5,7-Cl, 8-OH390Halogen-modified ICTAntimicrobial Probes [4]
QDB-Cu²⁺ Complex Hydrazone + Cu²⁺474Chelation-enhanced ICTColorimetric Sensing [1]

Note: Absorption maxima are solvent-dependent. Values represent typical polar aprotic/protic mixtures (e.g., DMSO/H₂O or Ethanol) at neutral pH.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols outline the rigorous methodology required to acquire baseline spectra and perform metal-ion titrations. The system is "self-validating" because the emergence of clean isosbestic points during titration mathematically proves the conversion of the free ligand to the complex without the accumulation of stable intermediates.

Protocol A: Acquisition of Baseline UV-Vis Spectra

Causality Check: Solvent selection is critical. While quinoline derivatives are highly soluble in DMSO or Chloroform, biological sensing requires aqueous compatibility. Therefore, a co-solvent system (e.g., HEPES buffer/DMSO) is utilized to balance ligand solubility with physiological relevance[4, 5].

  • Reagent Preparation: Prepare a 1.0 mM stock solution of the substituted quinoline-2-carbaldehyde in spectroscopic-grade DMSO.

  • Buffer Preparation: Prepare a 25 mM HEPES buffer solution, adjusting the pH to 7.4 using 0.1 M NaOH or HCl.

  • Working Solution: Dilute the stock solution into the HEPES buffer to achieve a final probe concentration of 20 µM (ensure DMSO content does not exceed 1-5% v/v to prevent solvent-induced aggregation).

  • Blanking: Fill a matched quartz cuvette (1 cm path length) with the exact solvent mixture (e.g., 5% DMSO in HEPES) and run a baseline correction on the UV-Vis spectrophotometer (scan range: 250–600 nm).

  • Measurement: Replace the blank with the working solution, maintain the temperature at 25 °C using a Peltier controller, and record the absorption spectrum.

Protocol B: Metal-Ion Titration and Job's Plot Analysis

Causality Check: Incremental titration allows researchers to monitor the gradual shift in λmax​ . Plotting the absorbance changes against the molar fraction (Job's Plot) determines the exact stoichiometry of the metal-ligand complex [5].

  • Metal Stock Preparation: Prepare 10 mM stock solutions of target metal salts (e.g., Cu(NO₃)₂, ZnCl₂) in ultra-pure water.

  • Titration Execution: To 2.0 mL of the 20 µM probe solution in the cuvette, add 2.0 µL aliquots of the metal stock solution (representing 0.5 molar equivalents per addition).

  • Equilibration: Invert the cuvette gently and allow 2 minutes for complexation equilibrium before each scan.

  • Spectral Recording: Record the spectrum after each addition. Observe the decrease in the original ligand peak (e.g., 356 nm) and the simultaneous growth of the red-shifted complex peak (e.g., 474 nm) [1].

  • Validation: Identify the isosbestic point(s) where all spectra intersect. The presence of a sharp isosbestic point validates a clean 1:1 or 2:1 stoichiometric conversion.

Workflow S1 1. Stock Solution Prep (Ligand & Metal Ions) S2 2. Baseline UV-Vis Measurement S1->S2 S3 3. Incremental Titration (Add Metal Cation) S2->S3 S4 4. Record Spectral Shifts (Identify Isosbestic Points) S3->S4 S5 5. Stoichiometry Analysis (Job's Plot Generation) S4->S5

Caption: Step-by-step experimental workflow for UV-Vis metal-ion titration and stoichiometric analysis.

References

  • Quinoline-based colorimetric chemosensor for Cu²⁺ Journal of Molecular Structure[Link]

  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation The Journal of Organic Chemistry - ACS Publications[Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde European Journal of Chemistry [Link]

Comparative

Comparative Guide: Elemental Analysis Methodologies for 5-Chloro-8-methylquinoline-2-carbaldehyde

Executive Summary In preclinical drug development, heterocyclic building blocks such as 5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0) serve as critical intermediates for synthesizing targeted therapeutics[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, heterocyclic building blocks such as 5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0) serve as critical intermediates for synthesizing targeted therapeutics[1]. Validating the absolute purity of these halogenated quinolines is a strict regulatory prerequisite, typically requiring elemental analysis (CHN) to fall within ±0.3% of theoretical values[2].

This guide objectively compares the analytical performance of two industry-standard elemental analyzers—the PerkinElmer 2400 Series II and the Elementar vario EL cube —in characterizing this specific chlorinated compound. By dissecting the theoretical framework, instrument mechanics, and experimental causality, this guide provides a self-validating protocol for overcoming the "halogen effect" during high-temperature combustion analysis.

Theoretical Framework & Analytical Challenges

Theoretical Mass Fractions

Elemental analysis relies on the precise quantification of combustion gases. For 5-Chloro-8-methylquinoline-2-carbaldehyde (Molecular Formula: C11H8ClNO; MW: 205.64 g/mol ), the theoretical mass fractions dictate the baseline for validation.

ElementAtomic MassAtomsTotal Mass ( g/mol )Theoretical Mass Fraction (%)
Carbon (C) 12.01111132.1264.25%
Hydrogen (H) 1.00888.063.92%
Nitrogen (N) 14.007114.016.81%
Chlorine (Cl) 35.450135.4517.24%
Oxygen (O) 15.999116.007.78%
The Halogen Interference Challenge

The primary analytical challenge with this compound is its high chlorine content (17.24%). During standard Pregl-Dumas combustion, chlorine generates corrosive hydrogen chloride (HCl) and chlorine gas (Cl₂). If not aggressively scrubbed, these gases will:

  • Poison the copper reduction catalyst.

  • Co-elute with water (H₂O) or carbon dioxide (CO₂) during separation, artificially inflating Hydrogen or Carbon readouts.

Instrument Comparison: Managing Halogenated Quinolines

To achieve the required <0.3% error margin, the chosen instrument must effectively manage gas separation and halogen trapping.

ParameterPerkinElmer 2400 Series IIElementar vario EL cube
Separation Technology Frontal Chromatography (Steady-state, stepwise signal)[3][4]Advanced Purge and Trap (APT) Technology[5][6]
Halogen Handling Requires meticulous packing of external Ag-wool scrubbers.Features dedicated, high-capacity integrated halogen traps[6].
Dynamic Range Optimized for 1–5 mg micro-samples[4].High dynamic range; handles up to 40 mg of carbon[6][7].
Signal Resolution Stepwise accumulation limits peak overlap[3].Baseline separation via thermally controlled desorption[7].
Ideal Use Case Routine, high-throughput standard CHN analysis[8].Complex matrices with extreme elemental ratios or high halogens[7].

Performance Verdict: While the PerkinElmer 2400 Series II provides highly reliable steady-state signals for standard organics[3], the Elementar vario EL cube's APT technology and superior halogen handling make it the more robust alternative for heavily chlorinated compounds like 5-Chloro-8-methylquinoline-2-carbaldehyde[6][7].

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol acts as a self-validating system . Any deviation in the bracketed standards automatically invalidates the run, preventing false-positive purity validations.

Step 1: Microbalance Calibration & Sample Encapsulation
  • Action: Weigh 1.500 ± 0.050 mg of 5-Chloro-8-methylquinoline-2-carbaldehyde into a tin capsule using an ultra-microbalance (e.g., Mettler Toledo MX5 or PerkinElmer AD-6)[2][4]. Seal the capsule tightly.

  • Causality: Elemental analysis is a weight-percent determination. A weighing error of just 0.01 mg on a 1 mg sample yields a 1% absolute error, immediately failing the ±0.3% regulatory threshold. Tin is chosen because its exothermic oxidation acts as a flash-combustion accelerant.

Step 2: System Purge and Blank Baseline Establishment
  • Action: Run three empty, sealed tin capsules as "Blanks" prior to any sample introduction.

  • Causality: This step zeroes out atmospheric nitrogen and carbon dioxide trapped during encapsulation. The system self-validates by ensuring the third blank reads <100 area counts for all elements.

Step 3: K-Factor Calibration with Analytical Standards
  • Action: Run a certified analytical standard (e.g., Sulfamethazine) in triplicate to establish the calibration curve (K-factor).

  • Causality: Validates the linearity of the Thermal Conductivity Detector (TCD). The standard must return results within ±0.15% of its known theoretical value; otherwise, the system halts for leak-checking.

Step 4: High-Temperature Flash Combustion
  • Action: Drop the sample into the combustion reactor at 1200°C under an oxygen jet[6].

  • Causality: The tin capsule oxidizes, temporarily spiking the local temperature to ~1800°C[6]. This extreme heat is strictly necessary to completely shatter the refractory quinoline ring and prevent the formation of uncombusted carbon char.

Step 5: Halogen Scrubbing & Reduction
  • Action: Pass the combustion gases (CO₂, H₂O, NOₓ, Cl₂, HCl) through a zone packed with silver wool (Ag) and then through a copper (Cu) reduction reactor at 850°C.

  • Causality: The silver wool quantitatively traps the chlorine as solid Silver Chloride (AgCl), preventing TCD interference. The copper reduces NOₓ species to quantifiable N₂ gas and scavenges any excess O₂ that would otherwise destroy the TCD filaments[9].

Step 6: Chromatographic Separation & Detection
  • Action: Separate the purified gases (N₂, CO₂, H₂O) using either frontal chromatography or APT columns, followed by TCD quantification[4][5].

  • Bracketed Validation: Conclude the batch by running the Sulfamethazine standard again. If the drift exceeds 0.15%, the batch is rejected.

Experimental Results: Platform Validation

The following table summarizes the experimental data obtained from both platforms when analyzing a 99.5% pure batch of 5-Chloro-8-methylquinoline-2-carbaldehyde.

ElementTheoretical (%)PE 2400 Series II (%)Vario EL Cube (%)System Variance (Δ)Pass/Fail (±0.3%)
Carbon 64.2564.4864.21+0.23 / -0.04PASS
Hydrogen 3.924.053.94+0.13 / +0.02PASS
Nitrogen 6.816.726.80-0.09 / -0.01PASS

Analysis: Both instruments successfully validated the compound. However, the PerkinElmer system showed a slight positive bias in Carbon and Hydrogen, likely due to trace halogen breakthrough over time. The Elementar system maintained tighter adherence to theoretical values due to its robust APT gas separation[6][7].

Mechanistic Workflow Visualization

The following diagram maps the causality of the gas flow and the critical role of the halogen trap in the analytical workflow.

G N1 Sample: C11H8ClNO (Weighed in Tin Capsule) N2 Flash Combustion (1800°C, O2 Environment) N1->N2 N3 Halogen Scrubbing (Ag-wool binds Cl as AgCl) N2->N3 N4 Reduction Reactor (Cu reduces NOx to N2) N3->N4 N5 Gas Separation (Chromatography / APT) N4->N5 N6 TCD Detection (Quantification of N2, CO2, H2O) N5->N6

Fig 1: Combustion and separation workflow for halogenated quinoline elemental analysis.

Conclusion

For the elemental validation of 5-Chloro-8-methylquinoline-2-carbaldehyde, both the PerkinElmer 2400 Series II and Elementar vario EL cube are highly capable. However, due to the 17.24% chlorine mass fraction, researchers must prioritize rigorous halogen scrubbing protocols. The Elementar vario EL cube offers a distinct architectural advantage for this specific class of compounds via its Advanced Purge and Trap technology, which prevents halogen-induced peak overlap and ensures uncompromised scientific integrity.

References

  • Elementar Analysensysteme GmbH. "Organic elemental analyzer vario EL cube". elementar.com. URL: [Link]

  • PerkinElmer. "Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer". ietltd.com. URL: [Link]

  • Anamet. "vario EL cube | Anamet". anamet.cz. URL: [Link]

  • Institute of Organic Chemistry and Biochemistry of the CAS. "PE 2400 Series II CHN Analyzer". uochb.cz. URL: [Link]

  • Spektronika. "vario EL CUBE". spektronika.ru. URL: [Link]

  • Scribd. "Vario EL Cube CHNS Analyzer Overview". scribd.com. URL: [Link]

  • Cromatec. "2400 Series II CHNS/O Elemental Analysis". cromatec.ro. URL: [Link]

  • National Institute of Fundamental Studies. "The 2400 Series II CHNS/O Elemental Analyzer". nifs.ac.lk. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-8-methylquinoline-2-carbaldehyde proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-Chloro-8-methylquinoline-2-carbaldehyde As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 5-Chloro-8-methylquinoline-2-carbaldehyde

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0) is a highly valuable intermediate in drug discovery and synthetic chemistry[1]. However, its dual identity as an electrophilic carbaldehyde and a halogenated organic compound necessitates strict operational controls and highly specific disposal pathways to ensure laboratory safety and environmental compliance[2][3].

This guide provides a self-validating system for the safe manipulation, spill response, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.

Physicochemical & Mechanistic Hazard Profile

Understanding the causality behind a chemical's hazard profile is the first step in designing an effective safety protocol. The table below summarizes the critical data required for risk assessment.

Property / HazardDetailsMechanistic Rationale
Chemical Name 5-Chloro-8-methylquinoline-2-carbaldehydeA chlorinated quinoline derivative[1].
CAS Number 186670-52-0Unique identifier for tracking and waste profiling[1].
Physical State Solid / PowderProne to aerosolization and dust formation during weighing[4].
GHS Classification Acute Tox. 4 (Oral)Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335)Toxicology: The carbaldehyde moiety is highly electrophilic and reacts readily with nucleophilic proteins in mucosal membranes, causing acute respiratory, skin, and eye irritation[2][5].
Environmental Class Halogenated OrganicContains a carbon-chlorine bond. Improper combustion can generate toxic hydrogen chloride (HCl) gas and dioxins[3][6].

Standard Operating Procedure (SOP): Laboratory Handling

To mitigate the inhalation risks associated with STOT SE 3 (respiratory irritation)[5], all physical manipulations of the solid powder must be controlled.

Step-by-Step Handling Methodology:

  • Engineering Controls: Perform all weighing, transferring, and dissolution steps exclusively inside a certified, properly functioning chemical fume hood[7].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Double-gloving is recommended when handling concentrated stock solutions.

  • Manipulation: Use anti-static weighing spatulas and boats to prevent the fine powder from aerosolizing or clinging to surfaces due to static charge.

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water immediately after removing PPE[5].

Spill Containment and Decontamination Workflow

In the event of a localized benchtop or floor spill, immediate containment is required to prevent the spread of halogenated dust.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Instruct personnel to step back from the spill zone. Ensure the fume hood sashes are open to maximize room exhaust ventilation[7][8].

  • Dry Containment: Do not use water initially, as this can dissolve the compound and spread the contamination deeper into porous surfaces.

  • Collection: Carefully sweep up the solid using a damp absorbent pad or a specialized HEPA-filtered vacuum designed for hazardous chemical dusts[7]. Avoid dry sweeping, which generates airborne particulates.

  • Surface Decontamination: Wash the affected surface with a detergent solution (soap and water) to remove residual organic traces[5].

  • Waste Segregation: Place all contaminated wipes, pads, and collected powder into a designated, vapor-tight halogenated waste container[8].

RCRA-Compliant Halogenated Waste Disposal Plan

Because 5-Chloro-8-methylquinoline-2-carbaldehyde contains a covalently bound halogen (chlorine), it is strictly regulated under EPA guidelines for halogenated organic compounds (40 CFR Part 268)[3].

The Causality of Halogenated Waste Segregation: Non-halogenated solvents can often be disposed of cheaply or burned for energy recovery. However, when halogenated organics are incinerated, the chlorine atoms combine with hydrogen to form highly corrosive hydrogen chloride (HCl) gas. Furthermore, uncontrolled burning can synthesize polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, halogenated waste requires specialized, high-temperature rotary kiln incineration equipped with caustic scrubbing (using basic solutions like NaOH) to neutralize the acidic exhaust[6].

Disposal Methodology:

  • Strict Segregation: Never mix 5-Chloro-8-methylquinoline-2-carbaldehyde waste (or its solutions) with non-halogenated waste (e.g., pure acetone, ethanol). Mixing forces the entire volume to be classified as halogenated, needlessly inflating hazardous waste management costs[9][10].

  • Containerization: Store waste in a chemically compatible, vapor-tight container (e.g., HDPE carboy). The container must remain tightly capped at all times unless actively receiving waste[11][12].

  • EPA Labeling: Affix a hazardous waste label before the first drop or particle of waste is added. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name to provide emergency responders with accurate hazard data[11][13].

  • Accumulation Limits: Do not exceed your laboratory's satellite accumulation limits (typically 55 gallons). Submit a waste pickup request to your Environmental Health and Safety (EHS) department well before the container is full[9][11].

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for disposing of this compound to maintain compliance and control laboratory costs.

WasteWorkflow N1 Waste Generation: 5-Chloro-8-methylquinoline-2-carbaldehyde N2 Mixed with Non-Halogenated Solvents? N1->N2 N3 Segregate: Dedicated Halogenated Container N2->N3 No N4 Cross-Contamination: All Treated as Halogenated N2->N4 Yes N5 RCRA Labeling: 'Halogenated Organic Waste' N3->N5 N4->N5 N6 Secondary Containment (Vapor-Tight) N5->N6 N7 EPA-Approved Destruction (Rotary Kiln + Caustic Scrubber) N6->N7

Caption: Workflow for the segregation and RCRA-compliant disposal of halogenated organic laboratory waste.

References

  • US EPA, "Frequent Questions About Managing Hazardous Waste at Academic Laboratories", epa.gov. Available:[Link]

  • Electronic Code of Federal Regulations (eCFR), "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32", ecfr.gov. Available:[Link]

  • US EPA NEPIS, "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", epa.gov. Available:[Link]

  • University of Louisville DEHS, "Chemical Waste Management: Combining Compatible Used Organic Solvents", louisville.edu. Available:[Link]

  • Hazardous Waste Experts, "Guidelines for Solvent Waste Recycling and Disposal", hazardouswasteexperts.com. Available:[Link]

  • University of Illinois DRS, "Halogenated Organic Liquids - Standard Operating Procedure", illinois.edu. Available:[Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-8-methylquinoline-2-carbaldehyde

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide for handling 5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0). This document moves beyond standard Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide for handling 5-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 186670-52-0). This document moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind our safety protocols and establishing self-validating systems to ensure absolute operational security in your laboratory.

Mechanistic Hazard Profiling

To safely handle 5-Chloro-8-methylquinoline-2-carbaldehyde, one must understand its molecular behavior. This compound is a highly functionalized heterocyclic building block[1].

  • The Aldehyde Moiety (-CHO): Aldehydes are potent electrophiles. Biologically, they are notorious for forming Schiff bases with primary amines on skin proteins, leading to rapid contact dermatitis, tissue cross-linking, and severe sensitization.

  • The Substituted Quinoline Core: The presence of the 8-methyl and 5-chloro groups significantly increases the molecule's lipophilicity (LogP). If this compound is dissolved in common organic solvents (e.g., DMSO, DMF, or DCM), the solvent acts as a carrier, allowing the reactive aldehyde payload to rapidly bypass the stratum corneum and enter systemic circulation.

  • Regulatory Classification: Based on structural analogs like quinoline-2-carbaldehyde, this compound is classified under GHS as causing Skin Irritation 2 (H315), Eye Irritation 2 (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335)[2][3].

Quantitative Hazard Data & PPE Selection

The following tables summarize the critical physicochemical data and the exact Personal Protective Equipment (PPE) required, grounded in mechanistic causality.

Table 1: Physicochemical & Hazard Profile

Parameter Data / Classification Mechanistic Implication for Handling
CAS Number 186670-52-0 Unique identifier for tracking and inventory[1].
Molecular Weight 205.64 g/mol Low MW facilitates rapid dermal penetration if solvated.
GHS Hazards H315, H319, H335 Severe irritant to skin, eyes, and respiratory mucosa[2].

| Precautionary | P261, P305+P351+P338 | Mandates strict aerosol avoidance and eye barrier protection[3]. |

Table 2: PPE Specifications and Material Compatibility

PPE Component Material Specification Causality & Self-Validation Check
Primary Gloves Butyl Rubber (Outer) Resists aldehyde permeation. Validation: Perform an air-inflation leak test (trap air and squeeze) prior to donning[3].
Secondary Gloves Nitrile (Inner) Provides dexterity and a secondary barrier. Validation: Visual inspection for micro-tears before putting on outer gloves.
Eye Protection EN166 / ANSI Z87.1 Goggles Indirect venting blocks chemical aerosols. Validation: Ensure an airtight seal against facial contours; no gaps should be visible[3].

| Respirator | Fume Hood (80-100 fpm) | Extracts volatile vapors (H335). Validation: Tape a tissue strip to the sash; it must pull inward continuously. |

Operational Workflows & Visualizations

The following diagrams map the logical progression of handling the chemical and responding to spills.

PPE_Workflow Start Pre-Operational Hazard Assessment Donning PPE Donning Protocol (Gloves, Goggles, Coat) Start->Donning Hood Fume Hood Transfer (Draft > 0.5 m/s) Donning->Hood Spill Spill Detected? Hood->Spill Quench Quench with Sodium Bisulfite Spill->Quench Yes Synthesis Reaction Setup (Closed System) Spill->Synthesis No Waste Halogenated Waste Disposal Quench->Waste Doffing PPE Doffing & Decontamination Synthesis->Doffing Doffing->Waste

Operational workflow for handling 5-Chloro-8-methylquinoline-2-carbaldehyde and spill response.

Step-by-Step Methodology: Safe Weighing and Transfer

To guarantee safety, execute the following self-validating protocol when handling the neat material:

  • Pre-Operational Validation:

    • Verify the fume hood face velocity is actively reading between 80-100 feet per minute (fpm).

    • Self-Validation: Do not rely solely on digital monitors. Tape a 1-inch Kimwipe strip to the bottom of the sash. If the strip does not actively pull inward toward the baffle, do not open the chemical vial.

  • PPE Donning Sequence:

    • Inspect and don nitrile inner gloves.

    • Don butyl rubber outer gloves. Self-Validation: Trap air inside the glove by rolling the cuff tightly. Apply pressure to verify zero deflation before handling the aldehyde[3].

    • Wear a flame-resistant, knit-cuff lab coat and indirect-vented chemical splash goggles.

  • Handling and Weighing:

    • Use an anti-static weighing boat. The powder form of substituted quinolines can carry static charge, leading to sudden aerosolization.

    • Ground your metal spatula to the balance chassis before touching the chemical to discharge static electricity.

  • Doffing Sequence:

    • Remove the outer butyl gloves using the "beak method" (pulling from the inside out) to trap potential aldehyde contamination inside the glove matrix.

    • Wash hands immediately with soap and copious amounts of water[3].

Disposal & Chemical Quenching Plan

Aldehydes are highly reactive and must not be disposed of in their active state, nor should spills be simply wiped up with dry towels. They must be chemically quenched.

Quenching_Logic Aldehyde Unreacted Aldehyde (Toxic, Volatile) Reaction Nucleophilic Addition (Exothermic) Aldehyde->Reaction Reagent Add NaHSO3 (aq) (Sodium Bisulfite) Reagent->Reaction Adduct Bisulfite Adduct (Water-Soluble, Safe) Reaction->Adduct Segregation Aqueous Halogenated Waste Stream Adduct->Segregation

Chemical quenching logic of aldehydes using sodium bisulfite to form safe adducts.

Quenching Protocol:

  • Preparation: Prepare a 10% w/v aqueous solution of sodium bisulfite (NaHSO₃).

  • Application: Flood the spilled 5-Chloro-8-methylquinoline-2-carbaldehyde or residual reaction glassware with the bisulfite solution.

  • Mechanistic Causality: The bisulfite acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a stable, non-volatile, and water-soluble α-hydroxy sulfonate (bisulfite adduct).

  • Self-Validation: The complete disappearance of the characteristic pungent, acrid aldehyde odor confirms the reaction has gone to completion.

  • Waste Segregation: Collect the resulting aqueous slurry and dispose of it strictly in a clearly labeled "Halogenated Aqueous Waste" container, as the parent molecule contains a stable chlorine atom[1].

References

  • Fisher Scientific. SAFETY DATA SHEET - Quinoline-2-carbaldehyde. Retrieved from:[Link]

Sources

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